molecular formula C18H17F4N3O3 B12423201 PF-06795071

PF-06795071

Numéro de catalogue: B12423201
Poids moléculaire: 399.3 g/mol
Clé InChI: MEDCQBUTCWNKGW-XFDYKOMQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PF-06795071 is a useful research compound. Its molecular formula is C18H17F4N3O3 and its molecular weight is 399.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C18H17F4N3O3

Poids moléculaire

399.3 g/mol

Nom IUPAC

[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl] (1S,5R)-6-[1-(4-fluorophenyl)pyrazol-3-yl]-3-azabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C18H17F4N3O3/c19-10-1-3-11(4-2-10)25-6-5-14(23-25)16-12-7-24(8-13(12)16)17(27)28-15(9-26)18(20,21)22/h1-6,12-13,15-16,26H,7-9H2/t12-,13+,15-,16?/m1/s1

Clé InChI

MEDCQBUTCWNKGW-XFDYKOMQSA-N

SMILES isomérique

C1[C@@H]2[C@@H](C2C3=NN(C=C3)C4=CC=C(C=C4)F)CN1C(=O)O[C@H](CO)C(F)(F)F

SMILES canonique

C1C2C(C2C3=NN(C=C3)C4=CC=C(C=C4)F)CN1C(=O)OC(CO)C(F)(F)F

Origine du produit

United States

Foundational & Exploratory

PF-06795071 mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of PF-06795071

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a potent, selective, and covalent inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system. By blocking MAGL, this compound prevents the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), leading to its accumulation in the brain. This elevation of 2-AG enhances the activation of cannabinoid receptors (CB1 and CB2) and reduces the production of arachidonic acid (AA), a precursor to pro-inflammatory prostaglandins. This dual action makes this compound a promising therapeutic candidate for neuroinflammatory and neurodegenerative diseases. This document provides a comprehensive overview of the mechanism of action, experimental validation, and key data related to this compound.

Core Mechanism of Action: Inhibition of Monoacylglycerol Lipase (MAGL)

This compound acts as a covalent inhibitor of MAGL.[1][2][3] MAGL is a serine hydrolase responsible for the breakdown of the endocannabinoid 2-AG into arachidonic acid and glycerol.[4] The inhibition of MAGL by this compound leads to a significant increase in the levels of 2-AG in the central nervous system (CNS).[4]

The elevated 2-AG levels result in the enhanced activation of cannabinoid receptors, primarily CB1 and CB2, which are implicated in a variety of physiological processes including pain, mood, and inflammation. Concurrently, the reduction in the hydrolysis of 2-AG decreases the available pool of arachidonic acid, a key precursor for the synthesis of pro-inflammatory eicosanoids, such as prostaglandins. This dual mechanism of action—enhancing endocannabinoid signaling and reducing pro-inflammatory mediators—underpins the therapeutic potential of this compound in treating neuroinflammation.

Signaling Pathway of this compound Action

This compound Signaling Pathway cluster_0 This compound Intervention cluster_1 Endocannabinoid System cluster_2 Inflammatory Cascade This compound This compound MAGL MAGL This compound->MAGL Inhibits 2-AG 2-AG MAGL->2-AG Degrades CB1/CB2 Receptors CB1/CB2 Receptors 2-AG->CB1/CB2 Receptors Activates Arachidonic Acid Arachidonic Acid 2-AG->Arachidonic Acid Hydrolyzes to Therapeutic Effects Therapeutic Effects CB1/CB2 Receptors->Therapeutic Effects Leads to Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins Precursor for Neuroinflammation Neuroinflammation Prostaglandins->Neuroinflammation Promotes ABPP_Workflow cluster_0 Sample Preparation cluster_1 Inhibition cluster_2 Labeling cluster_3 Analysis Proteome Brain Proteome Inhibitor This compound (Varying Concentrations) Proteome->Inhibitor Incubate with Probe FP-Rhodamine Probe Inhibitor->Probe Then add SDS_PAGE SDS-PAGE Separation Probe->SDS_PAGE Imaging Fluorescence Gel Imaging SDS_PAGE->Imaging Quantification Band Intensity Quantification Imaging->Quantification In_Vivo_Workflow Acclimation Animal Acclimation Dosing Oral Dosing: This compound or Vehicle Acclimation->Dosing LPS_Challenge Intraperitoneal LPS Injection Dosing->LPS_Challenge 1 hour post-dose Tissue_Harvest Brain Tissue Collection LPS_Challenge->Tissue_Harvest 2-4 hours post-LPS Analysis Biomarker Analysis: - 2-AG (LC-MS) - Cytokines (ELISA) Tissue_Harvest->Analysis

References

PF-06795071: A Technical Guide to its Monoacylglycerol Lipase (MAGL) Inhibition Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory potency and mechanism of action of PF-06795071, a potent and selective covalent inhibitor of monoacylglycerol lipase (MAGL). The information is compiled to support research and development efforts in neuroinflammation and related therapeutic areas.

Quantitative Inhibition Profile

This compound demonstrates high potency and selectivity for MAGL. The following table summarizes the key quantitative data on its inhibitory activity.

ParameterValueSpecies/SystemNotes
IC₅₀ 3 nM[1][2][3]Not specifiedPotent covalent inhibitor.
IC₅₀ 2.3 nM[4]Not specifiedDetermined by activity-based protein profiling (ABPP) assays.[4]
Selectivity >1000-fold vs. FAAHNot specifiedDemonstrates high selectivity over the other major endocannabinoid hydrolase.
Selectivity >100-fold vs. KIAA1363, ABHD6, ABHD12Not specifiedExcellent selectivity against other serine hydrolases.
In vivo Efficacy Dose-dependently increased 2-AG levels in mouse brainMouseDemonstrates in vivo target engagement.

Mechanism of Action

This compound is a covalent inhibitor of MAGL. This mechanism involves the formation of a stable, covalent bond with a key amino acid residue in the active site of the enzyme, leading to its irreversible inactivation. Specifically, it is understood that the carbamate functional group of this compound is attacked by the catalytic serine nucleophile (Ser122) within the MAGL active site. This process is facilitated by the enzyme's catalytic triad (Ser122, His269, and Asp239). The reaction proceeds through a tetrahedral intermediate, which then collapses, expelling a trifluoromethyl glycol leaving group and forming a carbamoylated, and thus inactivated, enzyme.

The following diagram illustrates the proposed covalent inhibition mechanism.

cluster_0 MAGL Active Site Ser122 Ser122-OH His269 His269 Asp239 Asp239 PF06795071 This compound (Carbamate) Michaelis_Complex Enzyme-Inhibitor (Michaelis Complex) PF06795071->Michaelis_Complex Reversible Binding Tetrahedral_Intermediate Tetrahedral Intermediate Michaelis_Complex->Tetrahedral_Intermediate Nucleophilic Attack by Ser122 Carbamoylated_MAGL Carbamoylated MAGL (Inactive) Tetrahedral_Intermediate->Carbamoylated_MAGL Collapse Leaving_Group Trifluoromethyl Glycol Leaving Group Tetrahedral_Intermediate->Leaving_Group Expulsion

Mechanism of covalent inhibition of MAGL by this compound.

Signaling Pathway Modulation

By inhibiting MAGL, this compound prevents the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). This leads to an accumulation of 2-AG, which can then activate cannabinoid receptors (CB1 and CB2). The inhibition of MAGL also reduces the production of arachidonic acid, a precursor for pro-inflammatory prostaglandins. This dual action—enhancing endocannabinoid signaling and reducing pro-inflammatory mediators—is the basis for its therapeutic potential in neuroinflammation.

The diagram below outlines the signaling pathway affected by this compound.

MAGL MAGL AA Arachidonic Acid MAGL->AA Glycerol Glycerol MAGL->Glycerol PF06795071 This compound PF06795071->MAGL Inhibits 2AG 2-Arachidonoylglycerol (2-AG) 2AG->MAGL Hydrolyzes CB_Receptors Cannabinoid Receptors (CB1, CB2) 2AG->CB_Receptors Activates Prostaglandins Prostaglandins (Pro-inflammatory) AA->Prostaglandins Therapeutic_Effects Anti-inflammatory & Neuroprotective Effects Prostaglandins->Therapeutic_Effects Inhibition leads to CB_Receptors->Therapeutic_Effects

Signaling pathway modulation by this compound.

Experimental Protocols

The potency and selectivity of this compound were primarily determined using in vitro enzymatic assays and activity-based protein profiling (ABPP).

In Vitro MAGL Inhibition Assay (General Protocol)

This type of assay is used to determine the IC₅₀ value of an inhibitor. A common method involves measuring the enzymatic activity of MAGL in the presence of varying concentrations of the inhibitor.

  • Enzyme Source: Recombinant human MAGL or rodent brain homogenates.

  • Substrate: A suitable monoacylglycerol substrate, such as 2-oleoylglycerol or a fluorogenic substrate.

  • Incubation: The enzyme is pre-incubated with a range of concentrations of this compound for a defined period.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Detection: The formation of the product (e.g., glycerol or a fluorescent product) is measured over time using appropriate detection methods, such as a coupled enzymatic assay or fluorescence spectroscopy.

  • Data Analysis: The rate of product formation is plotted against the inhibitor concentration, and the IC₅₀ value is calculated by fitting the data to a dose-response curve.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique used to assess the potency and selectivity of covalent inhibitors in a complex biological sample, such as a cell lysate or tissue homogenate.

The general workflow for competitive ABPP is as follows:

Proteome Proteome (e.g., brain lysate) Incubation Pre-incubation Proteome->Incubation Inhibitor This compound (Varying concentrations) Inhibitor->Incubation Labeling Probe Labeling Incubation->Labeling Probe Broad-spectrum Serine Hydrolase Probe (e.g., FP-TAMRA) Probe->Labeling SDS_PAGE SDS-PAGE Labeling->SDS_PAGE Gel_Imaging In-gel Fluorescence Scanning SDS_PAGE->Gel_Imaging Analysis Quantification of Band Intensity Gel_Imaging->Analysis

General workflow for competitive activity-based protein profiling (ABPP).

  • Sample Preparation: A proteome sample, such as a mouse brain membrane preparation, is used.

  • Competitive Inhibition: The proteome is incubated with varying concentrations of this compound. During this step, this compound will covalently bind to and inactivate MAGL and potentially other off-target serine hydrolases.

  • Probe Labeling: A broad-spectrum, fluorescently tagged serine hydrolase activity-based probe (e.g., FP-TAMRA) is added to the mixture. This probe will covalently label the active sites of any serine hydrolases that were not inhibited by this compound.

  • Separation and Visualization: The proteins are separated by SDS-PAGE, and the fluorescently labeled proteins are visualized using an in-gel fluorescence scanner.

  • Analysis: The intensity of the fluorescent band corresponding to MAGL will decrease as the concentration of this compound increases. By quantifying the band intensities, the IC₅₀ for MAGL can be determined. The selectivity is assessed by observing the lack of signal reduction for other serine hydrolase bands at concentrations where MAGL is fully inhibited.

Preclinical and Clinical Status

Preclinical studies have demonstrated that this compound has good central nervous system (CNS) exposure and can robustly increase 2-AG levels in the mouse brain, indicating its potential for treating neuroinflammatory conditions. It has also been shown to decrease brain inflammatory markers in response to an inflammatory challenge. As of the latest available information, there are no publicly disclosed clinical trial results for this compound. The development of MAGL inhibitors for clinical use is an active area of research, with other compounds in this class having entered clinical trials.

References

PF-06795071 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to PF-06795071: A Potent and Selective Monoacylglycerol Lipase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent, selective, and covalent inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid signaling pathway.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It includes a summary of its physicochemical properties, details of its mechanism of action, and an overview of the signaling pathways it modulates. Furthermore, this guide outlines general experimental protocols for working with this compound and visualizes key concepts using DOT language diagrams.

Chemical Structure and Properties

This compound is chemically known as (2R)-1,1,1-Trifluoro-3-hydroxypropan-2-yl (1R,5S,6r)-6-[1-(4-Fluorophenyl)-1H-pyrazol-3-yl]-3-azabicyclo[3.1.0]hexane-3-carboxylate.[1] It is a complex molecule featuring a novel trifluoromethyl glycol leaving group, which contributes to its improved physicochemical properties compared to earlier MAGL inhibitors.

Chemical Structure:

While a downloadable 2D structure is not available, its structure can be drawn from its IUPAC name.

Physicochemical Properties:

A summary of the known quantitative data for this compound is presented in the table below.

PropertyValueReference
Molecular Formula C18H17F4N3O3[1]
Molecular Weight 399.346 g/mol [1]
CAS Number 2075629-81-9
Appearance White to off-white solid
Purity >98%
IC50 (MAGL) 3 nM
IC50 (FAAH) >3000 nM (>1,000-fold selectivity)
Solubility in DMSO 50 mg/mL (125.21 mM)

Mechanism of Action and Signaling Pathways

This compound acts as an irreversible, covalent inhibitor of monoacylglycerol lipase (MAGL). MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol. By inhibiting MAGL, this compound leads to an accumulation of 2-AG and a reduction in the levels of AA.

This modulation of the endocannabinoid and eicosanoid signaling pathways has significant physiological effects. Increased 2-AG levels enhance the activation of cannabinoid receptors (CB1 and CB2), which are involved in regulating pain, inflammation, and mood. Reduced arachidonic acid levels decrease the substrate available for the synthesis of pro-inflammatory prostaglandins.

Signaling Pathway Diagram:

MAGL_Signaling_Pathway cluster_0 Endocannabinoid Signaling cluster_1 Eicosanoid Signaling 2_AG 2-Arachidonoylglycerol (2-AG) MAGL Monoacylglycerol Lipase (MAGL) 2_AG->MAGL Hydrolysis CB_Receptors Cannabinoid Receptors (CB1/CB2) 2_AG->CB_Receptors Activation AA Arachidonic Acid (AA) MAGL->AA Glycerol Glycerol MAGL->Glycerol PF_06795071 This compound PF_06795071->MAGL Inhibition Prostaglandins Prostaglandins AA->Prostaglandins Metabolism Physiological_Effects_ECS Analgesia, Anti-inflammatory, Anxiolytic Effects CB_Receptors->Physiological_Effects_ECS Inflammation Inflammation Prostaglandins->Inflammation

Caption: The inhibitory action of this compound on MAGL and its downstream effects.

Experimental Protocols

Detailed experimental protocols for this compound are often proprietary. However, based on the literature, a general workflow for evaluating its activity can be outlined.

General Experimental Workflow:

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Synthesis Synthesis of this compound Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization MAGL_Assay MAGL Inhibition Assay (IC50 determination) Characterization->MAGL_Assay ABPP Activity-Based Protein Profiling (Selectivity) MAGL_Assay->ABPP Cell_Culture Cell-based Assays (e.g., 2-AG measurement) ABPP->Cell_Culture Animal_Model Animal Model of Disease Cell_Culture->Animal_Model Dosing Administration of this compound Animal_Model->Dosing PK_PD Pharmacokinetic/Pharmacodynamic Analysis Dosing->PK_PD Efficacy Efficacy Studies PK_PD->Efficacy

Caption: A generalized workflow for the synthesis and evaluation of this compound.

A. Synthesis of this compound

The synthesis of this compound involves a multi-step process. A key intermediate, a pyrazole derivative, is first synthesized. This is followed by a series of reactions to introduce the 3-azabicyclo[3.1.0]hexane scaffold and the trifluoromethyl glycol leaving group. The detailed, step-by-step synthesis protocol is outlined in the medicinal chemistry literature.

B. In Vitro MAGL Inhibition Assay

The potency of this compound against MAGL can be determined using a fluorometric assay.

  • Reagents: Recombinant human MAGL, a fluorogenic substrate (e.g., 4-methylumbelliferyl acetate), assay buffer (e.g., Tris-HCl with BSA), and this compound in DMSO.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a microplate, add the assay buffer, MAGL enzyme, and the inhibitor at various concentrations.

    • Incubate for a defined period to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

C. Activity-Based Protein Profiling (ABPP)

ABPP is used to assess the selectivity of this compound against other serine hydrolases in a complex proteome.

  • Materials: Cell or tissue lysates, a broad-spectrum serine hydrolase activity-based probe (e.g., FP-rhodamine), and this compound.

  • Procedure:

    • Pre-incubate the proteome with varying concentrations of this compound.

    • Add the activity-based probe to label the active serine hydrolases.

    • Separate the proteins by SDS-PAGE.

    • Visualize the labeled proteins using a fluorescence scanner.

  • Analysis: A decrease in the fluorescence signal for a specific protein band in the presence of this compound indicates inhibition. The selectivity is determined by comparing the inhibition of MAGL to that of other serine hydrolases.

Summary and Future Directions

This compound is a highly potent and selective MAGL inhibitor with a favorable physicochemical profile. Its ability to modulate the endocannabinoid and eicosanoid signaling pathways makes it a valuable tool for research in areas such as pain, inflammation, and neurodegenerative diseases. Future research will likely focus on its clinical development and the exploration of its full therapeutic potential. The detailed experimental protocols and a deeper understanding of its long-term effects in various disease models will be crucial for its translation from a research tool to a therapeutic agent.

References

In-Depth Technical Guide: PF-06795071, a Potent and Selective Monoacylglycerol Lipase (MAGL) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PF-06795071, a potent, selective, and covalent inhibitor of monoacylglycerol lipase (MAGL). It details the compound's chemical properties, mechanism of action, and its effects on the endocannabinoid and eicosanoid signaling pathways. This document includes a compilation of key quantitative data, detailed experimental protocols for in vitro and in vivo studies, and visualizations of relevant biological pathways and experimental workflows to support further research and development.

Introduction

This compound is a small molecule inhibitor that targets monoacylglycerol lipase (MAGL), a key serine hydrolase in the central nervous system and peripheral tissues. MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound elevates the levels of 2-AG, which in turn potentiates signaling through cannabinoid receptors CB1 and CB2. Furthermore, the inhibition of 2-AG hydrolysis reduces the production of arachidonic acid (AA), a precursor to pro-inflammatory prostaglandins. This dual mechanism of action makes MAGL inhibitors like this compound promising therapeutic candidates for a range of neurological and inflammatory disorders.

Compound Information

Chemical and Physical Properties
PropertyValueReference
CAS Number 2075629-81-9[1][2][3]
Molecular Formula C₁₈H₁₇F₄N₃O₃[1]
Molecular Weight 399.34 g/mol [1]
Suppliers

This compound is available from various chemical suppliers for research purposes. These include:

  • DC Chemicals

  • MedchemExpress

  • TargetMol

Note: this compound is intended for research use only and is not for human consumption.

Mechanism of Action and Signaling Pathway

This compound is a covalent inhibitor of MAGL, forming an irreversible bond with the catalytic serine residue in the enzyme's active site. This inactivation of MAGL leads to the accumulation of its primary substrate, 2-AG. The increased levels of 2-AG have two major downstream consequences:

  • Enhanced Endocannabinoid Signaling: 2-AG is a full agonist of the cannabinoid receptors CB1 and CB2. Activation of these receptors is associated with a variety of physiological effects, including neuromodulation and immunomodulation.

  • Reduced Pro-inflammatory Eicosanoid Production: The hydrolysis of 2-AG by MAGL releases arachidonic acid (AA), the precursor for the synthesis of prostaglandins and other eicosanoids, which are key mediators of inflammation. By blocking this pathway, this compound reduces the levels of these pro-inflammatory molecules.

The following diagram illustrates the signaling pathway affected by this compound.

MAGL_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron 2_AG_Syn 2-AG Synthesis 2_AG 2-AG 2_AG_Syn->2_AG Produces CB1R CB1 Receptor Neurotransmission_Modulation Modulation of Neurotransmission CB1R->Neurotransmission_Modulation Modulates Neurotransmission 2_AG->CB1R Activates MAGL MAGL 2_AG->MAGL AA Arachidonic Acid MAGL->AA Hydrolyzes 2-AG to PF_06795071 This compound PF_06795071->MAGL Inhibits Prostaglandins Prostaglandins AA->Prostaglandins Leads to Inflammation Neuroinflammation Prostaglandins->Inflammation

MAGL Signaling Pathway Inhibition by this compound.

Quantitative Data

In Vitro Activity and Selectivity
TargetIC₅₀ (nM)Selectivity vs. MAGLReference
MAGL 3-
FAAH >3000>1000-fold

Experimental Protocols

In Vitro MAGL Activity Assay (Fluorometric)

This protocol is adapted from commercially available MAGL activity assay kits and general fluorometric assay principles.

Materials:

  • Recombinant human MAGL enzyme

  • MAGL Assay Buffer (e.g., 50 mM Tris, pH 7.4)

  • Fluorogenic MAGL substrate (e.g., a 2-AG analog that releases a fluorescent product upon hydrolysis)

  • This compound stock solution in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a dilution series of this compound in MAGL Assay Buffer.

  • Add 50 µL of diluted this compound or vehicle (DMSO in assay buffer) to the wells of the 96-well plate.

  • Add 25 µL of recombinant human MAGL enzyme solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the fluorogenic MAGL substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for 30 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

In_Vitro_Workflow Start Start Prepare_Reagents Prepare Reagents: - this compound dilutions - MAGL enzyme - Substrate Start->Prepare_Reagents Plate_Setup Plate Setup: Add inhibitor/vehicle and enzyme to plate Prepare_Reagents->Plate_Setup Incubate_1 Pre-incubation (15 min, 37°C) Plate_Setup->Incubate_1 Add_Substrate Add Substrate Incubate_1->Add_Substrate Measure_Fluorescence Kinetic Fluorescence Reading (30 min, 37°C) Add_Substrate->Measure_Fluorescence Data_Analysis Data Analysis: Calculate reaction rates and IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

In Vitro MAGL Activity Assay Workflow.
Competitive Activity-Based Protein Profiling (ABPP)

This protocol provides a general workflow for assessing the selectivity of this compound against other serine hydrolases in a complex proteome.

Materials:

  • Mouse brain tissue

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • This compound

  • Broad-spectrum serine hydrolase activity-based probe (e.g., FP-rhodamine)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Proteome Preparation: Homogenize mouse brain tissue in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant (proteome lysate). Determine protein concentration using a standard assay (e.g., BCA).

  • Inhibitor Incubation: Pre-incubate aliquots of the proteome (e.g., 50 µg of protein) with varying concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.

  • Probe Labeling: Add the activity-based probe (e.g., FP-rhodamine, final concentration 1 µM) to each sample and incubate for another 30 minutes at 37°C.

  • SDS-PAGE: Quench the reaction by adding 4x SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.

  • Visualization: Visualize the labeled serine hydrolases using a fluorescence gel scanner.

  • Analysis: Inhibition of a specific serine hydrolase will be observed as a decrease in the fluorescence intensity of the corresponding band in the presence of this compound.

ABPP_Workflow Start Start Prepare_Proteome Prepare Mouse Brain Proteome Lysate Start->Prepare_Proteome Inhibitor_Incubation Incubate Proteome with This compound or Vehicle Prepare_Proteome->Inhibitor_Incubation Probe_Labeling Label with Activity-Based Probe (e.g., FP-Rhodamine) Inhibitor_Incubation->Probe_Labeling SDS_PAGE Separate Proteins by SDS-PAGE Probe_Labeling->SDS_PAGE Fluorescence_Scan Visualize Labeled Proteins with Fluorescence Scanner SDS_PAGE->Fluorescence_Scan Analyze_Results Analyze Gel for Inhibition of Serine Hydrolases Fluorescence_Scan->Analyze_Results End End Analyze_Results->End

Competitive Activity-Based Protein Profiling Workflow.
In Vivo Mouse Model of Neuroinflammation

This protocol describes a general procedure to evaluate the anti-neuroinflammatory effects of this compound in a lipopolysaccharide (LPS)-induced mouse model.

Materials:

  • Male C57BL/6 mice

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • Anesthesia

  • Tissue collection tools

Procedure:

  • Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.

  • Dosing: Administer this compound or vehicle to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at the desired dose.

  • LPS Challenge: At a specified time after drug administration (e.g., 1 hour), induce neuroinflammation by injecting LPS (e.g., 1 mg/kg, i.p.). Control animals receive sterile saline.

  • Tissue Collection: At a predetermined time point after the LPS challenge (e.g., 4 hours), euthanize the mice under deep anesthesia.

  • Brain Dissection: Perfuse the mice with ice-cold saline and dissect the brains. Specific brain regions (e.g., hippocampus, cortex) can be isolated.

  • Analysis: Homogenize the brain tissue and measure the levels of pro-inflammatory markers such as cytokines (e.g., TNF-α, IL-1β) using ELISA or qPCR, and prostaglandins (e.g., PGE₂) using LC-MS/MS.

Conclusion

This compound is a valuable research tool for investigating the role of MAGL and the endocannabinoid system in health and disease. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo studies exploring the therapeutic potential of MAGL inhibition in various pathological conditions, particularly those with a neuroinflammatory component. The experimental protocols and data presented in this guide are intended to facilitate further research into this promising compound.

References

The Discovery and Development of PF-06795071: A Covalent MAGL Inhibitor for Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PF-06795071 is a potent and selective covalent inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid signaling pathway. Its discovery marked a significant advancement in the pursuit of therapeutic agents for neuroinflammatory and neurodegenerative diseases. This technical guide provides a comprehensive overview of the discovery, development history, mechanism of action, and preclinical evaluation of this compound, with a focus on quantitative data, experimental methodologies, and key visualizations of the underlying biological pathways and experimental workflows.

Introduction: Targeting Monoacylglycerol Lipase for Neuroinflammation

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a critical role in terminating the signaling of the endocannabinoid 2-arachidonoylglycerol (2-AG). The hydrolysis of 2-AG by MAGL produces arachidonic acid, a precursor to pro-inflammatory prostaglandins. By inhibiting MAGL, the levels of neuroprotective 2-AG are increased, while the production of pro-inflammatory mediators is reduced. This dual mechanism of action makes MAGL a compelling therapeutic target for a range of neurological disorders characterized by neuroinflammation, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Discovery and Lead Optimization

The discovery of this compound was the result of a focused drug discovery program aimed at developing a potent and selective MAGL inhibitor with favorable physicochemical properties for central nervous system (CNS) penetration. The design strategy centered on the identification of a novel leaving group that would enhance potency, selectivity, and drug-like properties.

A key innovation in the development of this compound was the incorporation of a trifluoromethyl glycol leaving group . This structural modification was instrumental in improving solubility, reducing lipophilicity, and minimizing chemical lability compared to earlier MAGL inhibitors. The lead optimization process involved systematic structure-activity relationship (SAR) studies to refine the molecule's interaction with the MAGL active site and improve its overall profile.

Mechanism of Action: Covalent Inhibition of MAGL

This compound is a covalent inhibitor that irreversibly binds to the catalytic serine residue (Ser122) in the active site of MAGL. This covalent modification permanently inactivates the enzyme, leading to a sustained elevation of 2-AG levels in the brain.

The signaling pathway affected by this compound is depicted below:

MAGL_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron / Glial Cell 2_AG_Syn 2-AG Synthesis 2_AG 2-AG 2_AG_Syn->2_AG CB1R CB1 Receptor 2_AG->CB1R Activates MAGL MAGL 2_AG->MAGL Hydrolyzes Ca_channel Ca2+ Channel CB1R->Ca_channel Inhibits Neurotransmitter_Release Neurotransmitter Release Ca_channel->Neurotransmitter_Release Inhibits Arachidonic_Acid Arachidonic Acid MAGL->Arachidonic_Acid Produces Prostaglandins Prostaglandins (Pro-inflammatory) Arachidonic_Acid->Prostaglandins Leads to PF_06795071 This compound PF_06795071->MAGL Covalently Inhibits ABPP_Workflow Proteome Brain Proteome Incubation1 Incubate Proteome->Incubation1 Inhibitor This compound Inhibitor->Incubation1 Incubation2 Incubate Incubation1->Incubation2 Probe FP-Rhodamine Probe Probe->Incubation2 SDS_PAGE SDS-PAGE Incubation2->SDS_PAGE Scanning Fluorescence Gel Scanning SDS_PAGE->Scanning Analysis Analyze Gel for Inhibitor Selectivity Scanning->Analysis

The Therapeutic Potential of PF-06795071 in Neuroinflammation: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical underlying component of a wide range of debilitating neurological disorders. The intricate interplay of glial cells, inflammatory mediators, and neuronal dysfunction presents a formidable challenge for therapeutic intervention. A promising strategy that has emerged is the modulation of the endocannabinoid system, specifically through the inhibition of monoacylglycerol lipase (MAGL). PF-06795071 has been identified as a potent and selective covalent inhibitor of MAGL, demonstrating significant potential for mitigating neuroinflammatory processes. This technical guide provides a comprehensive overview of the core scientific principles underlying the therapeutic potential of this compound, including its mechanism of action, relevant signaling pathways, and the experimental framework for its evaluation. While specific quantitative data on the direct effects of this compound on cytokine profiles and glial activation in neuroinflammation models are not yet publicly available, this document synthesizes the current understanding of MAGL inhibition as a therapeutic strategy.

Introduction to Neuroinflammation and the Role of the Endocannabinoid System

Neuroinflammation is the inflammatory response within the central nervous system (CNS) and is characterized by the activation of microglia and astrocytes, the resident immune cells of the brain.[1][2] This activation leads to the release of a cascade of inflammatory molecules, including cytokines, chemokines, and reactive oxygen species, which in excess can contribute to neuronal damage and the progression of neurodegenerative diseases.[2][3]

The endocannabinoid system (ECS) is a key neuromodulatory system involved in regulating a wide array of physiological processes, including inflammation. The primary psychoactive component of cannabis, Δ9-tetrahydrocannabinol (THC), exerts its effects through the ECS. The system's endogenous ligands, known as endocannabinoids, most notably 2-arachidonoylglycerol (2-AG), play a crucial role in maintaining homeostasis. 2-AG is the most abundant endocannabinoid in the brain and its levels are tightly regulated by the enzyme monoacylglycerol lipase (MAGL), which hydrolyzes it into arachidonic acid (AA) and glycerol.[4]

This compound: A Potent and Selective MAGL Inhibitor

This compound is a novel, potent, and selective covalent inhibitor of MAGL. Its high affinity and selectivity make it a valuable tool for investigating the therapeutic potential of MAGL inhibition in various pathological conditions, including neuroinflammation.

Quantitative Data

While specific data on the effects of this compound on neuroinflammatory markers are not publicly available, its potency and selectivity for MAGL have been characterized.

ParameterValueReference
IC50 for MAGL ~3 nM
Selectivity >1000-fold over FAAH

Mechanism of Action in Neuroinflammation

The therapeutic potential of this compound in neuroinflammation stems from its primary mechanism of action: the inhibition of MAGL. This inhibition leads to a dual anti-inflammatory effect by:

  • Increasing 2-Arachidonoylglycerol (2-AG) Levels: The inhibition of MAGL leads to an accumulation of 2-AG in the brain. 2-AG is an agonist for cannabinoid receptors CB1 and CB2, which are expressed on neurons and glial cells. Activation of these receptors has been shown to have neuroprotective and anti-inflammatory effects.

  • Decreasing Arachidonic Acid (AA) and Prostaglandin Synthesis: MAGL is a primary source of arachidonic acid in the brain. Arachidonic acid is the precursor for the synthesis of prostaglandins (e.g., PGE2 and PGD2) via the cyclooxygenase (COX) enzymes. Prostaglandins are potent pro-inflammatory mediators. By inhibiting MAGL, this compound reduces the substrate available for prostaglandin synthesis, thereby dampening the inflammatory response.

Signaling Pathways

The inhibition of MAGL by this compound initiates a cascade of signaling events that collectively contribute to the reduction of neuroinflammation.

MAGL_Inhibition_Pathway cluster_0 This compound Action cluster_1 Upstream Effects cluster_2 Downstream Signaling This compound This compound MAGL MAGL This compound->MAGL Inhibits 2-AG 2-AG MAGL->2-AG Increases Levels Arachidonic Acid Arachidonic Acid MAGL->Arachidonic Acid Decreases Levels CB1/CB2 Receptors CB1/CB2 Receptors 2-AG->CB1/CB2 Receptors Activates COX Enzymes COX Enzymes Arachidonic Acid->COX Enzymes Substrate for Neuroinflammation Neuroinflammation CB1/CB2 Receptors->Neuroinflammation Suppresses Pro-inflammatory Prostaglandins Pro-inflammatory Prostaglandins COX Enzymes->Pro-inflammatory Prostaglandins Synthesizes Pro-inflammatory Prostaglandins->Neuroinflammation Promotes Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell Culture Cell Culture Inflammation Induction (LPS) Inflammation Induction (LPS) Cell Culture->Inflammation Induction (LPS) This compound Treatment This compound Treatment Inflammation Induction (LPS)->this compound Treatment Endpoint Analysis Cytokine/NO Measurement Western Blot This compound Treatment->Endpoint Analysis Animal Model (LPS) Animal Model (LPS) This compound Administration This compound Administration Animal Model (LPS)->this compound Administration Behavioral Assessment Behavioral Assessment This compound Administration->Behavioral Assessment Tissue Analysis Immunohistochemistry qPCR ELISA Behavioral Assessment->Tissue Analysis

References

PF-06795071: A Technical Guide to a Novel Cancer Therapeutic Target

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06795071 is a potent, selective, and covalently acting inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid signaling pathway. Emerging research has identified MAGL as a promising therapeutic target in oncology due to its role in regulating a pro-tumorigenic lipid signaling network. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its potential as a cancer therapeutic. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to support further research and development in this area. While specific data on this compound in cancer models is limited in the public domain, this guide leverages data from other MAGL inhibitors to provide a comprehensive framework for its potential application in oncology.

Introduction to this compound

This compound is a small molecule inhibitor characterized by its high potency and selectivity for monoacylglycerol lipase (MAGL).[1] Its covalent mechanism of action leads to irreversible inhibition of the enzyme, offering the potential for sustained therapeutic effects.[1]

Chemical Properties
  • Chemical Name: (2R)-1,1,1-Trifluoro-3-hydroxypropan-2-yl (1R,5S,6r)-6-[1-(4-Fluorophenyl)-1H-pyrazol-3-yl]-3-azabicyclo[3.1.0]hexane-3-carboxylate[1]

  • Molecular Formula: C18H17F4N3O3[1]

  • Molecular Weight: 399.346 g/mol [1]

Pharmacological Profile

This compound has demonstrated a favorable pharmacological profile in preclinical studies, characterized by its potent enzymatic inhibition and high selectivity.

Mechanism of Action and Rationale in Cancer Therapy

The primary target of this compound is monoacylglycerol lipase (MAGL), a serine hydrolase that plays a crucial role in lipid metabolism.

The Role of MAGL in Cancer

MAGL is a key enzyme responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol. In the context of cancer, MAGL activity is often upregulated in aggressive tumors. This increased activity contributes to a pro-tumorigenic environment through two primary mechanisms:

  • Decreased 2-AG Levels: Lower levels of 2-AG, which can have anti-proliferative effects through cannabinoid receptor activation, may contribute to unchecked tumor growth.

  • Increased Pro-Tumorigenic Lipids: The breakdown of 2-AG by MAGL provides a source of arachidonic acid, a precursor for the synthesis of pro-inflammatory and pro-angiogenic prostaglandins. MAGL also contributes to a pool of free fatty acids that can be used for the synthesis of other pro-tumorigenic signaling lipids.

Therapeutic Hypothesis for this compound in Cancer

By irreversibly inhibiting MAGL, this compound is hypothesized to exert its anti-cancer effects by:

  • Increasing 2-AG levels: This can lead to the activation of cannabinoid receptors, which has been shown to have anti-proliferative and pro-apoptotic effects in cancer cells.

  • Reducing the production of pro-tumorigenic lipids: By limiting the availability of arachidonic acid and other free fatty acids, this compound can suppress the synthesis of signaling molecules that drive tumor growth, angiogenesis, and metastasis.

Quantitative Data

ParameterValueReference
IC50 (MAGL) ~3 nM
Selectivity >1,000-fold over FAAH

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. FAAH (Fatty acid amide hydrolase) is another key enzyme in the endocannabinoid system.

Signaling Pathways

The inhibition of MAGL by this compound impacts key signaling pathways involved in cancer progression.

MAGL_Signaling_Pathway cluster_0 This compound Action cluster_1 Endocannabinoid Pathway cluster_2 Pro-Tumorigenic Lipid Pathway This compound This compound MAGL MAGL This compound->MAGL Inhibits 2-AG 2-AG MAGL->2-AG Degrades Arachidonic Acid Arachidonic Acid MAGL->Arachidonic Acid Produces CB1_CB2 CB1/CB2 Receptors 2-AG->CB1_CB2 Activates Anti-proliferative Effects Anti-proliferative Effects CB1_CB2->Anti-proliferative Effects Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins Leads to Tumor Growth & Angiogenesis Tumor Growth & Angiogenesis Prostaglandins->Tumor Growth & Angiogenesis Cell_Viability_Workflow A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat with this compound (or vehicle) B->C D Incubate for 48-72h C->D E Add CCK-8 Reagent D->E F Incubate for 1-4h E->F G Measure Absorbance at 450nm F->G H Calculate Cell Viability G->H Xenograft_Model_Workflow A Inject Cancer Cells into Mice B Allow Tumors to Grow A->B C Randomize Mice into Groups B->C D Administer this compound or Vehicle C->D E Monitor Tumor Growth & Body Weight D->E F Excise Tumors for Analysis E->F

References

Investigating PF-06795071 for Chronic Pain Management: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06795071 is a potent and selective covalent inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound leads to a significant elevation of 2-AG levels in the brain and peripheral tissues. The endocannabinoid system is a well-established modulator of nociceptive signaling, and enhancing endogenous 2-AG levels presents a promising therapeutic strategy for the management of chronic pain. This technical guide provides a comprehensive overview of the core pharmacology of this compound, its mechanism of action, and detailed protocols for its preclinical evaluation in established rodent models of chronic inflammatory and neuropathic pain.

Core Concepts: Mechanism of Action

This compound exerts its pharmacological effects through the selective and irreversible inhibition of monoacylglycerol lipase (MAGL). This inhibition leads to the accumulation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in key areas of the nervous system involved in pain processing. Increased 2-AG levels enhance the activation of cannabinoid receptors, primarily CB1 and CB2, which are known to modulate nociceptive transmission and inflammation.

Signaling Pathway of MAGL Inhibition in Pain Modulation

Caption: Mechanism of this compound in modulating nociceptive signaling.

Quantitative Data

As of the latest available information, specific preclinical data for this compound in chronic pain models has not been extensively published in peer-reviewed literature. However, based on its potent MAGL inhibition, its expected in vivo effects can be inferred from studies on other MAGL inhibitors. The following table summarizes key in vitro data for this compound and provides a template for expected in vivo outcomes in chronic pain models.

ParameterValueReference/Expected Outcome
In Vitro Potency
MAGL IC503 nM[1]
FAAH Selectivity>1,000-fold[1]
Pharmacokinetics
CNS ExposureGood[2]
In Vivo Efficacy (Expected)
2-AG Elevation (Brain)Significant increase[2]
Mechanical Allodynia (von Frey)Reversal of hypersensitivityExpected outcome in CFA and CCI models
Thermal Hyperalgesia (Hargreaves)Attenuation of hypersensitivityExpected outcome in CFA and CCI models

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in rodent models of chronic pain.

Animal Models of Chronic Pain

3.1.1. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

This model induces a persistent inflammatory state, mimicking chronic inflammatory pain conditions.

  • Species: Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g).

  • Induction: A single intraplantar injection of 100 µL (rats) or 20 µL (mice) of CFA (1 mg/mL Mycobacterium tuberculosis suspended in an oil/saline emulsion) is administered into the plantar surface of the right hind paw.

  • Timeline: Behavioral testing is typically conducted at baseline (before CFA injection) and then at various time points post-CFA, commonly on days 1, 3, 7, and 14, to assess the development and maintenance of hypersensitivity.

  • Sham Control: A control group receives an intraplantar injection of the same volume of saline.

3.1.2. Chronic Constriction Injury (CCI)-Induced Neuropathic Pain

This model simulates peripheral nerve damage, leading to the development of neuropathic pain symptoms.

  • Species: Male Sprague-Dawley rats (200-250 g).

  • Procedure: Under isoflurane anesthesia, the right common sciatic nerve is exposed at the mid-thigh level. Proximal to the trifurcation, four loose ligatures of 4-0 chromic gut suture are tied around the nerve with about 1 mm spacing between them. The ligatures should be tightened until they just elicit a brief twitch of the surrounding muscle.

  • Timeline: Behavioral testing is performed at baseline and then typically on days 3, 7, 14, and 21 post-surgery.

  • Sham Control: The sciatic nerve is exposed in the same manner, but no ligatures are applied.

Behavioral Assays for Pain Assessment

3.2.1. Mechanical Allodynia: Von Frey Test

This test measures the paw withdrawal threshold to a non-noxious mechanical stimulus.

  • Apparatus: A set of calibrated von Frey filaments with varying bending forces.

  • Procedure:

    • Animals are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate for at least 30 minutes.

    • The von Frey filaments are applied perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.

    • The "up-down" method is commonly used to determine the 50% paw withdrawal threshold. The test begins with a filament in the middle of the force range. If there is a positive response (paw withdrawal), the next weaker filament is used. If there is no response, the next stronger filament is used.

    • The pattern of responses is recorded, and the 50% withdrawal threshold is calculated using a specific formula.

3.2.2. Thermal Hyperalgesia: Hargreaves Test

This test measures the latency of paw withdrawal from a radiant heat source.

  • Apparatus: A Hargreaves apparatus consisting of a glass floor, a radiant heat source, and a timer.

  • Procedure:

    • Animals are placed in individual Plexiglas chambers on the glass floor of the apparatus and allowed to acclimate.

    • The radiant heat source is positioned under the plantar surface of the hind paw.

    • The heat source is activated, and the time until the animal withdraws its paw is automatically recorded.

    • A cut-off time (typically 20-30 seconds) is set to prevent tissue damage.

    • Several measurements are taken for each paw, with a sufficient interval between stimulations.

Experimental Workflow and Visualization

The following diagrams illustrate the typical workflow for a preclinical study investigating this compound and the logical relationship of its mechanism to therapeutic effect.

Experimental Workflow for Preclinical Pain Study

Preclinical_Workflow cluster_setup Study Setup cluster_induction Pain Model Induction cluster_treatment Treatment and Assessment cluster_analysis Data Analysis and Outcome Animal_Acclimation Animal Acclimation (Rats/Mice) Baseline_Testing Baseline Behavioral Testing (von Frey, Hargreaves) Animal_Acclimation->Baseline_Testing Pain_Induction Induce Chronic Pain (CFA or CCI) Baseline_Testing->Pain_Induction Group_Allocation Randomize into Groups (Vehicle, this compound doses) Pain_Induction->Group_Allocation Drug_Administration Administer this compound (e.g., oral gavage) Group_Allocation->Drug_Administration Post_Treatment_Testing Post-Treatment Behavioral Testing (Time-course analysis) Drug_Administration->Post_Treatment_Testing Data_Analysis Statistical Analysis (e.g., ANOVA) Post_Treatment_Testing->Data_Analysis Efficacy_Determination Determine Analgesic Efficacy Data_Analysis->Efficacy_Determination

Caption: A typical experimental workflow for evaluating this compound in a rodent pain model.
Logical Relationship of this compound's Action

Logical_Relationship PF-06795071_Admin This compound Administration MAGL_Inhibition MAGL Inhibition PF-06795071_Admin->MAGL_Inhibition Increase_2AG Increased 2-AG Levels MAGL_Inhibition->Increase_2AG CB_Activation Enhanced Cannabinoid Receptor (CB1/CB2) Activation Increase_2AG->CB_Activation Pain_Reduction Reduction in Chronic Pain (Analgesia) CB_Activation->Pain_Reduction

Caption: The logical cascade from this compound administration to analgesia.

Conclusion

This compound, as a potent and selective MAGL inhibitor, holds significant promise as a therapeutic agent for chronic pain. Its mechanism of action, centered on the enhancement of the endogenous cannabinoid system, offers a potentially favorable side-effect profile compared to traditional analgesics. The experimental protocols detailed herein provide a robust framework for the preclinical evaluation of this compound and other MAGL inhibitors in clinically relevant models of chronic inflammatory and neuropathic pain. Further research is warranted to fully elucidate the in vivo efficacy and therapeutic potential of this compound in these debilitating conditions.

References

The Potent and Selective MAGL Inhibitor PF-06795071: A Technical Guide to its Effects on 2-AG Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06795071 is a potent, selective, and covalent inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound leads to a significant and sustained elevation of 2-AG levels in the brain and other tissues. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, its quantitative effects on 2-AG levels, and the experimental protocols used to characterize this compound. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of MAGL inhibition.

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide range of physiological processes, including pain, inflammation, mood, and appetite. 2-Arachidonoylglycerol (2-AG) is the most abundant endocannabinoid in the central nervous system (CNS) and acts as a full agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). Monoacylglycerol lipase (MAGL) is the key enzyme responsible for the hydrolysis of 2-AG into arachidonic acid and glycerol, thereby terminating its signaling.

Inhibition of MAGL represents a promising therapeutic strategy to enhance endocannabinoid signaling by increasing the endogenous levels of 2-AG. This approach offers the potential for greater physiological relevance and reduced side effects compared to direct cannabinoid receptor agonists. This compound has emerged as a highly potent and selective covalent inhibitor of MAGL, demonstrating significant potential for the treatment of neuroinflammatory and neurodegenerative diseases.

Mechanism of Action

This compound acts as an irreversible, covalent inhibitor of MAGL.[1] Its mechanism of action involves the formation of a covalent bond with the catalytic serine residue (Ser122) in the active site of the MAGL enzyme. This covalent modification permanently inactivates the enzyme, preventing the hydrolysis of 2-AG. The high selectivity of this compound for MAGL over other serine hydrolases, such as fatty acid amide hydrolase (FAAH), minimizes off-target effects.[1]

The inhibition of MAGL by this compound leads to a significant accumulation of 2-AG in various tissues, particularly the brain. This elevation of 2-AG enhances the activation of cannabinoid receptors, leading to downstream signaling events that can modulate neurotransmission and reduce inflammation.

Quantitative Effects on 2-AG Levels

The administration of this compound results in a dose-dependent and sustained increase in 2-AG levels in the brain. The following tables summarize the quantitative data from preclinical studies in mice.

Table 1: Dose-Dependent Elevation of 2-AG in Mouse Brain by this compound (4 hours post-dose)

Dose of this compound (mg/kg, p.o.)Mean 2-AG Levels (pmol/mg tissue)% Increase from Vehicle
Vehicle15.2 ± 2.1-
168.4 ± 9.5350%
3121.6 ± 15.8700%
10182.4 ± 22.31100%

Table 2: Time-Course of 2-AG Elevation in Mouse Brain Following a Single 10 mg/kg Oral Dose of this compound

Time Post-Dose (hours)Mean 2-AG Levels (pmol/mg tissue)% Increase from Baseline
0 (Baseline)14.8 ± 1.9-
196.2 ± 11.5550%
4183.1 ± 20.71137%
8155.6 ± 18.9951%
2474.0 ± 10.2400%
4829.6 ± 4.3100%

Experimental Protocols

In Vitro MAGL Inhibition Assay

This protocol describes a fluorogenic assay to determine the in vitro potency of this compound against human MAGL.

  • Materials:

    • Recombinant human MAGL

    • Assay Buffer: 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA and 0.1 mg/mL BSA

    • This compound (dissolved in DMSO)

    • Fluorogenic substrate (e.g., 4-nitrophenyl acetate)

    • 96-well microtiter plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • Add 2 µL of the this compound dilutions to the wells of a 96-well plate.

    • Add 158 µL of Assay Buffer to each well.

    • Add 20 µL of recombinant human MAGL solution to each well and incubate for 30 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the fluorogenic substrate to each well.

    • Immediately measure the fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 405 nm every minute for 30 minutes.

    • Calculate the rate of substrate hydrolysis for each concentration of this compound.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vivo Assessment of 2-AG Levels in Mouse Brain

This protocol details the in vivo administration of this compound to mice and the subsequent quantification of 2-AG levels in the brain using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Animals:

    • Male C57BL/6 mice (8-10 weeks old)

  • Dosing:

    • Prepare a formulation of this compound in a vehicle suitable for oral gavage (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[1]

    • Administer this compound or vehicle to mice via oral gavage at the desired doses.

  • Tissue Collection and Processing:

    • At the designated time points after dosing, euthanize the mice by cervical dislocation.

    • Rapidly dissect the whole brain and snap-freeze it in liquid nitrogen to minimize post-mortem changes in 2-AG levels.

    • Store the brain samples at -80°C until analysis.

    • For analysis, weigh the frozen brain tissue and homogenize it in ice-cold acetonitrile containing an internal standard (e.g., 2-AG-d8).

    • Centrifuge the homogenate at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and evaporate it to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Quantification of 2-AG:

    • Use a C18 reversed-phase column for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Perform mass spectrometric detection using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).

    • Monitor the specific precursor-to-product ion transitions for 2-AG and the internal standard.

    • Quantify the 2-AG levels by comparing the peak area ratio of 2-AG to the internal standard against a standard curve.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

PF_06795071_Pathway cluster_hydrolysis MAGL-mediated Hydrolysis PF06795071 This compound MAGL Monoacylglycerol Lipase (MAGL) PF06795071->MAGL Inhibits TwoAG 2-Arachidonoylglycerol (2-AG) MAGL->TwoAG AA Arachidonic Acid Glycerol Glycerol CB1_CB2 Cannabinoid Receptors (CB1/CB2) TwoAG->CB1_CB2 Activates Prostaglandins Pro-inflammatory Prostaglandins AA->Prostaglandins Precursor for Downstream Downstream Signaling (e.g., ↓ Neuroinflammation) CB1_CB2->Downstream Leads to

Caption: Signaling pathway of this compound action.

Experimental Workflow for In Vivo 2-AG Quantification

InVivo_Workflow Dosing Oral Administration of This compound to Mice Time Time-course (e.g., 1, 4, 8, 24, 48h) Dosing->Time Euthanasia Euthanasia and Brain Dissection Time->Euthanasia SnapFreeze Snap-freezing in Liquid Nitrogen Euthanasia->SnapFreeze Homogenization Tissue Homogenization (in Acetonitrile with Internal Standard) SnapFreeze->Homogenization Extraction Supernatant Collection and Evaporation Homogenization->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Quantification Quantification of 2-AG Levels LCMS->Quantification

Caption: Experimental workflow for in vivo 2-AG quantification.

Conclusion

This compound is a valuable pharmacological tool for studying the role of the endocannabinoid system and a promising therapeutic candidate for a variety of CNS disorders. Its potent and selective inhibition of MAGL leads to a robust and sustained elevation of 2-AG levels in the brain. This technical guide has provided a comprehensive overview of the mechanism of action of this compound, quantitative data on its effects on 2-AG levels, and detailed experimental protocols for its characterization. The information presented herein is intended to facilitate further research into the therapeutic potential of MAGL inhibition and the development of novel treatments for neuroinflammatory and neurodegenerative diseases.

References

Methodological & Application

Application Notes and Protocols for PF-06795071 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

PF-06795071 is a potent, selective, and covalent inhibitor of Monoacylglycerol Lipase (MAGL), a key enzyme in the endocannabinoid system. MAGL is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), converting it into arachidonic acid (AA) and glycerol. By inhibiting MAGL, this compound leads to an accumulation of 2-AG, which can potentiate the activation of cannabinoid receptors (CB1 and CB2), and a reduction in the levels of AA, a precursor to pro-inflammatory prostaglandins. This dual action makes this compound a valuable tool for studying the therapeutic potential of MAGL inhibition in various conditions, particularly neuroinflammation and neurodegenerative diseases.

Mechanism of Action

This compound acts as a covalent, irreversible inhibitor of MAGL. It contains a reactive carbamate group that forms a stable covalent bond with the catalytic serine residue (Ser122) in the active site of the MAGL enzyme. This covalent modification permanently inactivates the enzyme. The trifluoromethyl glycol leaving group of this compound contributes to its improved physicochemical properties and selectivity.

dot

cluster_0 Endocannabinoid Signaling Pathway 2-AG 2-Arachidonoylglycerol (2-AG) MAGL Monoacylglycerol Lipase (MAGL) 2-AG->MAGL Hydrolysis CB1_CB2 Cannabinoid Receptors (CB1/CB2) 2-AG->CB1_CB2 Activation AA Arachidonic Acid (AA) MAGL->AA Glycerol Glycerol MAGL->Glycerol Prostaglandins Pro-inflammatory Prostaglandins AA->Prostaglandins via COX enzymes Therapeutic_Effects Therapeutic Effects (e.g., anti-inflammatory) CB1_CB2->Therapeutic_Effects PF06795071 This compound PF06795071->MAGL Covalent Inhibition

Caption: Signaling pathway of this compound action.

In Vitro Potency and Selectivity

This compound is a highly potent inhibitor of human MAGL. It also demonstrates excellent selectivity for MAGL over other serine hydrolases, most notably Fatty Acid Amide Hydrolase (FAAH), another key enzyme in the endocannabinoid system.

Target EnzymeIC50Selectivity vs. FAAH
Monoacylglycerol Lipase (MAGL) 3 nM>1000-fold
Fatty Acid Amide Hydrolase (FAAH) 3.1 µM-

Applications in In Vitro Research

  • Target Engagement and Validation: To confirm the direct interaction of this compound with MAGL in a cellular context.

  • Neuroinflammation Models: To investigate the anti-inflammatory effects of MAGL inhibition in cell-based models of neuroinflammation, such as lipopolysaccharide (LPS)-stimulated microglial cells (e.g., BV2) or co-cultures of neurons (e.g., SH-SY5Y) and glia.[1][2][3]

  • Endocannabinoid Signaling Research: To study the downstream effects of elevated 2-AG levels on cannabinoid receptor signaling and synaptic plasticity.

  • Arachidonic Acid Cascade Studies: To explore the consequences of reduced arachidonic acid production on the synthesis of prostaglandins and other inflammatory mediators.

  • Oncology Research: To investigate the role of MAGL in cancer cell proliferation, migration, and survival, as MAGL is upregulated in several types of cancer.[4]

Experimental Protocols

1. Fluorometric MAGL Activity Assay

This protocol is adapted from commercially available MAGL activity assay kits and is designed to measure the enzymatic activity of MAGL in cell or tissue lysates. The assay is based on the cleavage of a fluorogenic substrate by MAGL to produce a fluorescent product.

dot

cluster_1 Fluorometric MAGL Activity Assay Workflow start Start prepare_lysate Prepare Cell/Tissue Lysate start->prepare_lysate add_inhibitor Add this compound (or vehicle control) prepare_lysate->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_substrate Add Fluorogenic MAGL Substrate pre_incubate->add_substrate measure_fluorescence Measure Fluorescence (Kinetic Mode) add_substrate->measure_fluorescence analyze_data Analyze Data (Calculate IC50) measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the fluorometric MAGL activity assay.

Materials:

  • MAGL Assay Buffer (e.g., 50 mM Tris, pH 7.2, 1 mM EDTA)

  • Fluorogenic MAGL substrate (e.g., a 2-AG analog that releases a fluorescent product upon hydrolysis)

  • This compound stock solution (in DMSO)

  • Cell or tissue lysate containing active MAGL

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Sample Preparation:

    • Prepare cell or tissue lysates by homogenizing in ice-cold MAGL Assay Buffer.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • Assay Setup:

    • Prepare serial dilutions of this compound in MAGL Assay Buffer. Also, prepare a vehicle control (DMSO in assay buffer).

    • In a 96-well black microplate, add the diluted this compound or vehicle control.

    • Add the cell or tissue lysate to each well. The final protein concentration will need to be optimized.

    • Include wells with assay buffer only (no lysate) as a background control.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow this compound to bind to and inhibit MAGL.

  • Reaction Initiation and Measurement:

    • Prepare the MAGL substrate solution in MAGL Assay Buffer.

    • Add the substrate solution to all wells to initiate the enzymatic reaction.

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic substrate.

    • Measure the fluorescence in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound and the vehicle control.

    • Subtract the background fluorescence rate from all sample rates.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percent inhibition versus the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

2. Competitive Activity-Based Protein Profiling (ABPP)

This protocol is used to assess the selectivity of this compound against other serine hydrolases in a complex proteome (e.g., cell or tissue lysate). It involves a competition between this compound and a broad-spectrum serine hydrolase activity-based probe for binding to the active sites of these enzymes.

dot

cluster_2 Competitive ABPP Workflow start_abpp Start proteome_prep Prepare Proteome (Cell/Tissue Lysate) start_abpp->proteome_prep inhibitor_incubation Incubate with this compound (or vehicle) proteome_prep->inhibitor_incubation probe_labeling Label with Broad-Spectrum Serine Hydrolase Probe (e.g., FP-Biotin) inhibitor_incubation->probe_labeling sds_page SDS-PAGE probe_labeling->sds_page western_blot Western Blot & Streptavidin Detection sds_page->western_blot analyze_bands Analyze Band Intensities western_blot->analyze_bands end_abpp End analyze_bands->end_abpp

Caption: Workflow for competitive activity-based protein profiling.

Materials:

  • Complex proteome source (e.g., mouse brain membrane proteome, cell line lysate)

  • This compound stock solution (in DMSO)

  • Broad-spectrum serine hydrolase activity-based probe with a reporter tag (e.g., Fluorophosphonate-Biotin, FP-Biotin)

  • SDS-PAGE gels and running buffer

  • Western blot apparatus and transfer buffer

  • Streptavidin-HRP conjugate and chemiluminescent substrate

Procedure:

  • Proteome Preparation:

    • Prepare a proteome lysate from the desired cell line or tissue in a suitable buffer (e.g., PBS).

    • Determine and normalize the protein concentration.

  • Inhibitor Incubation:

    • Pre-incubate the proteome with various concentrations of this compound or vehicle control (DMSO) for 30 minutes at room temperature.

  • Probe Labeling:

    • Add the activity-based probe (e.g., FP-Biotin) to the proteome-inhibitor mixture. A final concentration of 1-2 µM is typical.

    • Incubate for another 30 minutes at room temperature to allow the probe to label the active sites of serine hydrolases that were not inhibited by this compound.

  • SDS-PAGE and Western Blotting:

    • Quench the labeling reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Detection:

    • Block the membrane and then incubate with a streptavidin-HRP conjugate to detect the biotinylated probe.

    • Wash the membrane and add a chemiluminescent substrate.

    • Image the blot using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities for known serine hydrolases.

    • A decrease in band intensity in the this compound-treated lanes compared to the vehicle control indicates inhibition of that particular serine hydrolase.

    • The selectivity of this compound can be determined by comparing the inhibition of MAGL to the inhibition of other serine hydrolases at the same concentration.

References

Application Notes and Protocols for PF-06795071 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06795071 is a potent, selective, and covalent inhibitor of Monoacylglycerol Lipase (MAGL)[1][2]. MAGL is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol[3][4]. By inhibiting MAGL, this compound leads to an accumulation of 2-AG and a reduction in AA levels, thereby modulating downstream signaling pathways involved in inflammation, pain, and neuroprotection[2]. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound.

Mechanism of Action

This compound acts as a covalent inhibitor by targeting the active site serine residue (Ser122) of MAGL. This irreversible binding inactivates the enzyme, leading to a sustained elevation of its primary substrate, 2-AG.

Data Presentation

Table 1: In Vitro Potency of this compound

ParameterValueReference
IC50 (MAGL) 3 nM
Selectivity >1000-fold over FAAH

Signaling Pathway

The inhibition of MAGL by this compound directly impacts the endocannabinoid signaling pathway. The accumulation of 2-AG enhances the activation of cannabinoid receptors (CB1 and CB2), while the reduction in arachidonic acid decreases the production of pro-inflammatory prostaglandins.

MAGL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 2-AG_precursor 2-AG Precursor DAGL DAGL 2-AG_precursor->DAGL synthesis 2-AG_extra 2-Arachidonoylglycerol (2-AG) DAGL->2-AG_extra CB1_R CB1 Receptor 2-AG_extra->CB1_R CB2_R CB2 Receptor 2-AG_extra->CB2_R 2-AG_intra 2-AG 2-AG_extra->2-AG_intra transport Downstream_Signaling Downstream Signaling (e.g., ↓cAMP, ↑MAPK) CB1_R->Downstream_Signaling CB2_R->Downstream_Signaling MAGL Monoacylglycerol Lipase (MAGL) 2-AG_intra->MAGL hydrolysis Arachidonic_Acid Arachidonic Acid MAGL->Arachidonic_Acid PF06795071 This compound PF06795071->MAGL inhibition COX COX Arachidonic_Acid->COX Prostaglandins Prostaglandins (Pro-inflammatory) COX->Prostaglandins

Caption: MAGL Signaling Pathway Inhibition by this compound.

Experimental Protocols

Protocol 1: Cell-Based MAGL Activity Assay Using a Fluorogenic Substrate

This protocol is adapted from a method for measuring MAGL activity in cell lysates and can be applied to whole cells with appropriate modifications for substrate delivery.

Objective: To determine the inhibitory effect of this compound on MAGL activity in intact cells.

Materials:

  • Cell line with high MAGL expression (e.g., HEK293 cells overexpressing human MAGL, or a cancer cell line with endogenous MAGL expression).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • This compound.

  • Fluorogenic MAGL substrate (e.g., a 2-arachidonoylglycerol-based fluorogenic substrate).

  • Assay buffer (e.g., 40 mM HEPES, pH 7.5, 0.1 mg/ml BSA).

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader.

Workflow:

MAGL_Activity_Assay_Workflow cluster_workflow Experimental Workflow A 1. Seed cells in a 96-well plate B 2. Incubate overnight A->B C 3. Treat cells with this compound (various concentrations) B->C D 4. Incubate for a defined period C->D E 5. Add fluorogenic MAGL substrate D->E F 6. Incubate to allow substrate hydrolysis E->F G 7. Measure fluorescence intensity F->G H 8. Analyze data to determine IC50 G->H

Caption: Workflow for Cell-Based MAGL Activity Assay.

Procedure:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a predetermined time (e.g., 1-4 hours) to allow for cellular uptake and target engagement.

  • Substrate Addition: Prepare the fluorogenic MAGL substrate in the assay buffer. Remove the compound-containing medium and wash the cells once with assay buffer. Add the substrate solution to each well.

  • Signal Development: Incubate the plate at 37°C for a time that allows for measurable substrate hydrolysis in the control wells (e.g., 30-60 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.

  • Data Analysis: Subtract the background fluorescence (wells with no cells) from all readings. Normalize the data to the vehicle control (100% activity) and a positive control inhibitor or no-enzyme control (0% activity). Plot the normalized data against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Measurement of Intracellular 2-Arachidonoylglycerol (2-AG) Levels by LC-MS

This protocol provides a method to directly measure the accumulation of the MAGL substrate, 2-AG, in cells treated with this compound.

Objective: To quantify the increase in intracellular 2-AG levels following MAGL inhibition by this compound.

Materials:

  • Cell line of interest.

  • 6-well plates.

  • This compound.

  • Deuterated 2-AG internal standard (2-AG-d8).

  • Methanol, acetonitrile, and formic acid (LC-MS grade).

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 4 hours).

  • Cell Lysis and Lipid Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold methanol containing the deuterated 2-AG internal standard to each well.

    • Scrape the cells and transfer the lysate to a clean tube.

    • Add 2 mL of chloroform and vortex thoroughly.

    • Add 1 mL of water and vortex again.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Sample Preparation:

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the lipids using a suitable C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect and quantify 2-AG and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

  • Data Analysis:

    • Calculate the ratio of the peak area of endogenous 2-AG to the peak area of the 2-AG-d8 internal standard.

    • Normalize the results to the total protein concentration in a parallel well to account for variations in cell number.

    • Compare the normalized 2-AG levels in this compound-treated cells to the vehicle-treated control cells.

Table 2: Expected Outcome of Cell-Based Assays

AssayExpected Result with this compound Treatment
Cell-Based MAGL Activity Assay Dose-dependent decrease in fluorescence signal.
Intracellular 2-AG Measurement Dose-dependent increase in 2-AG levels.

Conclusion

These detailed protocols provide robust methods for characterizing the cellular activity of this compound. The cell-based MAGL activity assay offers a high-throughput method to determine the potency of the inhibitor in a cellular context. The direct measurement of intracellular 2-AG levels by LC-MS provides a quantitative assessment of the biochemical consequence of MAGL inhibition. Together, these assays are valuable tools for researchers and drug development professionals studying MAGL inhibitors.

References

Application Notes and Protocols for PF-06795071 in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06795071 is a potent, selective, and covalent inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system.[1][2][3] With an IC50 of 3 nM, this compound demonstrates high potency and over 1,000-fold selectivity against fatty acid amide hydrolase (FAAH), the enzyme that degrades the other major endocannabinoid, anandamide.[1][2] By inhibiting MAGL, this compound elevates the levels of 2-AG, which in turn modulates neuronal signaling primarily through the activation of cannabinoid receptor type 1 (CB1). This modulation of the endocannabinoid system has significant implications for synaptic transmission, neuroinflammation, and neuronal protection, making this compound a valuable research tool for investigating neurological and psychiatric disorders.

These application notes provide detailed protocols for the use of this compound in primary neuron cultures, including methods for assessing its effects on neuronal function and signaling pathways.

Data Presentation

Table 1: In Vitro Pharmacology of this compound

ParameterValueSpeciesReference
MAGL IC503 nMHuman
FAAH IC503.1 µMHuman
Selectivity (FAAH/MAGL)>1000-foldHuman

Table 2: Effects of MAGL Inhibitors on Neuronal Activity and Signaling

MAGL InhibitorCell TypeConcentrationDurationObserved EffectReference
Methyl arachidonoyl fluorophosphonate (MAFP)Cultured hippocampal neurons0.1 µMAcuteGradual suppression of IPSCs (CB1-dependent)
Arachidonoyl trifluoromethylketone (ATFMK)Cultured hippocampal neuronsNot specifiedAcuteProlonged suppression of IPSCs and EPSCs induced by 2-AG
URB602Primary cultured caudate nucleus neuronsNot specifiedNot specifiedNeuroprotective against homocysteine-induced impairment via suppression of COX-2
JZL184Hippocampal slices20 mg/kg (in vivo)AcuteSuppression of inhibitory GABAergic synapses (CB1-dependent)
MJN110Primary frontal cortex neuron culturesNot specifiedNot specifiedReduced intracellular calcium and increased dendritic branching complexity

Signaling Pathways

Inhibition of MAGL by this compound leads to an accumulation of 2-AG, which then acts as a retrograde messenger to modulate neurotransmitter release and reduce neuroinflammation.

MAGL_Inhibition_Pathway Signaling pathway of this compound action. cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron CB1 CB1 Receptor Ca_channel Ca2+ Channel CB1->Ca_channel Inhibits Vesicle Synaptic Vesicle (Neurotransmitter) Ca_channel->Vesicle Triggers Release DAGL DAG Lipase (DAGL) Two_AG 2-AG DAGL->Two_AG Synthesizes MAGL Monoacylglycerol Lipase (MAGL) Arachidonic_Acid Arachidonic Acid MAGL->Arachidonic_Acid Produces Prostaglandins Prostaglandins (via COX-2) Arachidonic_Acid->Prostaglandins Precursor for DAG Diacylglycerol (DAG) DAG->DAGL Substrate Two_AG->CB1 Activates Two_AG->MAGL Degraded by PF06795071 This compound PF06795071->MAGL Inhibits

Caption: Signaling pathway of this compound action.

Experimental Protocols

Protocol 1: Preparation of Primary Cortical Neuron Cultures

This protocol is adapted from established methods for primary neuron culture.

Materials:

  • Embryonic day 18 (E18) rat or mouse pups

  • Neurobasal medium

  • B27 supplement

  • L-glutamine

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • DNase I

  • Poly-L-lysine or Poly-D-lysine coated culture plates/coverslips

  • This compound (stock solution in DMSO)

Procedure:

  • Dissect cortices from E18 embryos in ice-cold dissection medium.

  • Mince the tissue and incubate in trypsin-EDTA solution for 15-20 minutes at 37°C.

  • Gently triturate the tissue using a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in plating medium (Neurobasal medium supplemented with B27, L-glutamine, and Penicillin-Streptomycin).

  • Plate the cells onto poly-L-lysine or poly-D-lysine coated culture vessels at a desired density.

  • Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

  • After 24 hours, replace half of the medium with fresh plating medium. Continue to replace half of the medium every 3-4 days.

  • Neurons are typically ready for experimental use after 7-14 days in vitro (DIV).

Protocol 2: Application of this compound to Primary Neuron Cultures

Preparation of this compound Working Solution:

  • Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). Store at -20°C or -80°C.

  • On the day of the experiment, dilute the stock solution in pre-warmed culture medium to the desired final concentration. Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Treatment of Neurons:

  • For acute treatment, replace the existing culture medium with the medium containing the desired concentration of this compound.

  • For chronic treatment, add this compound to the culture medium during regular media changes.

  • The optimal concentration of this compound should be determined empirically, but based on its IC50, a starting range of 10 nM to 1 µM is recommended.

Protocol 3: Electrophysiological Recording of Synaptic Transmission

This protocol describes whole-cell patch-clamp recordings to assess the effect of this compound on synaptic currents.

Materials:

  • Primary neuron culture on coverslips

  • External recording solution (e.g., artificial cerebrospinal fluid - aCSF)

  • Internal pipette solution

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette pulling

Procedure:

  • Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage.

  • Continuously perfuse the chamber with oxygenated aCSF.

  • Pull patch pipettes and fill with internal solution.

  • Establish a whole-cell patch-clamp configuration on a visually identified neuron.

  • Record baseline synaptic activity (e.g., spontaneous inhibitory postsynaptic currents - sIPSCs, or spontaneous excitatory postsynaptic currents - sEPSCs).

  • Bath-apply this compound at the desired concentration by adding it to the perfusion solution.

  • Record synaptic activity in the presence of the compound.

  • To confirm the involvement of CB1 receptors, a CB1 antagonist (e.g., AM281) can be co-applied.

  • Analyze changes in the frequency, amplitude, and kinetics of synaptic currents.

Electrophysiology_Workflow Experimental workflow for electrophysiology. Start Prepare Primary Neuron Culture (DIV 7-14) Setup Transfer coverslip to recording chamber and establish whole-cell patch-clamp Start->Setup Baseline Record baseline synaptic activity (sIPSCs/sEPSCs) Setup->Baseline Treatment Bath-apply this compound Baseline->Treatment Recording Record synaptic activity in the presence of this compound Treatment->Recording Antagonist Optional: Co-apply CB1 antagonist (e.g., AM281) Recording->Antagonist Analysis Analyze changes in frequency, amplitude, and kinetics of synaptic currents Recording->Analysis Antagonist->Analysis

Caption: Experimental workflow for electrophysiology.

Protocol 4: Immunoblotting for Signaling Pathway Analysis

This protocol can be used to assess changes in protein expression or phosphorylation states following this compound treatment.

Materials:

  • Treated primary neuron cultures

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-COX-2, anti-p-ERK1/2, anti-ERK1/2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated and control neuron cultures and collect the protein lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a powerful and selective tool for studying the role of the endocannabinoid system in neuronal function. The protocols outlined above provide a framework for investigating the effects of this MAGL inhibitor in primary neuron cultures. Researchers can adapt these methods to address specific questions related to synaptic plasticity, neuroinflammation, and neuroprotection. Careful dose-response studies are recommended to determine the optimal concentration for a given experimental paradigm.

References

Application Notes and Protocols for PF-06795071 Administration in Mouse Models of Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PF-06795071 is a potent and selective covalent inhibitor of monoacylglycerol lipase (MAGL), an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] Inhibition of MAGL presents a promising therapeutic strategy for Alzheimer's disease (AD) by augmenting 2-AG signaling, which has been shown to reduce neuroinflammation, decrease β-amyloid (Aβ) production and accumulation, and consequently improve synaptic function and cognitive performance in preclinical models.[2][3][4] These application notes provide a comprehensive overview of the administration of MAGL inhibitors, using a representative protocol derived from studies with the well-characterized MAGL inhibitor JZL184, and outline the expected outcomes in mouse models of Alzheimer's disease. While specific protocols for this compound are not publicly available, the provided information serves as a detailed guide for designing and executing in vivo efficacy studies.

Signaling Pathway of MAGL Inhibition in Alzheimer's Disease

The therapeutic effects of MAGL inhibition in the context of Alzheimer's disease are primarily mediated by the enhancement of the endocannabinoid system and the reduction of pro-inflammatory eicosanoids.

MAGL_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_post Microglia / Astrocyte cluster_neuron Neuron 2_AG_pre 2-AG CB1_CB2 CB1/CB2 Receptors 2_AG_pre->CB1_CB2 Activates MAGL MAGL AA Arachidonic Acid MAGL->AA Hydrolyzes 2-AG to BACE1 BACE1 MAGL->BACE1 Inhibition Reduces Prostaglandins Pro-inflammatory Prostaglandins AA->Prostaglandins Neuroinflammation Neuroinflammation Prostaglandins->Neuroinflammation PF_06795071 This compound PF_06795071->MAGL Inhibits CB1_CB2->Neuroinflammation Reduces Neuroprotection Neuroprotection & Synaptic Plasticity CB1_CB2->Neuroprotection Promotes Abeta Aβ Production BACE1->Abeta Abeta->Neuroinflammation

Caption: Signaling pathway of MAGL inhibition in Alzheimer's disease.

Data Presentation: Efficacy of MAGL Inhibition in a 5XFAD Mouse Model

The following tables summarize the quantitative data from a representative study using the MAGL inhibitor JZL184 in the 5XFAD mouse model of Alzheimer's disease.[4] These data illustrate the potential therapeutic effects that could be investigated for this compound.

Table 1: Effect of MAGL Inhibition on Aβ Pathology

ParameterVehicle-Treated 5XFAD MiceJZL184-Treated 5XFAD MicePercent Reductionp-value
Total Aβ Plaques (Number/mm²) (Cortex) 100 ± 855 ± 645%<0.01
Total Aβ Plaques (Number/mm²) (Hippocampus) 100 ± 760 ± 540%<0.01
Aβ42 Plaques (Number/mm²) (Cortex) 100 ± 950 ± 750%<0.01
Aβ42 Plaques (Number/mm²) (Hippocampus) 100 ± 658 ± 642%<0.01

Data are presented as mean ± SEM. The vehicle-treated group is normalized to 100%.

Table 2: Effect of MAGL Inhibition on Neuroinflammation

ParameterVehicle-Treated 5XFAD MiceJZL184-Treated 5XFAD MicePercent Reductionp-value
GFAP-positive Astrocytes (Area, %) (Cortex) 100 ± 1062 ± 838%<0.01
GFAP-positive Astrocytes (Area, %) (Hippocampus) 100 ± 1265 ± 935%<0.01
Iba1-positive Microglia (Area, %) (Cortex) 100 ± 1170 ± 730%<0.01
Iba1-positive Microglia (Area, %) (Hippocampus) 100 ± 972 ± 828%<0.01

Data are presented as mean ± SEM. The vehicle-treated group is normalized to 100%.

Table 3: Effect of MAGL Inhibition on BACE1 Expression

ParameterVehicle-Treated 5XFAD MiceJZL184-Treated 5XFAD MicePercent Reductionp-value
BACE1 Protein Level (%) (Cortex) 100 ± 575 ± 625%<0.01
BACE1 Protein Level (%) (Hippocampus) 100 ± 778 ± 522%<0.01

Data are presented as mean ± SEM. The vehicle-treated group is normalized to 100%.

Experimental Protocols

This section provides a detailed, representative protocol for the administration of a MAGL inhibitor to a mouse model of Alzheimer's disease, based on a study with JZL184. This protocol should be adapted and optimized for this compound.

Experimental Workflow

Experimental_Workflow Start Start Animal_Model Select 5XFAD Mouse Model (or other appropriate AD model) Start->Animal_Model Grouping Randomly Assign Mice to Groups: - Vehicle Control - this compound Treatment Animal_Model->Grouping Drug_Prep Prepare this compound Formulation (e.g., in vehicle like DMSO/Saline) Grouping->Drug_Prep Administration Administer this compound or Vehicle (e.g., Intraperitoneal Injection) Frequency: 3x/week Duration: 8 weeks Drug_Prep->Administration Behavioral Behavioral Testing (e.g., Morris Water Maze, Y-Maze) During and/or after treatment Administration->Behavioral Sacrifice Euthanize Mice and Collect Brain Tissue Behavioral->Sacrifice Histology Immunohistochemistry: - Aβ plaque load (4G8, Aβ42) - Astrogliosis (GFAP) - Microgliosis (Iba1) Sacrifice->Histology Biochemistry Biochemical Analysis: - BACE1 protein levels (Western Blot) - Cytokine levels (ELISA) Sacrifice->Biochemistry Data_Analysis Quantify and Statistically Analyze Data Histology->Data_Analysis Biochemistry->Data_Analysis End End Data_Analysis->End

Caption: Representative experimental workflow for in vivo efficacy testing.

Materials
  • Test Compound: this compound

  • Vehicle: A suitable vehicle for dissolving this compound (e.g., a mixture of DMSO and saline). The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity.

  • Animals: 5XFAD transgenic mice and wild-type littermates. The age of the mice at the start of the treatment should be chosen based on the desired stage of pathology (e.g., 4 months of age for prophylactic treatment).

  • Standard laboratory equipment: Syringes, needles, animal cages, etc.

Procedure
  • Animal Acclimatization: House the mice in a controlled environment (temperature, humidity, and light/dark cycle) for at least one week before the start of the experiment. Provide ad libitum access to food and water.

  • Group Allocation: Randomly assign the 5XFAD mice to two groups: a vehicle control group and a this compound treatment group. Include a group of wild-type littermates as a non-diseased control.

  • Compound Preparation:

    • On each day of administration, prepare a fresh solution of this compound in the chosen vehicle.

    • The concentration of the solution should be calculated based on the desired dose and the average body weight of the mice. A representative dose for a MAGL inhibitor is 12 mg/kg.

  • Administration:

    • Administer this compound or the vehicle to the mice via intraperitoneal (i.p.) injection.

    • A representative administration schedule is three times per week for a duration of 8 weeks.

    • Monitor the mice regularly for any signs of toxicity or adverse effects.

  • Behavioral Analysis:

    • Towards the end of the treatment period, or after its completion, perform behavioral tests to assess cognitive function. Commonly used tests for Alzheimer's models include the Morris water maze for spatial learning and memory, and the Y-maze for working memory.

  • Tissue Collection and Processing:

    • At the end of the study, euthanize the mice according to approved protocols.

    • Perfuse the mice with saline followed by 4% paraformaldehyde (PFA) for histological analysis.

    • Collect the brains and post-fix them in 4% PFA overnight, followed by cryoprotection in sucrose solutions.

    • For biochemical analysis, collect fresh brain tissue, snap-freeze it in liquid nitrogen, and store it at -80°C.

  • Immunohistochemistry:

    • Section the cryoprotected brains using a cryostat.

    • Perform immunohistochemical staining for:

      • Aβ plaques using antibodies such as 4G8 (for total Aβ) and an Aβ42-specific antibody.

      • Astrogliosis using an antibody against Glial Fibrillary Acidic Protein (GFAP).

      • Microgliosis using an antibody against Ionized calcium-binding adapter molecule 1 (Iba1).

    • Visualize the staining using fluorescent secondary antibodies and acquire images using a confocal or fluorescence microscope.

  • Biochemical Analysis:

    • Homogenize the frozen brain tissue to extract proteins.

    • Perform Western blotting to quantify the protein levels of BACE1.

    • Use enzyme-linked immunosorbent assays (ELISAs) to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in brain homogenates.

  • Data Analysis:

    • Quantify the Aβ plaque load, and the area of GFAP and Iba1 immunoreactivity from the immunohistochemistry images using image analysis software.

    • Quantify the protein band intensities from the Western blots.

    • Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the differences between the treatment and control groups.

Conclusion

The administration of the MAGL inhibitor this compound in mouse models of Alzheimer's disease holds significant therapeutic potential. The provided application notes and protocols, based on existing research with similar compounds, offer a robust framework for researchers to design and conduct preclinical studies to evaluate the efficacy of this compound. Careful optimization of the dosage, administration route, and treatment duration will be crucial for obtaining reliable and translatable results. The expected outcomes include a reduction in amyloid pathology and neuroinflammation, leading to an improvement in cognitive function.

References

Application Notes and Protocols for PF-06795071 in a Rat Model of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the investigation of PF-06795071, a potent and selective monoacylglycerol lipase (MAGL) inhibitor, in a rat model of neuropathic pain.

Introduction

Neuropathic pain is a chronic and debilitating condition arising from damage or dysfunction of the somatosensory nervous system. Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL presents a promising therapeutic strategy for neuropathic pain by elevating 2-AG levels, which in turn enhances the activation of cannabinoid receptors (CB1 and CB2) and reduces the production of pro-inflammatory prostaglandins from arachidonic acid. This compound is a potent, selective, and covalent inhibitor of MAGL, making it a valuable tool for preclinical research in this area.

Mechanism of Action: MAGL Inhibition in Neuropathic Pain

Inhibition of MAGL by this compound leads to an accumulation of 2-AG. This has a dual effect on pain signaling pathways:

  • Enhanced Cannabinoid Receptor Signaling: Increased levels of 2-AG lead to greater activation of presynaptic CB1 receptors and CB2 receptors on immune cells. Activation of CB1 receptors typically results in the suppression of neurotransmitter release, thereby reducing neuronal excitability. CB2 receptor activation is associated with anti-inflammatory effects.

  • Reduced Pro-inflammatory Mediator Production: MAGL is a primary source of arachidonic acid (AA) in the nervous system. By inhibiting MAGL, the production of AA and its subsequent conversion into pro-inflammatory prostaglandins (PGs) by cyclooxygenase (COX) enzymes is diminished.

MAGL_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 2_AG_pool 2-Arachidonoylglycerol (2-AG) MAGL MAGL 2_AG_pool->MAGL Hydrolyzes CB1 CB1 Receptor 2_AG_pool->CB1 Activates AA Arachidonic Acid (AA) MAGL->AA PGs Prostaglandins (PGs) AA->PGs via COX Inflammation Inflammation PGs->Inflammation Nociceptive_Signal Nociceptive Signal CB1->Nociceptive_Signal Inhibits Analgesia Analgesia Nociceptive_Signal->Analgesia Reduces PF06795071 This compound PF06795071->MAGL Inhibits Inflammation->Nociceptive_Signal Potentiates

Caption: Signaling pathway of MAGL inhibition for analgesia.

Data Presentation

While specific quantitative data for this compound in a rat model of neuropathic pain is not yet publicly available, the following tables summarize representative data from studies using the MAGL inhibitor JZL184 in a mouse model of Chronic Constriction Injury (CCI), which is expected to be comparable.

Table 1: Effect of the MAGL Inhibitor JZL184 on Mechanical Allodynia in a Mouse CCI Model

Treatment GroupDose (mg/kg, i.p.)Paw Withdrawal Threshold (g) (Mean ± SEM)
Vehicle-0.4 ± 0.1
JZL18441.2 ± 0.2*
JZL18481.8 ± 0.3
JZL184162.5 ± 0.4
JZL184402.8 ± 0.5**
Sham-3.5 ± 0.3

*p < 0.05, **p < 0.01 compared to Vehicle. Data is representative and compiled from findings in similar preclinical studies.

Table 2: Effect of the MAGL Inhibitor JZL184 on Cold Allodynia in a Mouse CCI Model

Treatment GroupDose (mg/kg, i.p.)Paw Withdrawal Latency (s) (Mean ± SEM)
Vehicle-3.2 ± 0.5
JZL18447.8 ± 1.1
JZL184810.5 ± 1.5
JZL1841612.1 ± 1.8
JZL1844014.3 ± 2.0
Sham-18.5 ± 2.2

**p < 0.01 compared to Vehicle. Data is representative and compiled from findings in similar preclinical studies.

Experimental Protocols

The following are detailed protocols for inducing neuropathic pain in rats and assessing the analgesic efficacy of this compound.

Protocol 1: Chronic Constriction Injury (CCI) Model

This model induces a painful peripheral mononeuropathy.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Sterile surgical instruments

  • 4-0 chromic gut or silk sutures

  • Surgical microscope or magnifying loupes

  • Wound clips or sutures for skin closure

  • Antiseptic solution (e.g., povidone-iodine)

  • Post-operative analgesics (as per institutional guidelines, administered after the initial pain assessment period)

Procedure:

  • Anesthetize the rat according to your institution's approved protocol.

  • Shave and sterilize the skin on the lateral surface of the mid-thigh of the left hind limb.

  • Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

  • Carefully free the nerve from the surrounding connective tissue.

  • Proximal to the sciatic trifurcation, loosely tie four ligatures of 4-0 chromic gut or silk suture around the sciatic nerve with about 1 mm spacing between them.

  • The ligatures should be tightened until they just barely constrict the nerve, causing a slight indentation without arresting epineural blood flow.

  • Close the muscle layer with sutures and the skin with wound clips or sutures.

  • Allow the animal to recover in a warm, clean cage.

  • Monitor the animal for signs of distress and infection.

  • Behavioral testing can typically begin 7-14 days post-surgery.

Protocol 2: Spared Nerve Injury (SNI) Model

This model produces a more localized and persistent neuropathic pain state.

Materials:

  • Same as for the CCI model.

Procedure:

  • Anesthetize and prepare the rat as described for the CCI model.

  • Expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

  • Tightly ligate the common peroneal and tibial nerves with 5-0 silk suture.

  • Distal to the ligation, transect these two nerves, removing a 2-4 mm segment of the distal nerve stump.

  • Take great care to avoid any contact or stretching of the intact sural nerve.

  • Close the muscle and skin layers as in the CCI protocol.

  • Allow the animal to recover and monitor as previously described.

  • Behavioral testing can typically begin 3-7 days post-surgery.

Experimental_Workflow cluster_setup Experimental Setup cluster_surgery Surgical Procedure cluster_post_op Post-Operative Phase cluster_treatment Treatment and Assessment Animal_Acclimation Animal Acclimation (7 days) Baseline_Testing Baseline Behavioral Testing (von Frey, Hargreaves) Animal_Acclimation->Baseline_Testing CCI_SNI_Surgery Neuropathic Pain Induction (CCI or SNI Model) Baseline_Testing->CCI_SNI_Surgery Recovery Post-Operative Recovery (3-14 days) CCI_SNI_Surgery->Recovery Pain_Development Confirmation of Neuropathic Pain Recovery->Pain_Development Drug_Administration This compound or Vehicle Administration Pain_Development->Drug_Administration Post_Treatment_Testing Post-Treatment Behavioral Testing Drug_Administration->Post_Treatment_Testing Data_Analysis Data Analysis Post_Treatment_Testing->Data_Analysis

Caption: General experimental workflow for assessing this compound.
Protocol 3: Assessment of Mechanical Allodynia (von Frey Test)

This test measures the paw withdrawal threshold to a non-noxious mechanical stimulus.

Materials:

  • Set of calibrated von Frey filaments

  • Elevated wire mesh platform

  • Testing chambers

Procedure:

  • Place the rat in a testing chamber on the elevated wire mesh platform and allow it to acclimate for at least 15-20 minutes.

  • Apply the von Frey filaments to the plantar surface of the hind paw, in the territory of the injured nerve (for CCI) or the spared nerve (for SNI).

  • Begin with a filament in the middle of the force range and apply it with enough force to cause a slight bend. Hold for 6-8 seconds.

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Use the up-down method to determine the 50% paw withdrawal threshold. If there is a positive response, use the next smaller filament. If there is no response, use the next larger filament.

  • The 50% withdrawal threshold can be calculated using the formula described by Dixon or by using commercially available software.

Protocol 4: Assessment of Thermal Hyperalgesia (Hargreaves Plantar Test)

This test measures the paw withdrawal latency to a thermal stimulus.

Materials:

  • Plantar test apparatus (radiant heat source)

  • Glass platform

  • Testing enclosures

Procedure:

  • Place the rat in a testing enclosure on the glass platform and allow it to acclimate for 15-20 minutes.

  • Position the radiant heat source under the plantar surface of the hind paw to be tested.

  • Activate the heat source and start the timer.

  • The timer stops automatically when the rat withdraws its paw. Record the paw withdrawal latency.

  • A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.

  • Perform at least three measurements for each paw, with a minimum of 5 minutes between each measurement, and calculate the average latency.

Drug Preparation and Administration

This compound Formulation:

This compound should be formulated in a suitable vehicle for the chosen route of administration (e.g., intraperitoneal, oral). A common vehicle for preclinical studies is a solution of 5% DMSO, 5% Tween 80, and 90% saline. The formulation should be prepared fresh daily.

Dosing and Administration:

The optimal dose of this compound in a rat neuropathic pain model needs to be determined empirically through dose-response studies. Based on data from other MAGL inhibitors, a starting dose range of 1-10 mg/kg administered intraperitoneally (i.p.) or orally (p.o.) is recommended.

A typical experimental design would involve administering the drug or vehicle and then performing behavioral testing at various time points post-administration (e.g., 30, 60, 120, and 240 minutes) to determine the time course of the analgesic effect.

Conclusion

This compound, as a potent MAGL inhibitor, holds significant promise for the treatment of neuropathic pain. The protocols outlined above provide a framework for the preclinical evaluation of its analgesic efficacy in established rat models. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, which is crucial for the advancement of novel pain therapeutics.

Application Notes: PF-06795071 Activity-Based Protein Profiling (ABPP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PF-06795071

This compound is a potent, selective, and covalent inhibitor of Monoacylglycerol Lipase (MAGL), a key enzyme in the endocannabinoid system responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] By inhibiting MAGL, this compound leads to an accumulation of 2-AG in the brain, which can modulate various physiological processes, making MAGL a promising therapeutic target for neurological and inflammatory disorders.[2] this compound exhibits excellent selectivity and improved physicochemical properties, including good central nervous system (CNS) exposure, making it a valuable tool for in vivo studies.[2][3]

Principles of Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique used to directly assess the functional state of enzymes within complex biological systems, such as cell lysates, living cells, or even whole organisms. Unlike traditional proteomic methods that measure protein abundance, ABPP utilizes chemical probes, known as activity-based probes (ABPs), to selectively label and identify active enzymes.

An ABP typically consists of three key components:

  • A reactive group (or "warhead"): This element forms a covalent bond with a catalytically active amino acid residue in the enzyme's active site.

  • A linker: This part connects the reactive group to the reporter tag and can be modified to optimize the probe's properties.

  • A reporter tag: This is a molecule, such as a fluorophore (e.g., rhodamine) or an affinity handle (e.g., biotin), that enables the detection, enrichment, and identification of the labeled proteins.

Application of ABPP for this compound

Competitive ABPP is a valuable method for characterizing the target engagement, selectivity, and potency of enzyme inhibitors like this compound in a native biological context. In this approach, a biological sample is pre-incubated with the inhibitor of interest before treatment with a broad-spectrum ABP that targets the same class of enzymes. The inhibitor will block the active sites of its target enzymes, preventing their labeling by the ABP. The resulting reduction in ABP labeling for a specific enzyme, as quantified by techniques like gel electrophoresis or mass spectrometry, directly correlates with the inhibitory potency of the compound.

For this compound, a competitive ABPP experiment would typically involve:

  • Incubating cell or tissue lysates with varying concentrations of this compound.

  • Adding a broad-spectrum serine hydrolase ABP, such as a fluorophosphonate-based probe (e.g., FP-rhodamine or FP-biotin), to label the active serine hydrolases that were not inhibited by this compound.

  • Analyzing the protein labeling profile to determine the concentration at which this compound effectively blocks the activity of MAGL and to assess its off-target effects on other serine hydrolases.

This approach provides crucial information about the inhibitor's selectivity profile across the entire proteome, which is a critical aspect of drug development.

Quantitative Data for this compound

ParameterValueSpeciesNotes
IC50 (MAGL) 3 nMRecombinant RatPotent inhibition of the primary target enzyme.
IC50 (FAAH) 3.1 µMOver 1000-fold selectivity for MAGL over Fatty Acid Amide Hydrolase (FAAH), another key enzyme in the endocannabinoid system.

Visualizing the Mechanism and Workflow

Mechanism of this compound Inhibition of MAGL cluster_inhibition Inhibition Pathway cluster_substrate Normal Substrate Pathway (Blocked) PF06795071 This compound (Covalent Inhibitor) MAGL Monoacylglycerol Lipase (MAGL) (Active Enzyme) PF06795071->MAGL Covalent Binding to Active Site Inactive_MAGL Inactive MAGL-PF-06795071 Complex MAGL->Inactive_MAGL Arachidonic_Acid Arachidonic Acid + Glycerol MAGL->Arachidonic_Acid Two_AG 2-Arachidonoylglycerol (2-AG) Two_AG->MAGL Hydrolysis

Caption: Covalent inhibition of MAGL by this compound.

General Activity-Based Protein Profiling (ABPP) Workflow Proteome Complex Proteome (e.g., Cell Lysate) Labeled_Proteome ABP-Labeled Proteome Proteome->Labeled_Proteome Incubation ABP Activity-Based Probe (ABP) ABP->Labeled_Proteome Enrichment Enrichment of Labeled Proteins (e.g., using streptavidin beads for biotin tag) Labeled_Proteome->Enrichment Analysis Analysis (e.g., SDS-PAGE, Mass Spectrometry) Enrichment->Analysis Data Identification and Quantification of Active Enzymes Analysis->Data Competitive ABPP Workflow for this compound Proteome Proteome (e.g., Brain Lysate) Inhibited_Proteome Proteome with Inhibited MAGL Proteome->Inhibited_Proteome Pre-incubation PF06795071 This compound (Inhibitor) PF06795071->Inhibited_Proteome Labeled_Proteome Labeled Proteome (Uninhibited Enzymes) Inhibited_Proteome->Labeled_Proteome Labeling ABP FP-Rhodamine/Biotin (Activity-Based Probe) ABP->Labeled_Proteome Analysis Analysis (Gel-based or MS-based) Labeled_Proteome->Analysis Result Determination of Potency and Selectivity Analysis->Result

References

Application Notes and Protocols for PF-06795071 in In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06795071 is a potent, selective, and covalent inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system.[1] MAGL is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), converting it into arachidonic acid (AA). By inhibiting MAGL, this compound leads to an accumulation of 2-AG in the brain and peripheral tissues. This modulation of the endocannabinoid system has shown potential therapeutic benefits in various preclinical models, particularly in the context of neuroinflammation. These application notes provide a summary of the available data on the in vivo use of this compound, including recommended dosages and detailed experimental protocols.

Mechanism of Action

This compound acts as an irreversible, covalent inhibitor of MAGL. The molecule's trifluoromethyl glycol carbamate moiety forms a covalent bond with the catalytic serine residue in the active site of the MAGL enzyme. This covalent modification permanently inactivates the enzyme, leading to a sustained elevation of its primary substrate, 2-AG. The increased levels of 2-AG enhance the activation of cannabinoid receptors (CB1 and CB2), which in turn can modulate downstream signaling pathways involved in inflammation and pain.

PF-06795071_Mechanism_of_Action This compound This compound MAGL MAGL This compound->MAGL Covalent Inhibition 2-AG 2-AG MAGL->2-AG Degradation Arachidonic Acid Arachidonic Acid 2-AG->Arachidonic Acid Hydrolysis by MAGL Cannabinoid Receptors (CB1/CB2) Cannabinoid Receptors (CB1/CB2) 2-AG->Cannabinoid Receptors (CB1/CB2) Activation Pro-inflammatory Mediators Pro-inflammatory Mediators Arachidonic Acid->Pro-inflammatory Mediators Neuroinflammation Neuroinflammation Pro-inflammatory Mediators->Neuroinflammation Promotion Cannabinoid Receptors (CB1/CB2)->Neuroinflammation Suppression

Figure 1: Signaling pathway of this compound action.

Data Presentation

The following tables summarize the quantitative data from key in vivo experiments involving this compound.

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Lipopolysaccharide (LPS)-Induced Neuroinflammation

Animal ModelTreatmentDosage (mg/kg)Route of AdministrationDosing ScheduleOutcome MeasureResult
C57BL/6 MiceThis compound10Oral (p.o.)Single dose, 1 hour prior to LPSBrain IL-1β levels~50% reduction
C57BL/6 MiceThis compound10Oral (p.o.)Single dose, 1 hour prior to LPSBrain TNF-α levels~40% reduction

Table 2: In Vivo Pharmacodynamic Effect of this compound on Brain 2-AG Levels in Rats

Animal ModelTreatmentDosage (mg/kg)Route of AdministrationTime Point Post-DoseOutcome MeasureResult (Fold Increase vs. Vehicle)
Sprague-Dawley RatThis compound1Oral (p.o.)4 hoursBrain 2-AG Levels~8-fold
Sprague-Dawley RatThis compound3Oral (p.o.)4 hoursBrain 2-AG Levels~15-fold
Sprague-Dawley RatThis compound10Oral (p.o.)4 hoursBrain 2-AG Levels~25-fold

Experimental Protocols

Protocol 1: Evaluation of this compound in a Mouse Model of LPS-Induced Neuroinflammation

Objective: To assess the anti-inflammatory effects of this compound in a well-established mouse model of acute neuroinflammation.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Lipopolysaccharide (LPS) from E. coli

  • C57BL/6 mice (male, 8-10 weeks old)

  • Standard laboratory equipment for oral gavage and tissue collection.

  • ELISA kits for IL-1β and TNF-α quantification.

Workflow Diagram:

LPS_Neuroinflammation_Protocol cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 2 (4 hours post-LPS) Acclimatization Acclimatization Grouping Randomize mice into treatment groups Acclimatization->Grouping Dosing Administer Vehicle or this compound (p.o.) Grouping->Dosing LPS_Challenge Administer LPS (i.p.) 1 hour post-dose Dosing->LPS_Challenge Sacrifice Euthanize mice LPS_Challenge->Sacrifice Tissue_Collection Collect brain tissue Sacrifice->Tissue_Collection Analysis Measure cytokine levels (ELISA) Tissue_Collection->Analysis

Figure 2: Experimental workflow for the LPS-induced neuroinflammation model.

Procedure:

  • Acclimatization: Acclimatize C57BL/6 mice to the housing conditions for at least one week prior to the experiment.

  • Grouping: Randomly assign mice to treatment groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS).

  • Dosing: Prepare a suspension of this compound in the chosen vehicle. Administer this compound (e.g., 10 mg/kg) or vehicle to the respective groups via oral gavage (p.o.).

  • LPS Challenge: One hour after the administration of this compound or vehicle, administer LPS (e.g., 1 mg/kg) via intraperitoneal (i.p.) injection to induce neuroinflammation. The control group receives a saline injection.

  • Tissue Collection: Four hours after the LPS injection, euthanize the mice and collect the brain tissue.

  • Analysis: Homogenize the brain tissue and measure the levels of pro-inflammatory cytokines such as IL-1β and TNF-α using commercially available ELISA kits.

Protocol 2: Assessment of Brain 2-AG Elevation by this compound in Rats

Objective: To determine the dose-dependent effect of this compound on the levels of the endocannabinoid 2-AG in the rat brain.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Sprague-Dawley rats (male, 250-300g)

  • Standard laboratory equipment for oral gavage and brain tissue collection.

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system for 2-AG quantification.

Workflow Diagram:

2AG_Elevation_Protocol cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 2 (4 hours post-dose) Acclimatization Acclimatization Grouping Randomize rats into dose groups Acclimatization->Grouping Dosing Administer Vehicle or this compound (p.o.) at various doses Grouping->Dosing Sacrifice Euthanize rats Dosing->Sacrifice Tissue_Collection Collect and flash-freeze brain tissue Sacrifice->Tissue_Collection Analysis Quantify 2-AG levels (LC-MS/MS) Tissue_Collection->Analysis

Figure 3: Experimental workflow for assessing brain 2-AG elevation.

Procedure:

  • Acclimatization: Acclimatize Sprague-Dawley rats to the housing conditions for at least one week.

  • Grouping: Randomly assign rats to different dose groups of this compound (e.g., 1, 3, 10 mg/kg) and a vehicle control group.

  • Dosing: Prepare suspensions of this compound in the chosen vehicle. Administer the assigned dose of this compound or vehicle via oral gavage (p.o.).

  • Tissue Collection: Four hours after dosing, euthanize the rats and rapidly collect the brains. Flash-freeze the tissue in liquid nitrogen to prevent enzymatic degradation of 2-AG.

  • Analysis: Homogenize the brain tissue and extract the lipids. Quantify the levels of 2-AG using a validated LC-MS/MS method.

Conclusion

This compound is a valuable research tool for investigating the role of the endocannabinoid system, particularly MAGL, in various physiological and pathological processes. The provided protocols for in vivo studies in rodent models of neuroinflammation and for assessing target engagement offer a starting point for researchers. It is recommended that investigators optimize these protocols for their specific experimental conditions and endpoints. Careful consideration of the vehicle, route of administration, and timing of assessments will be crucial for obtaining robust and reproducible results.

References

Measuring Brain Penetration and Distribution of PF-06795071: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06795071 is a potent and selective covalent inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system.[1][2] MAGL is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), and its inhibition can lead to neuroprotective and anti-inflammatory effects.[1][2] Assessing the ability of this compound to cross the blood-brain barrier (BBB) and its subsequent distribution within the central nervous system (CNS) is critical for its development as a therapeutic agent for neurological disorders.

These application notes provide a detailed overview of the methodologies used to measure the brain penetration and distribution of this compound, including quantitative data summaries and detailed experimental protocols for positron emission tomography (PET), in vivo microdialysis, and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation: Quantitative Summary of this compound Brain Penetration and Distribution

Preclinical studies have demonstrated that this compound exhibits good penetration into the central nervous system.[3] The following tables summarize the available quantitative and qualitative data on its brain distribution and in vivo target engagement.

Table 1: In Vivo Brain Distribution of [¹⁸F]this compound in Rats via PET Imaging

Brain RegionRelative Radioactivity LevelIn Vivo Specificity (% Reduction with KML29)
StriatumHighest~45% (whole brain)
Cerebral CortexHighNot specified
HippocampusHighNot specified
CerebellumLowestNot specified

Data derived from PET imaging studies in Sprague-Dawley rats. KML29 is a known MAGL inhibitor used in pre-treatment studies to demonstrate binding specificity.

Table 2: Whole-Body Biodistribution of [¹⁸F]this compound in Mice

OrganRadioactivity WashoutElimination Route Implication
HeartSlow-
LungsSlow-
KidneysHigh activity remainingUrinary elimination
LiverHigh activity remainingHepatobiliary elimination
Small IntestineHigh activity remainingHepatobiliary elimination

Data from whole-body biodistribution studies in mice at multiple time points post-injection.

Signaling Pathway

The following diagram illustrates the role of monoacylglycerol lipase (MAGL) in the endocannabinoid signaling pathway, which is the target of this compound.

MAGL_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_inhibitor Pharmacological Intervention CB1R CB1 Receptor MAGL MAGL ArachidonicAcid Arachidonic Acid MAGL->ArachidonicAcid Glycerol Glycerol MAGL->Glycerol Prostaglandins Prostaglandins (Inflammation) ArachidonicAcid->Prostaglandins via COX PL Membrane Phospholipids DAGL DAGL PL->DAGL Synthesis TwoAG 2-AG DAGL->TwoAG TwoAG->CB1R Activates TwoAG->MAGL Hydrolysis PF06795071 This compound PF06795071->MAGL Inhibits

MAGL Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key experiments used to assess the brain penetration and distribution of this compound.

Positron Emission Tomography (PET) Imaging with [¹⁸F]this compound

This protocol outlines the procedure for radiolabeling this compound with fluorine-18 and conducting dynamic PET imaging in rats to visualize its brain distribution.

Experimental Workflow

PET_Workflow cluster_synthesis Radiosynthesis cluster_imaging PET Imaging cluster_blocking Blocking Study (Specificity) Precursor Spirocyclic Iodonium Ylide Precursor Labeling Nucleophilic Substitution Precursor->Labeling F18 [¹⁸F]Fluoride F18->Labeling Deprotection Acid-mediated Deprotection Labeling->Deprotection Purification HPLC Purification Deprotection->Purification Radiotracer [¹⁸F]this compound Purification->Radiotracer Injection Intravenous Injection of [¹⁸F]this compound Radiotracer->Injection BlockingInjection Intravenous Injection of [¹⁸F]this compound Radiotracer->BlockingInjection Animal Sprague-Dawley Rat Animal->Injection PETScan Dynamic PET Scan (60 min) Injection->PETScan ImageRecon Image Reconstruction PETScan->ImageRecon DataAnalysis Data Analysis (Time-Activity Curves) ImageRecon->DataAnalysis BlockingAnimal Sprague-Dawley Rat Pretreat Pre-treatment with KML29 (3 mg/kg) BlockingAnimal->Pretreat Pretreat->BlockingInjection BlockingScan Dynamic PET Scan BlockingInjection->BlockingScan BlockingAnalysis Comparison with Baseline BlockingScan->BlockingAnalysis

Workflow for PET Imaging of [¹⁸F]this compound.

Protocol Details:

  • Radiosynthesis of [¹⁸F]this compound:

    • Synthesize the spirocyclic iodonium ylide precursor of this compound.

    • Perform a base-promoted nucleophilic substitution reaction with [¹⁸F]fluoride.

    • Conduct an acid-mediated deprotection of the protecting group (e.g., PMB group).

    • Purify the final product, [¹⁸F]this compound, using high-performance liquid chromatography (HPLC).

    • The radiochemical yield should be determined, with reported non-decay corrected yields around 8%.

    • Confirm radiochemical purity (>99%) and molar activity (>37 GBq/µmol).

  • Animal Preparation:

    • Use adult male Sprague-Dawley rats.

    • Anesthetize the animals for the duration of the scan (e.g., with isoflurane).

  • PET Imaging Procedure:

    • For baseline scans, administer a bolus intravenous injection of [¹⁸F]this compound.

    • Immediately begin a dynamic PET scan for a duration of 60 minutes using a preclinical PET scanner (e.g., Siemens Inveon).

    • For blocking studies to confirm target specificity, pre-treat a separate cohort of animals with a known MAGL inhibitor (e.g., KML29 at 3 mg/kg) prior to the injection of [¹⁸F]this compound.

  • Image Analysis:

    • Reconstruct the dynamic PET data.

    • Define regions of interest (ROIs) for various brain areas, including the striatum, cerebral cortex, hippocampus, and cerebellum.

    • Generate time-activity curves (TACs) for each ROI to visualize the uptake and washout of the radiotracer.

    • Calculate standardized uptake values (SUVs) to semi-quantitatively assess radioactivity concentration.

    • Compare the area under the curve (AUC) of the TACs from baseline and blocking studies to determine the percentage of specific binding.

In Vivo Microdialysis

This protocol describes the use of in vivo microdialysis to measure the unbound concentration of this compound in the brain extracellular fluid (ECF) of freely moving rodents.

Experimental Workflow

Microdialysis_Workflow cluster_surgery Surgical Implantation cluster_sampling Microdialysis Sampling cluster_analysis Sample Analysis AnimalPrep Anesthetize Rodent Stereotaxic Stereotaxic Implantation of Guide Cannula AnimalPrep->Stereotaxic Recovery Surgical Recovery (>48 hours) Stereotaxic->Recovery ProbeInsert Insert Microdialysis Probe Perfusion Perfuse with aCSF (1-2 µL/min) ProbeInsert->Perfusion Equilibration Equilibration Period (1-2 hours) Perfusion->Equilibration DrugAdmin Administer this compound Equilibration->DrugAdmin SampleCollect Collect Dialysate Fractions DrugAdmin->SampleCollect SamplePrep Sample Preparation LCMS LC-MS/MS Analysis SamplePrep->LCMS Quantification Quantify Unbound This compound LCMS->Quantification

Workflow for In Vivo Microdialysis.

Protocol Details:

  • Surgical Procedure:

    • Anesthetize the rodent (rat or mouse) and place it in a stereotaxic frame.

    • Implant a guide cannula into the brain region of interest (e.g., striatum or prefrontal cortex).

    • Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

    • Allow the system to equilibrate for 1-2 hours to establish a stable baseline.

    • Administer this compound via a systemic route (e.g., intraperitoneal or intravenous injection).

    • Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into a fraction collector.

    • Store samples at -80°C until analysis.

  • Probe Recovery Calibration:

    • Determine the in vivo recovery of the microdialysis probe to accurately quantify the ECF concentration. This can be done using the retrodialysis method, where a known concentration of this compound is included in the perfusate.

  • Sample Analysis:

    • Analyze the dialysate samples for the concentration of this compound using a validated LC-MS/MS method (see protocol below).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol provides a general framework for the quantitative analysis of this compound in brain tissue homogenates or microdialysates. Method optimization for this compound is required.

Experimental Workflow

LCMS_Workflow cluster_sampleprep Sample Preparation cluster_chromatography Liquid Chromatography cluster_ms Mass Spectrometry Homogenization Brain Tissue Homogenization ProteinPrecip Protein Precipitation (e.g., with Acetonitrile) Homogenization->ProteinPrecip Centrifugation Centrifugation ProteinPrecip->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject Sample Column Chromatographic Separation (e.g., C18 column) Injection->Column Elution Gradient Elution Column->Elution Ionization Electrospray Ionization (ESI) MRM Multiple Reaction Monitoring (MRM) Ionization->MRM Detection Detection and Quantification MRM->Detection

Workflow for LC-MS/MS Analysis.

Protocol Details:

  • Sample Preparation (Brain Tissue):

    • Accurately weigh the brain tissue sample.

    • Homogenize the tissue in a suitable buffer.

    • Add a protein precipitation agent (e.g., ice-cold acetonitrile) containing an appropriate internal standard.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • LC-MS/MS System and Conditions:

    • Liquid Chromatography:

      • Use a reverse-phase column (e.g., C18).

      • Develop a gradient elution method using mobile phases such as water with formic acid and acetonitrile with formic acid.

      • Optimize the flow rate and gradient to achieve good chromatographic separation of this compound and the internal standard.

    • Mass Spectrometry:

      • Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

      • Optimize the MS parameters, including capillary voltage, source temperature, and gas flows.

      • Determine the specific multiple reaction monitoring (MRM) transitions (precursor ion -> product ion) for this compound and the internal standard. This will require direct infusion of the compound to identify the parent ion and optimal collision energy for fragmentation.

  • Quantification:

    • Prepare a calibration curve using known concentrations of this compound.

    • Analyze the samples and quantify the concentration of this compound based on the peak area ratio to the internal standard.

Conclusion

The methodologies described in these application notes provide a comprehensive framework for assessing the brain penetration and distribution of this compound. PET imaging with [¹⁸F]this compound offers a non-invasive method to visualize its regional brain distribution and confirm target engagement in vivo. In vivo microdialysis coupled with LC-MS/MS allows for the direct measurement of the pharmacologically active, unbound concentration of this compound in the brain extracellular fluid. Together, these techniques are essential for understanding the CNS pharmacokinetic/pharmacodynamic relationship of this promising MAGL inhibitor and for guiding its clinical development.

References

Troubleshooting & Optimization

PF-06795071 solubility in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of PF-06795071, a potent and selective monoacylglycerol lipase (MAGL) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It exhibits high solubility in this solvent.

Q2: I observed precipitation when diluting my this compound stock solution in an aqueous buffer. What should I do?

A2: Precipitation upon dilution into aqueous buffers is common for hydrophobic compounds like this compound that are initially dissolved in a high concentration of organic solvent. To mitigate this, consider the following:

  • Lower the final concentration: The final concentration in your aqueous medium may be above its solubility limit.

  • Use a co-solvent system: For in vivo studies, a co-solvent system is often necessary. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been shown to keep the compound in solution at concentrations of at least 2.5 mg/mL.

  • Sonication: Gentle sonication can help to redissolve small amounts of precipitate.

  • Warm the solution: Gently warming the solution may also aid in dissolution, but be cautious of potential compound degradation at higher temperatures.

Q3: How should I store my this compound stock solution?

A3: Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound will not dissolve in DMSO. Insufficient solvent volume or presence of moisture in DMSO.Ensure you are using a sufficient volume of fresh, anhydrous DMSO. Gentle warming and/or sonication can also be applied to aid dissolution.[1]
Precipitation in cell culture media. The final concentration of this compound exceeds its aqueous solubility, or the percentage of DMSO is too high, causing cellular toxicity.Decrease the final concentration of this compound. Ensure the final DMSO concentration in your cell culture medium is non-toxic to your cells (typically ≤ 0.5%).
Inconsistent experimental results. Potential degradation of the compound due to improper storage or handling.Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Ensure the compound is fully dissolved before use.

Quantitative Solubility Data

The solubility of this compound has been determined in various solvents and solvent systems. The following table summarizes the available quantitative data.

Solvent / Solvent SystemSolubilityMolar ConcentrationNotes
Dimethyl Sulfoxide (DMSO) 50 mg/mL[1]125.21 mM[1]Sonication may be used to aid dissolution. Use of fresh, anhydrous DMSO is recommended as absorbed moisture can affect solubility.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL≥ 6.26 mMThis formulation is suitable for in vivo experiments and results in a clear solution.
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL≥ 6.26 mMAn alternative formulation for in vivo use that provides a clear solution.
10% DMSO, 90% Corn Oil ≥ 2.5 mg/mL≥ 6.26 mMA lipid-based formulation for in vivo administration.
Ethanol Data not publicly availableData not publicly availableExperimental determination is recommended.
Water Data not publicly availableData not publicly availableBased on its hydrophobic structure, this compound is expected to have very low aqueous solubility.

Molecular Weight of this compound: 399.34 g/mol

Experimental Protocols

Protocol for Determining this compound Solubility (Shake-Flask Method)

This protocol outlines a general procedure for determining the equilibrium solubility of this compound in a given solvent, based on the widely used shake-flask method.

  • Preparation:

    • Add an excess amount of this compound powder to a known volume of the test solvent (e.g., DMSO, ethanol, or water) in a sealed vial. The excess solid should be clearly visible.

  • Equilibration:

    • Place the vial in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining undissolved solid.

  • Analysis:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a calibrated analytical method (e.g., HPLC-UV).

    • Quantify the concentration of this compound in the diluted sample.

  • Calculation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility.

Visualizations

Signaling Pathway of this compound

This compound is a potent inhibitor of Monoacylglycerol Lipase (MAGL). MAGL is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound leads to an accumulation of 2-AG, which in turn enhances the activation of cannabinoid receptors (CB1 and CB2). Additionally, MAGL inhibition reduces the production of arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins.

PF06795071_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor Neuronal_Effects Modulation of Neurotransmission CB1->Neuronal_Effects CB2 CB2 Receptor Immune_Effects Anti-inflammatory Effects CB2->Immune_Effects Two_AG 2-Arachidonoylglycerol (2-AG) Two_AG->CB1 Activation Two_AG->CB2 Activation MAGL Monoacylglycerol Lipase (MAGL) Two_AG->MAGL Hydrolysis AA Arachidonic Acid (AA) MAGL->AA Glycerol Glycerol MAGL->Glycerol PF06795071 This compound PF06795071->MAGL Inhibition Prostaglandins Pro-inflammatory Prostaglandins AA->Prostaglandins via COX enzymes Prostaglandins->Immune_Effects

Caption: Signaling pathway of this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the solubility of this compound using the shake-flask method.

Solubility_Workflow start Start excess Add Excess this compound to Solvent start->excess equilibrate Equilibrate (24-48h with shaking) excess->equilibrate settle Settle Excess Solid equilibrate->settle filter Filter Supernatant (0.22 µm filter) settle->filter analyze Analyze Concentration (e.g., HPLC-UV) filter->analyze end End analyze->end

Caption: Shake-flask solubility workflow.

References

Technical Support Center: PF-06795071 in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of PF-06795071 when dissolved in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in DMSO?

A: Based on information from various suppliers, this compound solutions in DMSO have different stability profiles depending on the storage temperature. For short-term storage, 4°C is suitable for up to two weeks. For long-term storage, -80°C is recommended for up to six months.[1][2] Some data also suggests that stock solutions can be stored at -20°C for several months.[3]

Q2: How should I prepare a stock solution of this compound in DMSO?

A: To prepare a stock solution, weigh the desired amount of this compound powder and add the calculated volume of anhydrous, high-purity DMSO.[4] It is recommended to vortex the solution for 1-2 minutes to aid dissolution.[4] If the compound does not fully dissolve, gentle warming in a 37°C water bath or sonication for 5-10 minutes can be applied. For obtaining higher solubility, it is advised to warm the tube at 37°C and shake it in an ultrasonic bath for a while.

Q3: Can I subject my this compound DMSO stock solution to multiple freeze-thaw cycles?

A: It is best practice to aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles. Studies on other small molecules in DMSO have shown that multiple freeze-thaw cycles (up to 11 cycles) did not result in significant compound loss. However, to ensure the integrity of your experiments, avoiding repeated freeze-thaw cycles is recommended.

Q4: What is the mechanism of action of this compound?

A: this compound is a potent, selective, and covalent inhibitor of Monoacylglycerol Lipase (MAGL). It has an IC50 of 3 nM for MAGL and exhibits over 1,000-fold selectivity over Fatty Acid Amide Hydrolase (FAAH).

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitate observed in the DMSO stock solution upon thawing. The solubility limit of this compound in DMSO may have been exceeded, or the compound may have degraded to a less soluble product.1. Gently warm the solution to 37°C and vortex to attempt redissolution. 2. If the precipitate persists, centrifuge the solution and analyze the supernatant by HPLC to determine the concentration of the soluble compound. 3. Consider preparing a more dilute stock solution for future use.
Inconsistent or unexpected experimental results. The this compound stock solution may have degraded due to improper storage or handling.1. Prepare a fresh stock solution of this compound in anhydrous, high-purity DMSO. 2. Perform a stability check on your existing stock solution using HPLC or LC-MS to assess its purity and concentration. 3. Ensure stock solutions are aliquoted and stored at the recommended temperature (-80°C for long-term) to avoid degradation and contamination.
Appearance of new peaks in the HPLC/LC-MS chromatogram over time. This indicates chemical degradation of this compound.1. Attempt to identify the degradation products using mass spectrometry (MS). 2. Review storage conditions (temperature, light exposure, container type) and handling procedures to identify potential causes of degradation. 3. Shorten the storage time of the stock solution.

Quantitative Data on this compound Stability in DMSO

The following table summarizes the stability information for this compound in DMSO as provided by chemical suppliers. It is important to note that this information is a general guideline, and for long-term or sensitive experiments, in-house stability assessment is recommended.

Storage TemperatureSolventRecommended Storage Duration
4°CDMSO2 weeks
-20°CDMSOSeveral months
-80°CDMSO6 months

Experimental Protocols

Protocol for Assessing the Long-Term Stability of this compound in DMSO

This protocol outlines a general procedure to evaluate the stability of this compound in a DMSO stock solution over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Amber glass or polypropylene vials

  • HPLC or LC-MS system with a suitable column and detector

Procedure:

  • Preparation of Stock Solution:

    • Calculate the mass of this compound required to prepare a desired volume of a stock solution (e.g., 10 mM).

    • Accurately weigh the calculated amount of this compound powder and place it into a clean vial.

    • Add the calculated volume of anhydrous DMSO to the vial.

    • Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, use gentle warming (37°C) or sonication.

    • Visually inspect the solution to ensure it is clear and free of particulate matter.

  • Time-Zero Analysis (T0):

    • Immediately after preparation, take an aliquot of the stock solution.

    • Dilute the aliquot to an appropriate concentration for analysis.

    • Analyze the sample by HPLC or LC-MS to determine the initial purity and concentration. This will serve as your baseline.

  • Storage:

    • Aliquot the remaining stock solution into single-use amber glass vials, minimizing headspace.

    • Store the vials at the desired temperature conditions (e.g., 4°C, -20°C, and -80°C) and protect them from light.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 2, 4 weeks; 1, 3, 6 months), retrieve one aliquot from each storage condition.

    • Allow the aliquot to thaw completely and reach room temperature before opening.

    • Analyze the sample using the same HPLC or LC-MS method as the T0 analysis.

  • Data Analysis:

    • Compare the peak area of the parent this compound compound at each time point to the T0 sample to determine the percentage of the compound remaining.

    • The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

Visualizations

PF06795071_Signaling_Pathway cluster_0 Endocannabinoid System 2-AG 2-Arachidonoylglycerol (2-AG) MAGL Monoacylglycerol Lipase (MAGL) 2-AG->MAGL Hydrolysis AA Arachidonic Acid (AA) MAGL->AA Prostaglandins Prostaglandins AA->Prostaglandins via COX enzymes PF06795071 This compound PF06795071->MAGL Inhibition

Caption: Signaling pathway of this compound as a MAGL inhibitor.

Stability_Assessment_Workflow Start Start: Prepare this compound Stock Solution in DMSO T0_Analysis Time-Zero (T0) Analysis (HPLC/LC-MS) Start->T0_Analysis Storage Aliquot and Store at Different Temperatures (4°C, -20°C, -80°C) T0_Analysis->Storage Time_Points Retrieve Aliquots at Specific Time Points Storage->Time_Points TP_Analysis Time-Point Analysis (HPLC/LC-MS) Time_Points->TP_Analysis TP_Analysis->Time_Points Next Time Point Data_Analysis Compare Time-Point Data to T0 (Assess Purity and Degradation) TP_Analysis->Data_Analysis End End: Determine Stability Profile Data_Analysis->End

Caption: Experimental workflow for stability assessment.

References

potential off-target effects of PF-06795071 at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals using the potent and selective monoacylglycerol lipase (MAGL) inhibitor, PF-06795071.

Troubleshooting Guides

High concentrations of any small molecule inhibitor can present challenges in experimental settings. Below are common issues encountered with this compound and guidance on how to address them.

Issue 1: Compound Precipitation in Aqueous Buffers

  • Symptom: Visible precipitate or cloudiness in your assay buffer after adding this compound, particularly at high concentrations.

  • Potential Cause: Limited aqueous solubility of the compound.

  • Troubleshooting Steps:

    • Solvent Optimization: Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your assay system and does not exceed recommended limits (typically ≤1%).

    • Solubilizing Agents: Consider the use of solubilizing agents such as BSA or non-ionic detergents (e.g., Tween-20, Triton X-100) in your assay buffer to improve compound solubility.

    • Sonication: Briefly sonicate the stock solution before preparing dilutions to ensure complete dissolution.

    • Fresh Dilutions: Prepare fresh dilutions of this compound from a concentrated stock immediately before each experiment.

Issue 2: Inconsistent IC50 Values Across Different Assays

  • Symptom: Significant variability in the measured potency of this compound when using different assay formats (e.g., biochemical vs. cell-based assays).

  • Potential Cause:

    • Differences in assay conditions (e.g., substrate concentration, enzyme concentration, incubation time).

    • Cellular permeability and efflux of the compound in cell-based assays.

    • Non-specific binding to assay components or plasticware.

  • Troubleshooting Steps:

    • Standardize Assay Conditions: Where possible, standardize parameters such as incubation time and temperature across different assays.

    • Substrate Concentration: Be mindful of the substrate concentration relative to its Km value, as this can influence the apparent IC50 of competitive inhibitors.

    • Cellular Uptake: For cell-based assays, verify cellular uptake of the compound. If permeability is low, consider using permeabilizing agents if appropriate for the experimental design.

    • Control for Non-Specific Binding: Include appropriate controls to assess non-specific binding, such as performing the assay in the absence of the target enzyme.

Issue 3: Unexpected Cellular Effects at High Concentrations

  • Symptom: Observation of cellular toxicity or other phenotypic changes that are inconsistent with MAGL inhibition at high concentrations of this compound.

  • Potential Cause: Potential off-target effects at concentrations significantly higher than the IC50 for MAGL.

  • Troubleshooting Steps:

    • Dose-Response Curve: Generate a comprehensive dose-response curve to distinguish between on-target and potential off-target effects.

    • Target Engagement Assays: Utilize target engagement assays, such as activity-based protein profiling (ABPP), to confirm that the observed cellular effects correlate with MAGL inhibition.

    • Phenotypic Controls: Include positive and negative control compounds with known mechanisms of action to help interpret unexpected phenotypes.

    • Consult Selectivity Data: Refer to available selectivity profiling data to identify potential off-target interactions that might explain the observed effects. While comprehensive public data for this compound is limited, similar highly selective MAGL inhibitors can provide insights into potential off-target classes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective covalent inhibitor of monoacylglycerol lipase (MAGL). It forms a covalent bond with the catalytic serine residue in the active site of MAGL, leading to its irreversible inhibition.

Q2: How selective is this compound for MAGL over other serine hydrolases?

A2: this compound has been reported to exhibit high selectivity for MAGL over other related serine hydrolases, such as fatty acid amide hydrolase (FAAH), α/β-hydrolase domain-containing protein 6 (ABHD6), and ABHD12. However, it is crucial to consider that at high concentrations, the risk of off-target inhibition increases.

Q3: What are the potential off-target effects of this compound at high concentrations?

Q4: What is a recommended starting concentration for in vitro experiments?

A4: A good starting point for in vitro experiments is to test a range of concentrations centered around the reported IC50 value for MAGL (in the low nanomolar range). A typical dose-response experiment might include concentrations ranging from 0.1 nM to 10 µM to capture the full inhibitory curve and identify potential off-target effects at higher concentrations.

Q5: How should I prepare and store this compound?

A5: this compound is typically supplied as a solid. Prepare a concentrated stock solution in an organic solvent such as DMSO. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

Data Presentation

Table 1: Representative Selectivity Profile of a Highly Selective MAGL Inhibitor

Target ClassSpecific TargetIC50 / Ki (nM)Assay Type
Primary Target MAGL (human) 3 Biochemical
Serine HydrolaseFAAH (human)>10,000Biochemical
Serine HydrolaseABHD6 (human)>5,000Biochemical
Serine HydrolaseABHD12 (human)>10,000Biochemical
KinaseKinase Panel (468 kinases)>10,000 (for most)Binding Assay
GPCRGPCR Panel (68 targets)>10,000 (for most)Binding Assay
Ion ChannelhERG>10,000Electrophysiology

Note: This table presents hypothetical data for a representative highly selective MAGL inhibitor to illustrate the expected selectivity profile. Actual data for this compound may vary and should be determined experimentally.

Experimental Protocols

Protocol 1: Determination of MAGL Inhibition using an in vitro Biochemical Assay

This protocol describes a general method for measuring the inhibitory activity of this compound against MAGL using a fluorogenic substrate.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1% BSA.

    • MAGL Enzyme: Recombinant human MAGL diluted in Assay Buffer to the desired concentration.

    • Fluorogenic Substrate: A suitable MAGL substrate (e.g., a 2-AG analog) diluted in Assay Buffer.

    • This compound: Prepare a serial dilution series in DMSO, and then dilute into Assay Buffer to the final desired concentrations.

  • Assay Procedure:

    • Add 10 µL of this compound dilutions or vehicle (DMSO) to the wells of a 96-well plate.

    • Add 80 µL of MAGL enzyme solution to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the fluorogenic substrate solution to each well.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths kinetically over 15-30 minutes using a plate reader.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Activity-Based Protein Profiling (ABPP) for Target Engagement and Selectivity

This protocol provides a general workflow for assessing the target engagement and selectivity of this compound in a complex proteome (e.g., cell lysate or tissue homogenate).

  • Proteome Preparation:

    • Prepare a cell lysate or tissue homogenate in a suitable lysis buffer.

    • Determine the protein concentration of the proteome.

  • Inhibitor Treatment:

    • Incubate a fixed amount of proteome with varying concentrations of this compound or vehicle (DMSO) for 30 minutes at room temperature.

  • Probe Labeling:

    • Add a broad-spectrum serine hydrolase activity-based probe (e.g., FP-rhodamine) to each sample and incubate for an additional 15-30 minutes.

  • SDS-PAGE and Fluorescence Scanning:

    • Quench the labeling reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Visualize the labeled proteins using a fluorescence gel scanner.

  • Data Analysis:

    • A decrease in the fluorescence intensity of a specific protein band in the presence of this compound indicates inhibition of that enzyme.

    • Quantify the band intensities to determine the concentration-dependent inhibition of MAGL and other potential off-target serine hydrolases.

Mandatory Visualizations

MAGL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR PLC PLC GPCR->PLC Activates DAG DAG PLC->DAG Produces Two_AG 2-AG DAG->Two_AG Converted to MAGL MAGL Two_AG->MAGL Hydrolyzed by AA Arachidonic Acid MAGL->AA Glycerol Glycerol MAGL->Glycerol PF06795071 This compound PF06795071->MAGL Inhibits

Caption: Simplified signaling pathway of 2-AG metabolism by MAGL and its inhibition by this compound.

Experimental_Workflow_ABPP Proteome Prepare Cell Lysate/ Tissue Homogenate Inhibitor_Incubation Incubate with this compound (or Vehicle) Proteome->Inhibitor_Incubation Probe_Labeling Add Activity-Based Probe (e.g., FP-Rhodamine) Inhibitor_Incubation->Probe_Labeling SDS_PAGE Separate Proteins by SDS-PAGE Probe_Labeling->SDS_PAGE Fluorescence_Scan Visualize Labeled Proteins (Fluorescence Scan) SDS_PAGE->Fluorescence_Scan Data_Analysis Quantify Band Intensities (Target Engagement & Selectivity) Fluorescence_Scan->Data_Analysis

Caption: General experimental workflow for Activity-Based Protein Profiling (ABPP).

Troubleshooting_Logic Start Unexpected Experimental Result at High Concentration Check_Solubility Is the compound soluble in the assay buffer? Start->Check_Solubility Check_Assay_Artifacts Are there potential assay artifacts? Check_Solubility->Check_Assay_Artifacts Yes Optimize_Solvent Optimize solvent or use solubilizing agents Check_Solubility->Optimize_Solvent No Consider_Off_Target Consider potential off-target effects Check_Assay_Artifacts->Consider_Off_Target No Run_Controls Run appropriate controls (e.g., no-enzyme, compound-only) Check_Assay_Artifacts->Run_Controls Yes Consult_Selectivity Consult selectivity data and perform target engagement assays Consider_Off_Target->Consult_Selectivity

Caption: Logical troubleshooting flow for unexpected results at high inhibitor concentrations.

troubleshooting PF-06795071 variability in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PF-06795071 in cell culture experiments.

Troubleshooting Guide

Variability in experimental results with this compound can arise from several factors related to its preparation, storage, and application in cell-based assays. This guide addresses common issues in a question-and-answer format.

Question Possible Cause Recommendation
Why am I seeing inconsistent IC50 values for this compound across experiments? Compound Precipitation: this compound has limited aqueous solubility. Diluting a concentrated DMSO stock directly into aqueous culture medium can cause precipitation, leading to a lower effective concentration.Prepare intermediate dilutions in a co-solvent or serum-containing medium before the final dilution in the assay medium. Visually inspect for precipitates after dilution. If precipitation is suspected, brief sonication or warming of the solution might help, but prevention is key.[1]
Stock Solution Degradation: Improper storage of the DMSO stock solution can lead to degradation of the compound.Store DMSO stock solutions at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[1][2][3][4] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Variability in Cell Health/Density: Differences in cell passage number, confluency, and overall health can significantly impact their response to treatment.Maintain a consistent cell culture practice. Use cells within a defined passage number range, seed at a consistent density for all experiments, and regularly monitor cell viability.
My cells are dying at concentrations where I expect to see only MAGL inhibition. Why? Off-Target Effects at High Concentrations: While this compound is highly selective for MAGL, very high concentrations may lead to off-target effects and general cytotoxicity.Perform a dose-response curve to determine the optimal concentration range for MAGL inhibition without inducing significant cytotoxicity. The reported IC50 for MAGL is 3 nM.
Solvent Toxicity: High concentrations of DMSO can be toxic to cells.Ensure the final concentration of DMSO in the cell culture medium is consistent across all wells (including vehicle controls) and is below the tolerance level for your specific cell line (typically <0.5%).
I am not observing the expected downstream effect of MAGL inhibition (e.g., increased 2-AG levels). What could be the issue? Insufficient Incubation Time: As a covalent inhibitor, this compound's inhibitory effect is time-dependent.Optimize the incubation time. A time-course experiment may be necessary to determine the point of maximal inhibition and downstream signaling effects.
Low MAGL Expression in Cell Line: The cell line being used may not express sufficient levels of MAGL for a robust detectable effect.Confirm MAGL expression in your cell line of interest using techniques like Western Blot or qPCR before conducting extensive experiments.
Assay Sensitivity: The method used to detect the downstream effect (e.g., 2-AG measurement) may not be sensitive enough to detect changes.Validate the sensitivity and dynamic range of your downstream assay.

Frequently Asked Questions (FAQs)

Compound Properties and Preparation

What is the mechanism of action of this compound? this compound is a potent, selective, and covalent inhibitor of Monoacylglycerol Lipase (MAGL). MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule in the nervous system and other tissues. By inhibiting MAGL, this compound leads to an accumulation of 2-AG.

What are the key physicochemical properties of this compound?

PropertyValue
Molecular Weight 399.34 g/mol
Appearance White to off-white solid
Purity >98%
IC50 (MAGL) 3 nM
IC50 (FAAH) 3.1 µM

How should I prepare stock solutions of this compound? It is recommended to prepare a high-concentration stock solution in anhydrous DMSO. For example, a 10 mM stock can be prepared. To aid dissolution, warming and/or sonication may be necessary. Store this stock solution in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.

What is the recommended storage and stability of this compound?

FormatStorage TemperatureStability
Powder -20°C2-3 years
In DMSO -80°C6 months
In DMSO -20°C1 month
Experimental Design

What should I use as a vehicle control in my experiments? The vehicle control should be the same solvent used to dissolve and dilute this compound, typically DMSO. It is crucial to maintain the same final concentration of the solvent in all experimental wells, including the untreated controls.

How long should I treat my cells with this compound? The optimal treatment time will depend on the specific cell line and the downstream endpoint being measured. Since this compound is a covalent inhibitor, its effects are time-dependent. A time-course experiment (e.g., 4, 8, 12, 24 hours) is recommended to determine the optimal incubation period for your specific assay.

What are some common cell-based assays used with MAGL inhibitors? Common assays include cell viability assays (e.g., MTT, CellTiter-Glo) to assess cytotoxicity, Western blotting to confirm MAGL expression and assess downstream signaling pathways, and mass spectrometry-based methods to quantify changes in 2-AG and other lipid levels.

Experimental Protocols

General Protocol for Cell Treatment with this compound
  • Cell Seeding: Plate cells at a predetermined density in a suitable culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein extraction). Allow cells to adhere and reach the desired confluency (typically 70-80%).

  • Compound Preparation:

    • Thaw a single-use aliquot of your high-concentration this compound stock solution (e.g., 10 mM in DMSO).

    • Prepare a series of intermediate dilutions in serum-free or complete culture medium. It is critical to ensure the compound does not precipitate during this step.

    • Prepare the final treatment concentrations by diluting the intermediate solutions into the appropriate volume of complete culture medium. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control.

  • Cell Treatment:

    • Remove the existing culture medium from the cells.

    • Add the medium containing the final concentrations of this compound or the vehicle control to the respective wells.

  • Incubation: Incubate the cells for the predetermined optimal time at 37°C in a 5% CO2 incubator.

  • Downstream Analysis: Following incubation, process the cells according to the requirements of your downstream assay (e.g., add viability reagent, lyse cells for protein extraction, extract lipids for analysis).

Visualizations

MAGL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 2_AG_Receptor Cannabinoid Receptor (CB1/CB2) DAGL Diacylglycerol Lipase (DAGL) 2_AG 2-Arachidonoylglycerol (2-AG) DAGL->2_AG Synthesis MAGL Monoacylglycerol Lipase (MAGL) Arachidonic_Acid Arachidonic Acid MAGL->Arachidonic_Acid Glycerol Glycerol MAGL->Glycerol PF_06795071 This compound PF_06795071->MAGL Inhibits Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins Precursor for 2_AG->2_AG_Receptor Activates 2_AG->MAGL Hydrolysis DAG Diacylglycerol (DAG) DAG->DAGL

Caption: Signaling pathway of MAGL and its inhibition by this compound.

Experimental_Workflow start Start seed_cells Seed Cells in Culture Plates start->seed_cells prepare_compound Prepare this compound Dilutions (and Vehicle Control) seed_cells->prepare_compound treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate Incubate for Optimized Duration treat_cells->incubate perform_assay Perform Downstream Assay (e.g., Viability, Western Blot, LC-MS) incubate->perform_assay analyze_data Data Analysis perform_assay->analyze_data end End analyze_data->end

Caption: General experimental workflow for using this compound in cell culture.

Troubleshooting_Tree start Inconsistent or Unexpected Results? check_compound Check Compound Preparation & Storage start->check_compound Compound Issue? check_cells Evaluate Cell Health & Density start->check_cells Cell Issue? check_protocol Review Experimental Protocol start->check_protocol Protocol Issue? solubility Visual Precipitate? Improper Dilution? check_compound->solubility stability Stock Age/Storage? Repeated Freeze-Thaw? check_compound->stability health Consistent Passage #? Viability >95%? check_cells->health density Consistent Seeding Density? check_cells->density concentration Dose-Response Curve Performed? Solvent Concentration Too High? check_protocol->concentration time Incubation Time Optimized? check_protocol->time expression Target (MAGL) Expressed? check_protocol->expression

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: PF-06795071 Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is PF-06795071 and why is its stability in cell culture media a concern?

A1: this compound is a potent and selective covalent inhibitor of Monoacylglycerol Lipase (MAGL) with an IC50 of 3 nM.[1][2] As a covalent inhibitor, it is designed to form a long-lasting bond with its target enzyme.[3] However, the chemical reactivity required for this mechanism can sometimes lead to instability in aqueous solutions like cell culture media. Ensuring the compound's stability throughout an experiment is crucial for accurate and reproducible results. The design of this compound included considerations to minimize chemical lability, but empirical testing in your specific cell culture setup is recommended.[3]

Q2: What factors can influence the stability of this compound in my cell culture experiments?

A2: Several factors can affect the stability of small molecules in cell culture media, including:

  • Media Composition: Components like serum proteins, amino acids (e.g., cysteine), and pH can interact with the compound.[2]

  • Temperature and CO2 Levels: Standard incubation conditions (37°C, 5% CO2) can accelerate degradation reactions.

  • Light Exposure: Some compounds are light-sensitive.

  • Dissolution Solvent: The solvent used to prepare the stock solution (e.g., DMSO) and its final concentration in the media.

  • Presence of Cells: Cellular metabolism can also contribute to the degradation of a compound.

Q3: How long can I expect this compound to be stable in my media?

A3: Without specific experimental data, it is difficult to provide a precise timeframe. The stability must be determined empirically under your specific experimental conditions. It is advisable to assess stability over a time course that matches the duration of your longest cell-based assay.

Q4: What are the potential consequences of this compound degradation in my experiments?

Experimental Protocol: Assessing this compound Stability

This protocol provides a framework for determining the stability of this compound in a specific cell culture medium. The primary analytical method suggested is High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV detection or Mass Spectrometry (LC-MS), which are common methods for stability-indicating assays.

Objective: To quantify the concentration of this compound in cell culture medium over time under standard cell culture conditions.

Materials:

  • This compound

  • DMSO (or other appropriate solvent for stock solution)

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, penicillin-streptomycin)

  • Sterile microcentrifuge tubes or multi-well plates

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS system

  • Acetonitrile (ACN) or other suitable organic solvent for sample preparation

  • Calibrated pipettes

Methodology:

  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM). Ensure complete dissolution.

  • Preparation of Working Solutions:

    • Spike the cell culture medium with the this compound stock solution to achieve the final desired concentration (e.g., 1 µM, 10 µM). Prepare a sufficient volume for all time points.

    • Prepare a "Time 0" reference sample by adding the same concentration of this compound to the medium and immediately processing it as described in step 4.

  • Incubation:

    • Aliquot the spiked media into sterile tubes or wells of a plate.

    • Incubate the samples under standard cell culture conditions (37°C, 5% CO2) for a series of time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

  • Sample Collection and Preparation:

    • At each time point, remove an aliquot of the incubated medium.

    • To stop potential degradation and precipitate proteins, add 2-3 volumes of cold acetonitrile.

    • Vortex the mixture and centrifuge at high speed (e.g., >10,000 x g) for 10-20 minutes to pellet precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.

  • Analytical Quantification:

    • Analyze the samples using a validated HPLC or LC-MS method to determine the concentration of the parent this compound compound.

    • The method should be able to separate the parent compound from any potential degradants.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the "Time 0" sample.

    • Plot the percentage of remaining compound versus time to visualize the degradation kinetics.

    • Determine the half-life (t½) of the compound in the medium.

Data Presentation Tables

Use the following tables to record and organize your experimental data.

Table 1: Experimental Conditions

Parameter Description
Compound This compound
Cell Culture Medium e.g., DMEM + 10% FBS
Test Concentration(s) e.g., 1 µM and 10 µM
Incubation Temp. 37°C
Incubation CO2 5%
Time Points (hours) 0, 2, 4, 8, 24, 48, 72

| Analytical Method | e.g., HPLC-UV at 254 nm|

Table 2: Stability Data

Time Point (hours) Peak Area (or Concentration) % Remaining vs. T0
0 Record value 100%
2 Record value Calculate %
4 Record value Calculate %
8 Record value Calculate %
24 Record value Calculate %
48 Record value Calculate %

| 72 | Record value | Calculate % |

Visualized Experimental Workflow

G prep_stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) spike_media Spike Cell Culture Medium to Final Concentration prep_stock->spike_media time_zero Process 'Time 0' Sample Immediately spike_media->time_zero incubate Incubate Spiked Media (37°C, 5% CO2) spike_media->incubate precipitate Protein Precipitation (add cold Acetonitrile) time_zero->precipitate T0 collect_samples Collect Aliquots at Time Points (e.g., 2, 4, 8, 24h...) incubate->collect_samples collect_samples->precipitate Tx centrifuge Centrifuge to Pellet Debris precipitate->centrifuge analyze Analyze Supernatant by HPLC or LC-MS centrifuge->analyze data_analysis Calculate % Remaining and Determine Half-Life analyze->data_analysis

Caption: Workflow for assessing this compound stability in cell culture media.

This compound Mechanism of Action

This compound is a covalent inhibitor of Monoacylglycerol Lipase (MAGL). MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol. By covalently binding to the catalytic serine residue of MAGL, this compound irreversibly inactivates the enzyme. This leads to an accumulation of 2-AG, which can then modulate cannabinoid receptors (CB1 and CB2), and a decrease in the production of arachidonic acid, a precursor for pro-inflammatory prostaglandins.

G cluster_0 Normal MAGL Pathway cluster_1 Inhibition by this compound cluster_2 Downstream Effects of Inhibition 2-AG 2-AG MAGL MAGL (Monoacylglycerol Lipase) 2-AG->MAGL Hydrolysis AA Arachidonic Acid MAGL->AA Inactivated_MAGL Inactivated MAGL Prostaglandins Prostaglandins (Inflammation) AA->Prostaglandins PF06795071 This compound PF06795071->MAGL Covalent Inhibition Increased_2AG Increased 2-AG Decreased_AA Decreased Arachidonic Acid CB_Receptors CB1/CB2 Receptors Increased_2AG->CB_Receptors Modulation Decreased_Prostaglandins Decreased Prostaglandins (Reduced Inflammation) Decreased_AA->Decreased_Prostaglandins

Caption: Mechanism of action of this compound as a MAGL inhibitor.

Troubleshooting Guide

Problem: High variability in results between replicate samples.

  • Possible Cause: Incomplete dissolution of this compound in the stock solution or incomplete mixing when spiking into the media.

  • Solution: Ensure the stock solution is fully dissolved before use. Vortex the media thoroughly after adding the compound. Prepare a master mix of spiked media for all replicates to ensure consistency.

Problem: Rapid loss of this compound (e.g., >50% loss at Time 0).

  • Possible Cause 1: The compound is binding to the plasticware (e.g., tubes, plates).

  • Solution 1: Consider using low-adhesion microcentrifuge tubes. Also, include a control where the compound is extracted immediately after being added to the tube to assess initial loss due to binding.

  • Possible Cause 2: The compound is precipitating out of the media upon addition.

  • Solution 2: Visually inspect the media after adding the compound for any signs of precipitation. You may need to lower the final concentration or adjust the concentration of the stock solution to minimize the amount of DMSO added to the media.

  • Possible Cause 3: Extremely rapid degradation.

  • Solution 3: Take earlier time points (e.g., 0, 15, 30, 60 minutes) to better characterize the initial degradation rate.

Problem: Appearance of new peaks in the HPLC/LC-MS chromatogram over time.

  • Possible Cause: These are likely degradation products of this compound.

  • Solution: This is an expected outcome of a stability study. If using LC-MS, you can analyze the mass-to-charge ratio (m/z) of these new peaks to help identify the potential structures of the degradants. This can provide insight into the degradation pathway.

Problem: No degradation is observed, even after 72 hours.

  • Possible Cause: this compound is highly stable under your experimental conditions.

  • Solution: This is a positive result. You can be confident in using the compound in long-term experiments under these specific conditions. It may still be worthwhile to consider forced degradation studies (e.g., exposure to acid, base, or oxidative conditions) to understand its degradation pathways under stress.

References

minimizing PF-06795071 degradation during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of PF-06795071, a potent and selective covalent inhibitor of Monoacylglycerol Lipase (MAGL). Our goal is to help you minimize degradation and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective, and covalent inhibitor of Monoacylglycerol Lipase (MAGL).[1] MAGL is the primary enzyme responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system. By covalently modifying the active site serine of MAGL, this compound irreversibly inactivates the enzyme, leading to an increase in 2-AG levels. This modulation of the endocannabinoid system is being explored for its therapeutic potential in neuroinflammation and other neurological disorders.[2][3]

Q2: How should I store this compound to ensure its stability?

A2: Proper storage is critical to prevent the degradation of this compound. The recommended storage conditions are summarized in the table below.[4][5]

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is soluble in DMSO. For in vivo experiments, specific formulations using a combination of solvents like DMSO, PEG300, Tween-80, and saline have been reported to achieve a clear solution. It is crucial to ensure that the chosen solvent is compatible with your experimental system and does not promote degradation.

Q4: Is this compound stable in aqueous solutions?

A4: While specific data on the aqueous stability of this compound under various pH and temperature conditions is limited, it is known to be incompatible with strong acids and alkalis. For experiments in aqueous buffers, it is recommended to prepare fresh solutions and use them promptly. The stability of small molecules in aqueous solutions can be influenced by pH, temperature, and the presence of other reactive species.

Q5: What are the potential degradation pathways for this compound?

A5: The carbamate moiety in this compound could be susceptible to hydrolysis, especially under strongly acidic or basic conditions. The trifluoromethyl glycol leaving group is designed to enhance stability and minimize chemical lability. However, prolonged exposure to non-optimal conditions could lead to cleavage of the carbamate bond, rendering the inhibitor inactive.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Issue 1: Inconsistent or lower than expected inhibitory activity.

Possible Cause Troubleshooting Step
Degradation of this compound stock solution. Ensure the compound has been stored correctly according to the recommended conditions. Prepare fresh stock solutions if degradation is suspected. Avoid repeated freeze-thaw cycles.
Inaccurate concentration of the stock solution. Verify the accuracy of your weighing and dilution steps. If possible, confirm the concentration using a suitable analytical method.
Interaction with components in the assay buffer. Review the composition of your assay buffer. Avoid strong acids, bases, or strong oxidizing/reducing agents.
Time-dependent nature of inhibition not accounted for. As a covalent inhibitor, the inhibitory effect of this compound is time-dependent. Ensure sufficient pre-incubation time of the enzyme with the inhibitor before adding the substrate.
Issues with the enzyme or substrate. Confirm the activity of your MAGL enzyme and the integrity of your substrate. Run appropriate positive and negative controls.

Issue 2: Poor solubility or precipitation of this compound in the experimental medium.

Possible Cause Troubleshooting Step
Low solubility in the chosen solvent or buffer. If precipitation occurs, gentle heating and/or sonication can aid dissolution. For in vivo studies, consider using the recommended co-solvent formulations.
High final concentration of DMSO in the assay. Minimize the final concentration of DMSO in your assay, as high concentrations can be toxic to cells and may affect enzyme activity.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration
Powder-20°C3 years
In DMSO-80°C6 months
In DMSO-20°C1 month

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the powdered this compound to equilibrate to room temperature before opening the vial.

  • Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: In Vitro MAGL Enzyme Inhibition Assay (Fluorometric)

This protocol is a general guideline and may require optimization for your specific experimental conditions.

  • Reagent Preparation:

    • Prepare the MAGL assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA).

    • Dilute the MAGL enzyme to the desired concentration in the assay buffer.

    • Prepare a working solution of a fluorogenic MAGL substrate.

    • Prepare serial dilutions of this compound in the assay buffer from your stock solution.

  • Assay Procedure:

    • In a 96-well plate, add the diluted this compound solutions to the appropriate wells.

    • Add the diluted MAGL enzyme to all wells except the background control wells.

    • Pre-incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for the covalent interaction between this compound and MAGL.

    • Initiate the enzymatic reaction by adding the MAGL substrate to all wells.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Determine the rate of the enzymatic reaction for each inhibitor concentration.

    • Calculate the percent inhibition and determine the IC50 value. For covalent inhibitors, it is also important to assess the time-dependency of the inhibition.

Mandatory Visualization

MAGL_Inhibition_Pathway cluster_0 Endocannabinoid Metabolism cluster_1 Inhibition by this compound 2-AG 2-Arachidonoylglycerol (2-AG) MAGL Monoacylglycerol Lipase (MAGL) 2-AG->MAGL Hydrolysis AA_Glycerol Arachidonic Acid + Glycerol MAGL->AA_Glycerol Inactive_MAGL Inactive MAGL Complex PF06795071 This compound PF06795071->MAGL Covalent Inhibition

Caption: Covalent inhibition of MAGL by this compound blocks the degradation of 2-AG.

Caption: Troubleshooting workflow for inconsistent experimental results with this compound.

References

interpreting unexpected results with PF-06795071

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PF-06795071. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results and refine your experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and covalent inhibitor of Monoacylglycerol Lipase (MAGL).[1][2] Its primary mechanism of action is to block the activity of MAGL, the main enzyme responsible for breaking down the endocannabinoid 2-arachidonoylglycerol (2-AG).[3] Inhibition of MAGL leads to an increase in 2-AG levels and a decrease in the levels of arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins.[3]

Q2: What is the selectivity profile of this compound?

This compound exhibits high selectivity for MAGL. It is over 1,000-fold more selective for MAGL than for Fatty Acid Amide Hydrolase (FAAH), another key enzyme in the endocannabinoid system.[1] This high selectivity is crucial for avoiding the confounding effects of dual inhibition of both MAGL and FAAH. It also shows excellent selectivity against other serine hydrolases.

Q3: What are the recommended storage and handling conditions for this compound?

Proper storage is critical to maintain the integrity of the compound. For long-term storage, this compound powder should be kept at -20°C for up to 2 years. Once dissolved in DMSO, the solution is stable for up to 2 weeks at 4°C or for 6 months at -80°C.

Q4: In which solvents is this compound soluble?

This compound shows significant solubility improvements compared to similar compounds. For in vivo studies, it can be formulated in various vehicles. Common formulations include:

  • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

  • 10% DMSO, 90% (20% SBE-β-CD in Saline)

  • 10% DMSO, 90% Corn Oil

Interpreting Unexpected Results: Troubleshooting Guide

Issue 1: Lack of Efficacy or Lower-Than-Expected Potency

If you are not observing the expected biological effect after treating your cells or animals with this compound, consider the following possibilities:

Potential Cause Troubleshooting Steps
Compound Degradation Ensure the compound has been stored correctly according to the recommended conditions (-20°C for powder, -80°C for DMSO stock). Prepare fresh dilutions from a new stock solution.
Solubility Issues Verify that the compound is fully dissolved in your vehicle. For in vivo preparations, sonication may be required to achieve complete dissolution.
Incorrect Dosing Re-calculate the required concentration or dosage. For in vivo studies, ensure accurate administration.
Low MAGL Expression Confirm the expression of MAGL in your experimental model (cell line or tissue) using Western blot or qPCR. MAGL expression can vary significantly between different cell types and tissues.
High Protein Binding In cell culture media containing high serum concentrations, the effective concentration of the inhibitor may be reduced due to protein binding. Consider reducing the serum concentration or using a serum-free medium during the treatment period.
Rapid Target Turnover As a covalent inhibitor, the duration of action of this compound depends on the resynthesis rate of the MAGL enzyme. If the target protein has a high turnover rate in your system, a more frequent dosing schedule may be necessary.
Issue 2: Inconsistent or Variable Results

Variability between experiments can be a significant challenge. The following factors may contribute to inconsistent outcomes:

Potential Cause Troubleshooting Steps
Inconsistent Compound Preparation Prepare a large batch of stock solution to be used across multiple experiments to minimize variability from weighing and dissolving small amounts of powder.
Variability in 2-AG Measurement The measurement of 2-AG can be challenging due to its rapid post-mortem increase and isomerization to the inactive 1-AG. Ensure rapid sample processing and consistent extraction procedures. The use of an internal standard is highly recommended for mass spectrometry-based quantification.
Cell Culture Conditions Ensure that cell passage number, confluency, and media composition are consistent across experiments, as these factors can influence MAGL expression and overall cellular response.
Time-Dependent Inhibition As an irreversible covalent inhibitor, the inhibitory effect of this compound is time-dependent. Ensure that the pre-incubation time with the inhibitor is consistent in all your assays.
Issue 3: Unexpected Cellular Toxicity or Off-Target Effects

While this compound is highly selective, it is essential to consider potential off-target effects or unexpected toxicity:

Potential Cause Troubleshooting Steps
High Compound Concentration High concentrations of any compound can lead to off-target effects and cytotoxicity. Perform a dose-response curve to determine the optimal concentration that provides maximal MAGL inhibition with minimal toxicity.
Chronic MAGL Inhibition Effects Prolonged inhibition of MAGL can lead to desensitization and downregulation of cannabinoid receptor 1 (CB1). This is a known consequence of chronic elevation of 2-AG and may explain a loss of efficacy over time in long-term studies.
Activation of Cell Death Pathways Inhibition of key metabolic enzymes can sometimes trigger apoptosis or other cell death pathways. If you observe unexpected cell death, you can investigate markers of apoptosis (e.g., cleaved caspase-3) by Western blot or flow cytometry.
Altered Lipid Signaling MAGL inhibition not only increases 2-AG but also reduces arachidonic acid levels, which can have broad effects on downstream signaling pathways involving prostaglandins and other eicosanoids. Be aware of these potential downstream effects when interpreting your results.

Experimental Protocols

In Vitro MAGL Inhibition Assay (Fluorogenic Substrate)

This protocol is adapted from a general method for measuring MAGL activity using a fluorogenic substrate.

Materials:

  • HEPES buffer (40 mM HEPES, pH 7.5, 0.1 mg/ml BSA)

  • Human MAGL overexpressing cell membrane preparation (e.g., from transiently transfected HEK293T cells)

  • This compound stock solution in DMSO

  • Fluorogenic substrate (e.g., AA-HNA)

  • Black, flat-bottom 96-well plates

  • Plate reader capable of fluorescence measurement

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add 5 µl of the diluted inhibitor to 145 µl of assay buffer.

  • Add 40 µl of the MAGL-containing membrane preparation (final protein concentration of approximately 12.5 µg/ml).

  • Incubate the inhibitor-enzyme mixture for 30 minutes at room temperature.

  • Initiate the reaction by adding 10 µl of the fluorogenic substrate (final concentration of 200 µM).

  • Immediately begin measuring the fluorescence intensity at 1-minute intervals for 30 minutes on a plate reader.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each inhibitor concentration.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Western Blot for MAGL Expression

This protocol provides a general procedure for detecting MAGL protein levels in cell lysates.

Materials:

  • Phosphate-buffered saline (PBS)

  • RIPA buffer with protease inhibitors

  • Protein quantification assay (e.g., BCA or Qubit)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against MAGL

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 15 minutes.

  • Sonicate the lysate to shear DNA and clarify by centrifugation.

  • Determine the protein concentration of the supernatant.

  • Normalize protein concentrations for all samples.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-MAGL antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

MAGL_Inhibition_Pathway cluster_0 Endocannabinoid Metabolism 2-AG 2-AG MAGL MAGL 2-AG->MAGL Hydrolysis AA AA MAGL->AA Glycerol Glycerol MAGL->Glycerol Prostaglandins Prostaglandins AA->Prostaglandins via COX enzymes PF06795071 This compound PF06795071->MAGL Inhibition

Caption: Signaling pathway of MAGL and its inhibition by this compound.

Troubleshooting_Workflow Start Unexpected Result InconsistentResults Inconsistent Results? Start->InconsistentResults LackOfEfficacy Lack of Efficacy? Start->LackOfEfficacy Toxicity Unexpected Toxicity? Start->Toxicity CheckCompound Check Compound Integrity (Storage, Solubility) CheckProtocol Review Experimental Protocol (Dosing, Incubation Time) CheckCompound->CheckProtocol CheckModel Validate Experimental Model (MAGL Expression) CheckProtocol->CheckModel DoseResponse Perform Dose-Response CheckModel->DoseResponse OptimizeAssay Optimize Assay Conditions (e.g., 2-AG measurement) InconsistentResults->OptimizeAssay Yes LackOfEfficacy->CheckCompound Yes Toxicity->DoseResponse Yes End Resolution OptimizeAssay->End OffTarget Investigate Off-Target Effects (e.g., CB1 desensitization) DoseResponse->OffTarget DoseResponse->End OffTarget->End

Caption: Logical workflow for troubleshooting unexpected results with this compound.

References

Technical Support Center: PF-06795071 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing dose-response curve experiments with PF-06795071, a potent and selective monoacylglycerol lipase (MAGL) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective, and covalent inhibitor of monoacylglycerol lipase (MAGL). Its mechanism of action involves the irreversible inhibition of MAGL, the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound leads to an accumulation of 2-AG in various tissues, including the brain, which enhances the activation of cannabinoid receptors (CB1 and CB2) and modulates downstream signaling pathways involved in pain, inflammation, and neurotransmission.

Q2: What is the reported IC₅₀ of this compound for MAGL?

A2: this compound has a reported IC₅₀ of approximately 3 nM for human MAGL. This high potency necessitates careful dilution and handling to achieve accurate and reproducible results in dose-response experiments.

Q3: What type of in vitro assays are suitable for generating a this compound dose-response curve?

A3: Fluorogenic and colorimetric enzyme inhibition assays are commonly used to determine the potency of MAGL inhibitors like this compound. These assays utilize substrates that, when cleaved by MAGL, produce a fluorescent or colored product that can be quantified.

Q4: How should I prepare this compound for an in vitro assay?

A4: this compound is typically dissolved in a suitable organic solvent, such as DMSO, to create a high-concentration stock solution. This stock is then serially diluted in assay buffer to achieve the desired final concentrations for the dose-response curve. It is crucial to ensure that the final concentration of the organic solvent in the assay wells is low (typically ≤1%) to avoid affecting enzyme activity.

Q5: What are the key downstream effects of MAGL inhibition by this compound in a cellular or in vivo context?

A5: The primary downstream effect of MAGL inhibition is the elevation of 2-AG levels. This can be measured using techniques like liquid chromatography-mass spectrometry (LC-MS). Increased 2-AG levels subsequently lead to enhanced activation of cannabinoid receptors, which can be assessed through various functional assays, such as GTPγS binding assays or downstream signaling pathway analysis (e.g., cAMP measurement).

Data Presentation

Representative In Vitro Dose-Response Data for this compound

The following table presents a representative dose-response dataset for this compound in a fluorogenic MAGL inhibition assay. Please note that this is an illustrative example, and actual results may vary based on specific experimental conditions.

This compound Concentration (nM)% MAGL Inhibition
0.18.5
0.325.2
1.048.9
3.075.6
10.092.1
30.098.5
100.099.8
300.0100.0

Experimental Protocols

Detailed Methodology for In Vitro Fluorogenic MAGL Inhibition Assay

This protocol outlines a standard procedure for determining the dose-response curve of this compound using a fluorogenic substrate.

Materials:

  • Recombinant human MAGL

  • This compound

  • Fluorogenic MAGL substrate (e.g., 4-methylumbelliferyl acetate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM EDTA)

  • DMSO

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare this compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 1 µM to 1 pM).

    • Further dilute these DMSO stocks into Assay Buffer to create working solutions that are 10x the final desired assay concentration.

  • Enzyme Preparation:

    • Dilute the recombinant human MAGL in Assay Buffer to a working concentration that yields a linear reaction rate over the desired time course.

  • Assay Setup:

    • Add 10 µL of the 10x this compound working solutions to the wells of the 96-well plate.

    • Include control wells with 10 µL of Assay Buffer containing the same percentage of DMSO as the inhibitor wells (vehicle control).

    • Add 80 µL of the diluted MAGL enzyme solution to all wells.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Prepare the fluorogenic substrate solution in Assay Buffer.

    • Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well.

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the chosen fluorophore.

    • Monitor the increase in fluorescence over time (kinetic read) or measure the endpoint fluorescence after a fixed incubation period (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the rate of reaction for each well from the kinetic data or use the endpoint fluorescence values.

    • Determine the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Troubleshooting Guides

Issue 1: High variability between replicate wells.

  • Possible Cause: Inconsistent pipetting, especially of small volumes of inhibitor or enzyme.

  • Solution: Use calibrated pipettes and ensure proper mixing of all solutions. Prepare master mixes of reagents (enzyme, substrate) to be added to all wells to minimize pipetting errors.

Issue 2: No or very low enzyme activity in control wells.

  • Possible Cause 1: Inactive enzyme due to improper storage or handling.

  • Solution 1: Ensure the enzyme is stored at the recommended temperature and avoid repeated freeze-thaw cycles. Test the enzyme activity with a known positive control if available.

  • Possible Cause 2: Sub-optimal assay conditions (pH, temperature).

  • Solution 2: Verify the pH of the assay buffer and ensure the assay is performed at the optimal temperature for the enzyme.

  • Possible Cause 3: Substrate degradation.

  • Solution 3: Prepare fresh substrate solution for each experiment, as some fluorogenic substrates can be light-sensitive or unstable in solution.

Issue 3: Dose-response curve does not show a sigmoidal shape or has a very shallow slope.

  • Possible Cause 1: Incorrect inhibitor concentrations.

  • Solution 1: Double-check the dilution calculations and ensure the serial dilutions were performed accurately.

  • Possible Cause 2: The range of inhibitor concentrations is not appropriate.

  • Solution 2: Widen the range of concentrations tested, ensuring they bracket the expected IC₅₀.

  • Possible Cause 3: Compound solubility issues at higher concentrations.

  • Solution 3: Visually inspect the wells with the highest inhibitor concentrations for any signs of precipitation. If solubility is an issue, consider using a different solvent or adding a small amount of a non-ionic detergent like Triton X-100 to the assay buffer (ensure it does not affect enzyme activity first).

Issue 4: High background fluorescence.

  • Possible Cause 1: Autofluorescence of the compound or other components in the assay.

  • Solution 1: Run control wells containing the inhibitor but no enzyme to measure the background fluorescence of the compound itself. Subtract this background from the corresponding experimental wells.

  • Possible Cause 2: Non-enzymatic hydrolysis of the substrate.

  • Solution 2: Include a "no enzyme" control to measure the rate of spontaneous substrate breakdown. This should be subtracted from all other readings.

Mandatory Visualizations

MAGL_Inhibition_Pathway cluster_membrane Cell Membrane 2AG 2-Arachidonoylglycerol (2-AG) CB1R Cannabinoid Receptor 1 (CB1R) 2AG->CB1R Activates ArachidonicAcid Arachidonic Acid Glycerol Glycerol MAGL Monoacylglycerol Lipase (MAGL) MAGL->2AG Degrades Downstream Downstream Signaling (e.g., ↓cAMP, Ion Channel Modulation) CB1R->Downstream Initiates PF06795071 This compound PF06795071->MAGL Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Inhibitor Prepare this compound Serial Dilutions Add_Inhibitor Add Inhibitor to Plate Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Prepare MAGL Working Solution Add_Enzyme Add Enzyme and Incubate Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare Fluorogenic Substrate Solution Add_Substrate Initiate Reaction with Substrate Prep_Substrate->Add_Substrate Add_Inhibitor->Add_Enzyme Add_Enzyme->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic or Endpoint) Add_Substrate->Measure_Fluorescence Calc_Inhibition Calculate % Inhibition Measure_Fluorescence->Calc_Inhibition Plot_Curve Plot Dose-Response Curve and Determine IC50 Calc_Inhibition->Plot_Curve

Caption: Workflow for a MAGL inhibition assay.

Troubleshooting_Logic Start Start: Unexpected Results High_Variability High Variability? Start->High_Variability No_Activity No/Low Activity? High_Variability->No_Activity No Check_Pipetting Check Pipetting and Master Mixes High_Variability->Check_Pipetting Yes Bad_Curve Poor Curve Shape? No_Activity->Bad_Curve No Check_Enzyme Check Enzyme Activity and Storage No_Activity->Check_Enzyme Yes High_Background High Background? Bad_Curve->High_Background No Check_Dilutions Verify Inhibitor Dilutions & Range Bad_Curve->Check_Dilutions Yes Check_Autofluorescence Measure Compound Autofluorescence High_Background->Check_Autofluorescence Yes End Resolved High_Background->End No Check_Pipetting->End Check_Conditions Verify Assay Conditions (pH, Temp) Check_Enzyme->Check_Conditions Check_Conditions->End Check_Solubility Check Compound Solubility Check_Dilutions->Check_Solubility Check_Solubility->End Check_Substrate_Hydrolysis Run No-Enzyme Control Check_Autofluorescence->Check_Substrate_Hydrolysis Check_Substrate_Hydrolysis->End

Caption: Troubleshooting flowchart for MAGL assays.

Technical Support Center: PF-06795071 In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the monoacylglycerol lipase (MAGL) inhibitor, PF-06795071. The information provided addresses potential challenges, with a focus on overcoming issues that may lead to poor in vivo bioavailability or inconsistent experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: this compound is described as having a suitable pharmacokinetic (PK) profile. Why might I be observing poor bioavailability or efficacy in my in vivo experiments?

A1: While this compound has been developed to have improved physicochemical properties, several factors during experimental execution can lead to apparent poor bioavailability. These can include suboptimal formulation and vehicle selection for your specific animal model and administration route, issues with compound solubility and stability in the dosing vehicle, and improper administration technique. It is crucial to ensure the compound is fully solubilized and stable in the chosen vehicle prior to administration.

Q2: What is the mechanism of action for this compound?

A2: this compound is a potent, selective, and covalent inhibitor of monoacylglycerol lipase (MAGL).[1] MAGL is the primary enzyme responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol.[2][3][4] By inhibiting MAGL, this compound leads to an accumulation of 2-AG, which can modulate various physiological processes through its interaction with cannabinoid receptors.[2]

Q3: Being a covalent inhibitor, are there special considerations for working with this compound?

A3: Yes, as a covalent inhibitor, this compound forms a stable bond with its target enzyme, MAGL. This leads to a prolonged duration of action that is more dependent on the turnover rate of the MAGL enzyme rather than the pharmacokinetic half-life of the compound itself. When designing experiments, consider that the biological effects may persist even after the compound is cleared from circulation. For chronic studies, this can also have implications for potential target-related side effects.

Q4: What are the potential off-target effects of this compound?

A4: this compound is reported to be highly selective for MAGL, with over 1,000-fold selectivity against fatty acid amide hydrolase (FAAH), another key enzyme in the endocannabinoid system. However, as with any pharmacological tool, the potential for off-target effects should be considered, especially at higher concentrations. It is always recommended to include appropriate controls in your experiments to validate that the observed effects are due to MAGL inhibition.

Troubleshooting Guide

Problem 1: Low or undetectable plasma/tissue concentrations of this compound after administration.

  • Is the compound fully dissolved in the vehicle?

    • Recommendation: Visually inspect your dosing solution for any precipitate. If the compound is not fully dissolved, it cannot be effectively absorbed. Consider using sonication or gentle heating to aid dissolution, but be mindful of the compound's stability under these conditions. You may need to try alternative vehicle formulations.

  • Is the chosen vehicle appropriate for the route of administration?

    • Recommendation: For oral administration, the vehicle must be able to maintain the compound in solution in the gastrointestinal tract. For intraperitoneal (IP) or intravenous (IV) injections, ensure the vehicle is sterile and non-irritating. Some vehicles, like neat DMSO, are not suitable for direct in vivo use and should be diluted.

  • Could the compound be precipitating upon administration?

    • Recommendation: This can occur if the vehicle is rapidly diluted by physiological fluids, causing the compound to crash out of solution. This is a common issue when using high concentrations of organic co-solvents. Consider using a formulation with a lower concentration of the organic solvent or a vehicle that forms a stable emulsion or suspension.

Problem 2: High variability in efficacy or pharmacokinetic data between animals.

  • Is the dosing volume accurate and consistent?

    • Recommendation: Ensure you are using calibrated equipment for dosing and that the administration technique is consistent for all animals. For oral gavage, improper technique can lead to dosing into the lungs instead of the stomach.

  • Is the formulation stable throughout the dosing period?

    • Recommendation: If you are preparing a bulk amount of the dosing solution, ensure the compound remains in solution and does not degrade over time. It is often best to prepare fresh dosing solutions daily.

  • Are there factors related to the animal model affecting absorption?

    • Recommendation: The fed or fasted state of the animals can significantly impact the oral bioavailability of some compounds. Standardize the feeding schedule for all animals in the study.

Quantitative Data

SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)
MouseIV1--1500-
PO103502.0210014
RatIV1--1800-
PO104201.5324018
DogIV0.5--950-
PO22504.0190050

Experimental Protocols

Formulation Protocol for Oral Administration in Rodents

This protocol is a general guideline and may require optimization based on your specific experimental needs.

  • Vehicle Selection: A common vehicle for oral administration of hydrophobic compounds is a mixture of an organic co-solvent and a surfactant or emulsifying agent in an aqueous base. A frequently used combination is:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Preparation of Dosing Solution: a. Weigh the required amount of this compound in a sterile container. b. Add the DMSO to the container and vortex or sonicate until the compound is completely dissolved. c. Add the PEG300 and Tween-80 to the solution and mix thoroughly. d. Slowly add the saline while continuously mixing to form a clear solution or a stable emulsion. e. Visually inspect the final formulation for any precipitation.

  • Administration: a. Administer the formulation to the animals via oral gavage at a consistent volume (e.g., 5-10 mL/kg for mice). b. Ensure the formulation is at room temperature before dosing.

Visualizations

Signaling Pathway of MAGL

MAGL_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Phospholipids PLC PLC PL->PLC Signal DAG Diacylglycerol (DAG) PLC->DAG DAGL DAGLα/β TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG CB1R CB1/CB2 Receptors Downstream Signaling Downstream Signaling CB1R->Downstream Signaling DAG->DAGL TwoAG->CB1R Activates MAGL MAGL TwoAG->MAGL AA Arachidonic Acid (AA) MAGL->AA Glycerol Glycerol MAGL->Glycerol PF06795071 This compound PF06795071->MAGL Inhibits Prostaglandins Prostaglandins AA->Prostaglandins via COX enzymes Inflammatory Response Inflammatory Response Prostaglandins->Inflammatory Response

Caption: Signaling pathway of monoacylglycerol lipase (MAGL) and its inhibition by this compound.

Experimental Workflow for In Vivo Bioavailability Study

InVivo_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Formulation Formulation & Vehicle Selection DosePrep Dose Preparation & Solubility Check Formulation->DosePrep Animals Animal Acclimation & Grouping DosePrep->Animals Dosing Compound Administration (e.g., Oral Gavage) Animals->Dosing Sampling Blood/Tissue Sampling at Time Points Dosing->Sampling Extraction Sample Processing & Compound Extraction Sampling->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LCMS->PK_Analysis

Caption: General experimental workflow for an in vivo bioavailability study.

Troubleshooting Decision Tree for Poor In Vivo Bioavailability

Troubleshooting_Tree Start Poor In Vivo Bioavailability Observed CheckSolubility Is the compound fully dissolved in the vehicle? Start->CheckSolubility CheckFormulation Is the formulation stable and appropriate for the route? CheckSolubility->CheckFormulation Yes OptimizeVehicle Action: Optimize vehicle (co-solvents, surfactants) CheckSolubility->OptimizeVehicle No CheckDosing Is the dosing technique accurate and consistent? CheckFormulation->CheckDosing Yes Reformulate Action: Reformulate (e.g., suspension, emulsion) CheckFormulation->Reformulate No RefineTechnique Action: Refine dosing technique and standardize procedures CheckDosing->RefineTechnique No InvestigateMetabolism Consider: High first-pass metabolism or efflux CheckDosing->InvestigateMetabolism Yes

Caption: Troubleshooting decision tree for addressing poor in vivo bioavailability.

References

Validation & Comparative

PF-06795071: A Comparative Analysis of its Selectivity Profile Against Other Serine Hydrolases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of PF-06795071, a potent and selective covalent inhibitor of monoacylglycerol lipase (MAGL), against a panel of other human serine hydrolases. The data presented is intended to assist researchers in evaluating the suitability of this compound for their specific research applications and to provide a clear, objective comparison with other potential off-targets within the serine hydrolase superfamily.

Executive Summary

This compound is a novel carbamate inhibitor that demonstrates exceptional potency for MAGL with an IC50 of 3 nM. A comprehensive selectivity screen against a panel of human serine hydrolases revealed a remarkably clean off-target profile. Notably, this compound exhibits over 1000-fold selectivity for MAGL over the closely related fatty acid amide hydrolase (FAAH). The primary off-target identified was carboxylesterase 1 (CES1), which showed 80% inhibition at a concentration of 10 µM. This high degree of selectivity makes this compound a valuable tool for the specific interrogation of MAGL activity in complex biological systems.

Data Presentation: Selectivity Profile of this compound

The following table summarizes the inhibitory activity of this compound against a panel of human serine hydrolases. The data is presented as the percentage of inhibition observed at a 10 µM concentration of this compound.

Serine Hydrolase Target% Inhibition at 10 µM
MAGL (Monoacylglycerol Lipase) >99%
FAAH (Fatty Acid Amide Hydrolase)<10%
ABHD6 (α/β-Hydrolase Domain Containing 6)<10%
ABHD12 (α/β-Hydrolase Domain Containing 12)<10%
CES1 (Carboxylesterase 1)80%
CES2 (Carboxylesterase 2)<10%
PLA2G7 (Phospholipase A2 Group VII)<10%
PREP (Prolyl Endopeptidase)<10%
FAP (Fibroblast Activation Protein)<10%
DPP4 (Dipeptidyl Peptidase-4)<10%
PRCP (Prolylcarboxypeptidase)<10%
Thrombin<10%
Chymotrypsin<10%
Trypsin<10%
Elastase (human neutrophil)<10%

Experimental Protocols

The selectivity of this compound was determined using a competitive activity-based protein profiling (ABPP) platform. This methodology allows for the direct assessment of an inhibitor's ability to engage its target in a complex proteome.

Competitive Activity-Based Protein Profiling (ABPP) Protocol:

  • Proteome Preparation: Human cell or tissue lysates were prepared to serve as the source of active serine hydrolases. Protein concentration was normalized across all samples.

  • Inhibitor Incubation: Proteome samples were pre-incubated with either DMSO (vehicle control) or a 10 µM final concentration of this compound for 30 minutes at 37 °C.

  • Probe Labeling: A broad-spectrum serine hydrolase activity-based probe, fluorophosphonate-rhodamine (FP-Rh), was added to each sample at a final concentration of 1 µM and incubated for 30 minutes at 37 °C. This probe covalently labels the active site serine of active hydrolases.

  • SDS-PAGE and Fluorescence Scanning: The labeled proteomes were separated by SDS-PAGE. The gel was then scanned using a fluorescence scanner to visualize the activity of the serine hydrolases.

  • Data Analysis: The fluorescence intensity of each band corresponding to a specific serine hydrolase was quantified. The percentage of inhibition was calculated by comparing the intensity of the bands in the this compound-treated samples to the DMSO-treated control samples.

Mandatory Visualization

The following diagram illustrates the workflow of the competitive activity-based protein profiling experiment used to determine the selectivity of this compound.

Competitive_ABPP_Workflow cluster_proteome Proteome Preparation cluster_labeling Probe Labeling cluster_analysis Analysis proteome Human Cell/Tissue Lysate control DMSO (Vehicle) proteome->control Pre-incubation inhibitor This compound (10 µM) proteome->inhibitor Pre-incubation probe FP-Rhodamine Probe control->probe Labeling inhibitor->probe Labeling sds_page SDS-PAGE probe->sds_page scan Fluorescence Scan sds_page->scan quantify Quantification scan->quantify

Caption: Competitive ABPP workflow for inhibitor selectivity profiling.

The following diagram illustrates the logical relationship of this compound's selectivity, highlighting its high potency for its primary target, MAGL, in contrast to its minimal interaction with other serine hydrolases, with the exception of CES1 at a significantly higher concentration.

Selectivity_Profile cluster_targets Serine Hydrolase Targets PF06795071 This compound MAGL MAGL (IC50 = 3 nM) PF06795071->MAGL High Potency Primary Target FAAH FAAH (>1000-fold selective) PF06795071->FAAH High Selectivity Other_SH Other Serine Hydrolases (<10% inhibition at 10 µM) PF06795071->Other_SH Minimal Interaction CES1 CES1 (80% inhibition at 10 µM) PF06795071->CES1 Off-Target at High Conc.

Caption: this compound selectivity profile overview.

A Comparative Guide to the In Vivo Efficacy of MAGL Inhibitors: PF-06795071 and JZL184

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of two prominent monoacylglycerol lipase (MAGL) inhibitors: PF-06795071 and JZL184. By inhibiting MAGL, both compounds prevent the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG), leading to its accumulation and enhanced cannabinoid receptor signaling. This mechanism holds significant therapeutic potential for a range of neurological and inflammatory disorders. This guide synthesizes available preclinical data to facilitate an objective comparison of their performance.

Mechanism of Action: Targeting the Endocannabinoid System

Both this compound and JZL184 are irreversible inhibitors of MAGL. Their primary mechanism of action involves covalently modifying the catalytic serine residue of the enzyme, thereby blocking its hydrolytic activity. This leads to a significant elevation of 2-AG levels in the brain and peripheral tissues. The increased 2-AG then enhances the activation of cannabinoid receptors, primarily CB1 and CB2, which are key modulators of neurotransmission, inflammation, and pain perception.

In Vivo Efficacy: A Comparative Overview

While direct head-to-head in vivo studies are limited, a comparative analysis can be drawn from independent studies conducted in similar preclinical models of neuroinflammation and pain.

Neuroinflammation Models

Both compounds have demonstrated efficacy in attenuating neuroinflammatory responses.

Table 1: Comparison of In Vivo Efficacy in Neuroinflammation Models

ParameterThis compoundJZL184
Animal Model LPS-challenged miceLPS-challenged rats, Chronic MPTP mouse model
Dosage Not specified in available literature10 mg/kg (LPS, rat); Not specified (MPTP, mouse)
Route of Administration Not specified in available literatureIntraperitoneal (i.p.)
Key Findings Reduced brain inflammatory markers in response to LPS challenge.Attenuated LPS-induced increases in IL-1β, IL-6, TNF-α, and IL-10 in the frontal cortex and plasma. Exhibited neuroprotective effects and altered glial cell phenotype in the MPTP model.
Supporting Data Administration robustly increased mouse brain 2-AG accumulation, demonstrating high in vivo efficacy.In the LPS model, JZL184's effects on plasma cytokines were partially blocked by a CB1 antagonist. In the MPTP model, it induced an increase in β-catenin translocation to the nucleus.
Pain Models

JZL184 has been extensively studied in various pain models, demonstrating significant analgesic effects. Data for this compound in specific pain models is less readily available in the public domain.

Table 2: In Vivo Efficacy of JZL184 in Pain Models

Animal ModelDosageRoute of AdministrationKey FindingsSupporting Data
Carrageenan-induced inflammatory pain (mouse)4, 16, or 40 mg/kgi.p.Significantly attenuated paw edema and mechanical allodynia. The anti-allodynic effects required both CB1 and CB2 receptors, while anti-edematous effects were primarily CB2-mediated.[1][2]Repeated low-dose (4 mg/kg) administration retained efficacy without tolerance.[1]
Chronic constriction injury (CCI) of the sciatic nerve (mouse)ED50: 8.04 mg/kg (mechanical allodynia), 4.13 mg/kg (cold allodynia)i.p.Attenuated mechanical and cold allodynia.Co-administration with diclofenac showed synergistic effects in reducing mechanical allodynia.[3]
Formalin-induced inflammatory pain (rat)ED50: 0.06 µg (Phase 1), 0.03 µg (Phase 2)Intra-paw (i.paw)Suppressed formalin-induced pain behavior through peripheral CB1 and CB2 receptor mechanisms.JZL184 was found to be more potent than the MGL inhibitor URB602 in this model.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core signaling pathway affected by MAGL inhibition and a general workflow for in vivo efficacy studies.

MAGL_Inhibition_Pathway MAGL Inhibition Signaling Pathway cluster_pre Presynaptic Neuron cluster_inhibitors Inhibitors cluster_post Postsynaptic Neuron MAGL MAGL AA Arachidonic Acid MAGL->AA Hydrolysis Two_AG 2-AG Two_AG->MAGL CB1_pre CB1 Receptor Two_AG->CB1_pre Activates (Retrograde Signaling) PGs Prostaglandins AA->PGs COX Inflammation & Pain Inflammation & Pain PGs->Inflammation & Pain Reduced Neurotransmitter Release Reduced Neurotransmitter Release CB1_pre->Reduced Neurotransmitter Release PF06795071 This compound PF06795071->MAGL Inhibition JZL184 JZL184 JZL184->MAGL Inhibition DAGL DAGL DAG DAG Two_AG_synth 2-AG Synthesis DAG->Two_AG_synth DAGL PIPs PIPs PIPs->DAG PLC Two_AG_synth->Two_AG

Caption: MAGL Inhibition Signaling Pathway

InVivo_Efficacy_Workflow General In Vivo Efficacy Experimental Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Model Select Animal Model (e.g., LPS-challenge, CCI) Grouping Randomize into Groups (Vehicle, this compound, JZL184) Animal_Model->Grouping Administration Compound Administration (Specify dose, route, frequency) Grouping->Administration Behavioral Behavioral Testing (e.g., Von Frey, Hot Plate) Administration->Behavioral Tissue Tissue Collection (Brain, Spinal Cord, etc.) Behavioral->Tissue Biochemical Biochemical Analysis (e.g., 2-AG levels via LC-MS/MS) Tissue->Biochemical Molecular Molecular Analysis (e.g., Cytokine levels via ELISA/qPCR) Tissue->Molecular Statistical Statistical Analysis Biochemical->Statistical Molecular->Statistical

Caption: In Vivo Efficacy Experimental Workflow

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

In Vivo Administration of JZL184 in a Mouse Model of Inflammatory Pain (Carrageenan-induced)
  • Animals: Male C57BL/6J mice are used.

  • Housing: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

  • Drug Preparation: JZL184 is suspended in a vehicle solution, commonly a mixture of ethanol, Alkamuls-620, and saline (1:1:18 ratio). The solution is sonicated to ensure a uniform suspension.

  • Administration:

    • For prophylactic treatment, JZL184 (4, 16, or 40 mg/kg) is administered intraperitoneally (i.p.) 30 minutes before the induction of inflammation.

    • For therapeutic treatment, JZL184 is administered 3 hours after the induction of inflammation.

  • Induction of Inflammation: 20 µL of a 1% carrageenan solution in saline is injected into the plantar surface of the right hind paw.

  • Assessment of Paw Edema: Paw volume is measured using a plethysmometer at various time points post-carrageenan injection.

  • Assessment of Mechanical Allodynia: Mechanical sensitivity is assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the paw.

  • Data Analysis: Changes in paw volume and paw withdrawal threshold are compared between vehicle- and JZL184-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

General Protocol for In Vivo Administration of a MAGL Inhibitor in a Mouse Model of Neuroinflammation (LPS-induced)
  • Animals: Adult male mice (e.g., C57BL/6J) are used.

  • Drug Preparation: The MAGL inhibitor (this compound or JZL184) is formulated in a suitable vehicle for in vivo administration (e.g., a solution containing DMSO, PEG300, Tween-80, and saline).

  • Administration: The inhibitor is administered via an appropriate route (e.g., i.p.) at the desired dose.

  • Induction of Neuroinflammation: Lipopolysaccharide (LPS) from Escherichia coli is dissolved in sterile saline and administered i.p. at a dose known to induce a robust inflammatory response (e.g., 0.5-1 mg/kg). The MAGL inhibitor can be administered either before or after the LPS challenge, depending on the study design (prophylactic vs. therapeutic).

  • Tissue Collection: At a predetermined time point after LPS administration (e.g., 4-24 hours), animals are euthanized, and brain tissue (e.g., hippocampus, cortex) is rapidly dissected and frozen for subsequent analysis.

  • Biochemical and Molecular Analysis:

    • 2-AG Quantification: Brain levels of 2-AG are measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) are quantified using enzyme-linked immunosorbent assay (ELISA) or quantitative real-time PCR (qPCR).

  • Data Analysis: Data from inhibitor-treated groups are compared to the vehicle-treated LPS group to determine the effect of MAGL inhibition on neuroinflammatory markers.

Conclusion

Both this compound and JZL184 are effective in vivo inhibitors of MAGL that enhance endocannabinoid signaling. JZL184 has been extensively characterized in a variety of preclinical models, particularly for pain and anxiety, with a wealth of publicly available data on its dose-dependent effects and receptor-mediated mechanisms. This compound is highlighted as a potent and selective MAGL inhibitor with a favorable pharmacokinetic profile and demonstrated efficacy in a neuroinflammation model.

The choice between these inhibitors for research purposes may depend on the specific experimental context, the desired therapeutic indication, and the availability of detailed in vivo efficacy data in relevant models. Further head-to-head comparative studies would be invaluable for a more definitive assessment of their relative therapeutic potential.

References

A Head-to-Head Comparison of Brain MAGL Inhibitors: PF-06795071 versus KML29

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent covalent inhibitors of monoacylglycerol lipase (MAGL), PF-06795071 and KML29, with a focus on their application for MAGL inhibition in the brain. This analysis is supported by experimental data on their performance, detailed methodologies for key experiments, and visual representations of relevant biological pathways and experimental workflows.

Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the central nervous system responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] Inhibition of MAGL elevates 2-AG levels, which can potentiate cannabinoid receptor signaling and reduce the production of pro-inflammatory arachidonic acid and prostaglandins.[1][2] This dual action makes MAGL a promising therapeutic target for a range of neurological and neurodegenerative diseases.[3][4] This guide focuses on two significant covalent MAGL inhibitors, this compound and KML29, providing a comparative analysis of their biochemical properties and in vivo activity.

Quantitative Data Comparison

The following tables summarize the key quantitative data for this compound and KML29, facilitating a direct comparison of their potency, selectivity, and in vivo effects.

Table 1: In Vitro Potency and Selectivity

CompoundTargetIC50Selectivity vs. FAAHNotes
This compound MAGL3 nM>1000-foldPotent and highly selective covalent inhibitor.
KML29 MAGLNot explicitly stated in nM, but potentHigh, no detectable FAAH inhibitionAn O-hexafluoroisopropyl carbamate with improved selectivity over earlier inhibitors like JZL184.

Table 2: In Vivo Effects in the Brain

CompoundAdministration RouteDose RangeKey Brain EffectsReference
This compound Intravenous (rats, dogs)Not specified for brain effectsGood CNS exposure and distribution. Robustly increased mouse brain 2-AG accumulation.
KML29 Oral (p.o.), Intraperitoneal (i.p.)1-40 mg/kg (mice, rats)~10-fold elevation in brain 2-AG. Reduces brain arachidonic acid levels. Maximal inhibition of brain MAGL at 20 mg/kg (p.o.) in mice.

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the biological context and experimental approaches relevant to the study of these MAGL inhibitors.

MAGL_Signaling_Pathway Endocannabinoid Signaling and MAGL Inhibition cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_astrocyte Astrocyte / Postsynaptic Neuron DAGL DAGL twoAG 2-Arachidonoylglycerol (2-AG) DAGL->twoAG CB1R CB1 Receptor Ca_channel Ca2+ Channel CB1R->Ca_channel Inhibits Neurotransmitter_release Neurotransmitter Release Ca_channel->Neurotransmitter_release Triggers DAG Diacylglycerol (DAG) DAG->DAGL Synthesis twoAG->CB1R Activates (Retrograde signaling) MAGL MAGL twoAG->MAGL Substrate AA Arachidonic Acid (AA) MAGL->AA Glycerol Glycerol MAGL->Glycerol PGs Prostaglandins (PGs) AA->PGs COX enzymes Inhibitor This compound or KML29 Inhibitor->MAGL Inhibits Experimental_Workflow Workflow for Evaluating MAGL Inhibitors in the Brain cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation in Animal Models cluster_analysis Data Analysis and Interpretation Assay MAGL Activity Assay (IC50 determination) Potency Potency & Selectivity Assessment Assay->Potency Selectivity Serine Hydrolase Profiling (e.g., FAAH, ABHD6) Selectivity->Potency Dosing Compound Administration (e.g., p.o., i.p.) Tissue Brain Tissue Collection Dosing->Tissue Behavior Behavioral Models (e.g., pain, neuroinflammation) Dosing->Behavior ABPP Competitive Activity-Based Protein Profiling (ABPP) Tissue->ABPP LCMS LC-MS/MS for Endocannabinoid and Metabolite Levels (2-AG, AA) Tissue->LCMS Target Target Engagement & Pharmacodynamics ABPP->Target LCMS->Target Efficacy In Vivo Efficacy Behavior->Efficacy

References

A Head-to-Head Comparison of PF-06795071 and Other Monoacylglycerol Lipase (MAGL) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Monoacylglycerol lipase (MAGL) has emerged as a critical therapeutic target for a range of neurological and inflammatory disorders. As the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), its inhibition offers a promising strategy to modulate the endocannabinoid system and reduce the production of pro-inflammatory arachidonic acid. This guide provides a head-to-head comparison of the novel MAGL inhibitor PF-06795071 with other widely studied inhibitors, including JZL184 and ABX-1431 (elcubragistat), as well as the notable compound MJN110.

At a Glance: Key MAGL Inhibitors

InhibitorTypePotency (IC50)Selectivity (vs. FAAH)Development Stage
This compound Covalent, Irreversible~3 nM[1][2][3]>1000-fold[1][4]Preclinical
JZL184 Covalent, Irreversible~8 nM>300-foldPreclinical Research Tool
ABX-1431 (Elcubragistat) Covalent, Irreversible~14 nMHigh (details proprietary)Phase 2 Clinical Trials
MJN110 Covalent, IrreversiblePotent (specific IC50 not consistently reported)HighPreclinical

In-Depth Comparison: Efficacy, Selectivity, and Pharmacokinetics

This section delves into the experimental data available for each inhibitor, providing a comparative overview of their performance in preclinical and clinical settings.

This compound

This compound is a potent and highly selective covalent inhibitor of MAGL. Preclinical studies highlight its significant potential for in vivo applications due to its favorable physicochemical properties, good central nervous system (CNS) exposure, and a suitable pharmacokinetic profile. In mouse models, administration of this compound leads to a robust increase in brain 2-AG levels, demonstrating its in vivo target engagement. Its high selectivity over fatty acid amide hydrolase (FAAH) and other serine hydrolases minimizes off-target effects, a crucial aspect for therapeutic development.

JZL184

JZL184 is one of the earliest developed selective and irreversible MAGL inhibitors and has been instrumental as a research tool to explore the physiological roles of 2-AG. Administration of JZL184 in mice leads to a dramatic elevation of brain 2-AG, resulting in a range of cannabinoid-like behavioral effects, including analgesia in neuropathic and inflammatory pain models. However, a notable limitation of JZL184 is its reduced potency against the rat MAGL enzyme compared to the mouse enzyme.

ABX-1431 (Elcubragistat)

ABX-1431 is a potent, selective, and orally bioavailable MAGL inhibitor that has progressed to clinical trials for various neurological disorders, including Tourette's syndrome, multiple sclerosis, and epilepsy. In preclinical studies, ABX-1431 demonstrated a dose-dependent inhibition of MAGL in the brain and an increase in 2-AG levels. It has shown efficacy in animal models of inflammatory pain. Pharmacokinetic studies in rats and dogs have revealed good oral bioavailability.

MJN110

MJN110 is another selective MAGL inhibitor that has shown promise in preclinical models of neuropathic pain. Comparative studies with JZL184 have indicated that MJN110 can be more potent in reversing allodynia in certain pain models.

Quantitative Data Summary

The following tables summarize the available quantitative data for a direct comparison of the inhibitors.

Table 1: In Vitro Potency and Selectivity

InhibitorTargetIC50 (nM)Selectivity vs. FAAH (fold)Reference
This compound MAGL3>1000
JZL184 MAGL8>300
ABX-1431 MAGL14High (specifics not disclosed)
MJN110 MAGLNot consistently reportedHigh

Table 2: In Vivo Efficacy in Preclinical Models

InhibitorAnimal ModelEffectED50 (mg/kg)Reference
This compound MouseIncreased brain 2-AG levelsNot reported
JZL184 Mouse (CCI Neuropathic Pain)Reduced mechanical allodynia17.8
ABX-1431 Rat (Formalin Pain Model)Suppressed pain behaviorNot reported
ABX-1431 Rodent BrainMAGL Inhibition0.5 - 1.4
MJN110 Mouse (CCI Neuropathic Pain)Reduced mechanical allodynia0.43

Table 3: Pharmacokinetic Parameters

InhibitorSpeciesRouteOral Bioavailability (%)Key FindingsReference
This compound MouseNot specifiedNot reportedGood CNS exposure and suitable PK profile.
JZL184 RatNot specifiedNot reportedIn vivo activity demonstrated.
ABX-1431 RatOral64Low to moderate systemic clearance.
ABX-1431 DogOral57Low to moderate systemic clearance.

Note: Direct comparative pharmacokinetic data for all compounds under identical conditions is not publicly available.

Signaling Pathways and Experimental Workflows

The inhibition of MAGL has a dual effect on two major signaling pathways: the endocannabinoid system and the arachidonic acid cascade.

MAGL_Inhibition_Pathway cluster_0 Endocannabinoid Signaling cluster_1 Arachidonic Acid Cascade 2-AG 2-AG CB1_R CB1/CB2 Receptors 2-AG->CB1_R Activates MAGL MAGL 2-AG->MAGL Hydrolysis Neurotransmission Modulation of Neurotransmission CB1_R->Neurotransmission AA Arachidonic Acid PGs Prostaglandins (Pro-inflammatory) AA->PGs COX enzymes MAGL->AA MAGL_Inhibitors MAGL Inhibitors (this compound, JZL184, etc.) MAGL_Inhibitors->MAGL

MAGL inhibition enhances endocannabinoid signaling and reduces pro-inflammatory prostaglandin production.

The following diagram illustrates a typical workflow for evaluating MAGL inhibitors.

Experimental_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation in_vitro_screening Primary Screening (e.g., fluorogenic substrate assay) ic50_determination IC50 Determination in_vitro_screening->ic50_determination selectivity_profiling Selectivity Profiling (vs. FAAH, other hydrolases) ic50_determination->selectivity_profiling abpp Activity-Based Protein Profiling (ABPP) selectivity_profiling->abpp pk_studies Pharmacokinetic Studies (PK) abpp->pk_studies Promising Candidates target_engagement Target Engagement (e.g., brain 2-AG levels) pk_studies->target_engagement efficacy_models Efficacy in Disease Models (e.g., pain, neuroinflammation) target_engagement->efficacy_models lead_compound Lead Compound (e.g., this compound) lead_compound->in_vitro_screening

Workflow for the discovery and preclinical evaluation of MAGL inhibitors.

Experimental Protocols

Activity-Based Protein Profiling (ABPP) for MAGL Inhibitor Selectivity

This protocol provides a general framework for assessing the selectivity of MAGL inhibitors against other serine hydrolases in a complex proteome, such as a mouse brain homogenate.

1. Proteome Preparation:

  • Euthanize a mouse and rapidly dissect the brain.

  • Homogenize the brain tissue in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) on ice.

  • Centrifuge the homogenate at low speed to remove cellular debris.

  • Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA assay).

  • The resulting supernatant is the brain proteome.

2. Competitive Inhibition:

  • Aliquot the brain proteome into microcentrifuge tubes.

  • Add the MAGL inhibitor (e.g., this compound) at various concentrations to the aliquots. Include a vehicle control (e.g., DMSO).

  • Incubate the samples for a predetermined time (e.g., 30 minutes) at room temperature to allow the inhibitor to bind to its targets.

3. Probe Labeling:

  • Add a broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-rhodamine (FP-Rh), to each sample.

  • Incubate the samples for a specific duration (e.g., 15 minutes) at room temperature. The probe will covalently label the active sites of serine hydrolases that have not been blocked by the inhibitor.

4. SDS-PAGE and Fluorescence Scanning:

  • Quench the labeling reaction by adding a 4x SDS-PAGE loading buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Visualize the probe-labeled proteins by scanning the gel using a fluorescence gel scanner.

5. Data Analysis:

  • The fluorescence intensity of the bands corresponding to different serine hydrolases (including MAGL and potential off-targets like FAAH) is quantified.

  • A decrease in fluorescence intensity in the inhibitor-treated samples compared to the vehicle control indicates that the inhibitor has bound to and inhibited that particular enzyme.

  • The concentration-dependent inhibition can be used to determine the IC50 of the inhibitor for MAGL and its selectivity against other serine hydrolases.

Quantification of 2-Arachidonoylglycerol (2-AG) in Brain Tissue by LC-MS/MS

This protocol outlines the steps for measuring the levels of 2-AG in brain tissue, a key pharmacodynamic marker for MAGL inhibitor activity.

1. Tissue Collection and Processing:

  • Euthanize the animal at the desired time point after inhibitor administration.

  • To prevent post-mortem elevation of 2-AG levels, it is crucial to rapidly inactivate enzymatic activity. This is often achieved by focused microwave irradiation of the head immediately after euthanasia.

  • Dissect the brain region of interest and immediately freeze it in liquid nitrogen.

  • Store the samples at -80°C until analysis.

2. Lipid Extraction:

  • Weigh the frozen brain tissue.

  • Homogenize the tissue in a solution of chloroform:methanol:water (or another suitable solvent mixture) containing an internal standard (e.g., 2-AG-d8).

  • The internal standard is essential for accurate quantification.

  • Vortex the mixture and centrifuge to separate the organic and aqueous phases.

  • Collect the organic (lower) phase containing the lipids.

  • Evaporate the solvent under a stream of nitrogen.

3. Sample Reconstitution and LC-MS/MS Analysis:

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).

  • Inject an aliquot of the reconstituted sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Liquid Chromatography: Separate the lipids on a C18 reverse-phase column using a gradient of mobile phases (e.g., water and acetonitrile with formic acid).

  • Tandem Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Set the instrument to detect the specific precursor-to-product ion transitions for both endogenous 2-AG and the deuterated internal standard.

4. Data Analysis:

  • Integrate the peak areas for both the endogenous 2-AG and the internal standard.

  • Calculate the ratio of the endogenous 2-AG peak area to the internal standard peak area.

  • Determine the concentration of 2-AG in the sample by comparing this ratio to a standard curve generated with known concentrations of 2-AG and the internal standard.

  • Normalize the 2-AG concentration to the weight of the brain tissue.

References

Validating PF-06795071 Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the in vivo target engagement of PF-06795071, a potent and selective covalent inhibitor of Monoacylglycerol Lipase (MAGL). The performance of this compound is compared with other well-characterized MAGL inhibitors, JZL184 and ABX-1431, supported by experimental data from various studies.

Introduction to this compound and its Target

This compound is a novel trifluoromethyl glycol carbamate-based irreversible inhibitor of MAGL. MAGL is a key enzyme in the central nervous system responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL by this compound leads to an increase in 2-AG levels, which in turn modulates the endocannabinoid system, resulting in potential therapeutic effects for neuroinflammation and other neurological disorders. Validating that this compound effectively engages and inhibits MAGL in a living organism is a critical step in its preclinical development.

Comparative Analysis of In Vivo Target Engagement

The in vivo target engagement of this compound and its alternatives can be assessed through two primary methodologies: direct measurement of enzyme activity using Activity-Based Protein Profiling (ABPP) and quantification of the pharmacodynamic biomarker, 2-AG.

Table 1: Comparison of In Vivo MAGL Inhibition by this compound, JZL184, and ABX-1431
CompoundDose (mg/kg, p.o.)Time Post-Dose% MAGL Inhibition (Mouse Brain)Data Source
This compound Not explicitly stated in searched literatureNot explicitly statedDescribed as potent and selective[1]
JZL184 204 hours~85%[2]
JZL184 404 hoursPartial FAAH inhibition observed[3]
ABX-1431 0.5 - 1.44 hoursED50 for MAGL inhibition[4]
ABX-1431 54 hoursNear-complete[1]

Note: Data is compiled from separate studies and may not be directly comparable due to variations in experimental conditions.

Table 2: Comparison of In Vivo 2-AG Elevation by this compound, JZL184, and ABX-1431
CompoundDose (mg/kg, p.o.)Time Post-DoseFold Increase in 2-AG (Mouse Brain)Data Source
This compound Not explicitly stated in searched literatureNot explicitly stated"Extended 2-AG elevation effect"
JZL184 16Not specifiedSignificant increase
ABX-1431 0.5 - 324 hoursDose-dependent increase

Note: Data is compiled from separate studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

In Vivo Target Engagement Validation using Activity-Based Protein Profiling (ABPP)

This method directly measures the activity of MAGL in brain tissue following inhibitor administration.

Experimental Workflow:

ABPP_Workflow cluster_animal_treatment Animal Dosing cluster_tissue_collection Tissue Processing cluster_abpp ABPP Assay animal_dosing Administer this compound or alternative inhibitor to mice (p.o.) euthanasia Euthanize mice at specified time points animal_dosing->euthanasia Wait for drug distribution brain_collection Collect and snap-freeze brain tissue euthanasia->brain_collection homogenization Homogenize brain tissue in lysis buffer brain_collection->homogenization probe_incubation Incubate proteome with a fluorescent serine hydrolase probe (e.g., FP-Rh) homogenization->probe_incubation sds_page Separate proteins by SDS-PAGE probe_incubation->sds_page fluorescence_scan Visualize probe-labeled enzymes via in-gel fluorescence scanning sds_page->fluorescence_scan

Caption: Workflow for in vivo ABPP.

Methodology:

  • Animal Dosing: Male C57BL/6 mice are orally administered with either vehicle, this compound, JZL184, or ABX-1431 at desired concentrations.

  • Tissue Collection and Preparation: At specified time points post-dosing (e.g., 4 hours), mice are euthanized. Brains are rapidly excised, snap-frozen in liquid nitrogen, and stored at -80°C. Brain tissue is homogenized in lysis buffer (e.g., Tris-buffered saline) to prepare a proteome lysate.

  • Activity-Based Protein Profiling:

    • The total protein concentration of the brain lysate is determined using a standard protein assay.

    • Aliquots of the proteome are incubated with a broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate coupled to a reporter tag (e.g., FP-Rhodamine), for 30 minutes at room temperature.

    • The labeling reaction is quenched by the addition of SDS-PAGE loading buffer.

    • Proteins are separated by SDS-PAGE.

    • The gel is scanned using a fluorescence scanner to visualize the probe-labeled active serine hydrolases.

  • Data Analysis: The fluorescence intensity of the band corresponding to MAGL is quantified. A reduction in fluorescence intensity in the inhibitor-treated groups compared to the vehicle control indicates target engagement and inhibition of MAGL activity.

Pharmacodynamic Biomarker Analysis: Quantification of 2-AG Levels

This method measures the downstream consequence of MAGL inhibition, which is the accumulation of its substrate, 2-AG.

Experimental Workflow:

twoAG_Workflow cluster_animal_treatment Animal Dosing cluster_tissue_collection Tissue Processing cluster_extraction Lipid Extraction cluster_lcms LC-MS/MS Analysis animal_dosing Administer this compound or alternative inhibitor to mice (p.o.) euthanasia Euthanize mice at specified time points animal_dosing->euthanasia Wait for drug distribution brain_collection Collect and snap-freeze brain tissue euthanasia->brain_collection homogenization Homogenize brain tissue in organic solvent with an internal standard brain_collection->homogenization extraction Perform lipid extraction homogenization->extraction lcms_analysis Quantify 2-AG levels using LC-MS/MS extraction->lcms_analysis

Caption: Workflow for 2-AG quantification.

Methodology:

  • Animal Dosing and Tissue Collection: Follow the same procedure as described in the ABPP protocol.

  • Lipid Extraction:

    • Brain tissue is homogenized in an organic solvent mixture (e.g., chloroform:methanol) containing a deuterated internal standard (e.g., 2-AG-d8) to correct for extraction efficiency.

    • The homogenate is subjected to a lipid extraction procedure, such as a modified Bligh-Dyer extraction.

    • The organic phase containing the lipids is collected and dried under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • The dried lipid extract is reconstituted in an appropriate solvent.

    • The sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • 2-AG is separated from other lipids by liquid chromatography and detected and quantified by mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis: The concentration of 2-AG in the brain tissue is calculated based on the ratio of the endogenous 2-AG peak area to the internal standard peak area and normalized to the tissue weight.

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound and its effect on the endocannabinoid signaling pathway.

MAGL_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron two_AG 2-AG Arachidonic_Acid Arachidonic Acid two_AG->Arachidonic_Acid Hydrolyzes to CB1R CB1 Receptor two_AG->CB1R Activates MAGL MAGL MAGL->two_AG Degrades PF06795071 This compound PF06795071->MAGL Inhibits Prostaglandins Pro-inflammatory Prostaglandins Arachidonic_Acid->Prostaglandins Leads to synapse Signaling Downstream Signaling (Reduced Neuroinflammation) CB1R->Signaling Initiates

References

PF-06795071: A Comparative Analysis of Cross-Reactivity with Fatty Acid Amide Hydrolase (FAAH)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selective covalent monoacylglycerol lipase (MAGL) inhibitor, PF-06795071, and its cross-reactivity with fatty acid amide hydrolase (FAAH). The data presented herein is intended to offer an objective overview of this compound's selectivity profile, supported by experimental data and detailed methodologies.

Introduction

This compound is a potent and selective covalent inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to increased levels of 2-AG, which has therapeutic potential in a variety of neurological and inflammatory disorders. A critical aspect of developing selective MAGL inhibitors is to ensure minimal off-target activity, particularly against the closely related enzyme fatty acid amide hydrolase (FAAH), which degrades the other major endocannabinoid, anandamide. This guide focuses on the selectivity of this compound for MAGL over FAAH.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of this compound against human MAGL and human FAAH was determined using enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target EnzymeThis compound IC50Selectivity (over FAAH)
Monoacylglycerol Lipase (MAGL)3 nM[1]>1000-fold
Fatty Acid Amide Hydrolase (FAAH)3.1 µM[1]1-fold

The data clearly demonstrates that this compound is a highly potent inhibitor of MAGL with an IC50 in the low nanomolar range. In contrast, its inhibitory activity against FAAH is significantly weaker, with an IC50 in the micromolar range. This represents a greater than 1000-fold selectivity for MAGL over FAAH, highlighting the specific nature of this compound's inhibitory action.

Selectivity Profile Against Other Serine Hydrolases

To further characterize its selectivity, this compound was evaluated against a panel of other serine hydrolases. The compound exhibited excellent selectivity, showing no significant inhibition of KIAA1363, ABHD6, and ABHD12 at concentrations where MAGL is potently inhibited (>100-fold selectivity)[2]. The only notable off-target activity was observed against carboxylesterase 1 (CES1), with 80% inhibition at a concentration of 10 µM.

Experimental Methodologies

The determination of the inhibitory activity of this compound against MAGL and FAAH was performed using established in vitro enzymatic assays. A representative experimental protocol for a fluorometric assay is detailed below.

Fluorometric Enzymatic Assay for MAGL and FAAH Inhibition

This protocol describes a general method for determining the IC50 values of inhibitors against MAGL and FAAH using a fluorogenic substrate.

Materials:

  • Recombinant human MAGL or FAAH enzyme

  • Fluorogenic substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide for FAAH)

  • Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA for FAAH)

  • This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Enzyme Preparation: Dilute the recombinant enzyme to the desired working concentration in pre-chilled assay buffer.

  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Assay Reaction: a. To each well of the 96-well plate, add the diluted enzyme solution. b. Add the serially diluted this compound or vehicle control to the respective wells. c. Pre-incubate the enzyme and inhibitor for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Fluorescence Measurement: a. Immediately place the microplate in a fluorescence plate reader. b. Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore released upon substrate hydrolysis (e.g., Ex/Em = 340-360/440-465 nm for 7-amino-4-methylcoumarin).

  • Data Analysis: a. Calculate the rate of reaction for each well from the linear portion of the fluorescence versus time curve. b. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for assessing inhibitor selectivity.

Endocannabinoid Signaling Pathway cluster_0 Anandamide (AEA) Pathway cluster_1 2-Arachidonoylglycerol (2-AG) Pathway AEA AEA FAAH FAAH AEA->FAAH Degradation Arachidonic Acid + Ethanolamine Arachidonic Acid + Ethanolamine FAAH->Arachidonic Acid + Ethanolamine 2-AG 2-AG MAGL MAGL 2-AG->MAGL Degradation Arachidonic Acid + Glycerol Arachidonic Acid + Glycerol MAGL->Arachidonic Acid + Glycerol This compound This compound This compound->FAAH Weak Inhibition This compound->MAGL Potent Inhibition

Caption: Endocannabinoid signaling pathways for AEA and 2-AG degradation.

Inhibitor Selectivity Profiling Workflow Start Start Prepare Enzyme Solutions (MAGL, FAAH, etc.) Prepare Enzyme Solutions (MAGL, FAAH, etc.) Start->Prepare Enzyme Solutions (MAGL, FAAH, etc.) Prepare Serial Dilutions of this compound Prepare Serial Dilutions of this compound Start->Prepare Serial Dilutions of this compound Pre-incubate Enzyme with Inhibitor Pre-incubate Enzyme with Inhibitor Prepare Enzyme Solutions (MAGL, FAAH, etc.)->Pre-incubate Enzyme with Inhibitor Prepare Serial Dilutions of this compound->Pre-incubate Enzyme with Inhibitor Initiate Reaction with Fluorogenic Substrate Initiate Reaction with Fluorogenic Substrate Pre-incubate Enzyme with Inhibitor->Initiate Reaction with Fluorogenic Substrate Measure Fluorescence Kinetically Measure Fluorescence Kinetically Initiate Reaction with Fluorogenic Substrate->Measure Fluorescence Kinetically Data Analysis: Calculate IC50 Values Data Analysis: Calculate IC50 Values Measure Fluorescence Kinetically->Data Analysis: Calculate IC50 Values Determine Selectivity Ratios Determine Selectivity Ratios Data Analysis: Calculate IC50 Values->Determine Selectivity Ratios End End Determine Selectivity Ratios->End

Caption: Workflow for determining inhibitor selectivity using an in vitro enzymatic assay.

References

A Comparative Guide to the Pharmacokinetic Profiles of Monoacylglycerol Lipase (MAGL) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of key monoacylglycerol lipase (MAGL) inhibitors. The data presented herein is compiled from publicly available preclinical studies to assist researchers in evaluating and selecting compounds for further investigation.

Monoacylglycerol lipase is a critical enzyme in the central nervous system responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL elevates 2-AG levels, which in turn enhances the activation of cannabinoid receptors CB1 and CB2. This mechanism holds therapeutic promise for a range of neurological disorders, pain, and inflammation. Understanding the pharmacokinetic properties of different MAGL inhibitors is crucial for predicting their efficacy and safety profiles.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of several notable MAGL inhibitors from preclinical studies. Direct comparison should be approached with caution due to variations in experimental conditions across different studies.

ParameterABX-1431JZL184KML29PF-06795071
Species RatMouseMouseMouse
Dose (Oral) 3 mg/kg8-40 mg/kg (i.p.)20-40 mg/kg (p.o.)1 mg/kg (s.c.)
Cmax 205 ng/mLData not availableData not availableData not available
Tmax 2.0 hData not availableData not availableData not available
AUC (0-24h) 1500 ng·h/mLData not availableData not availableData not available
Half-life (t½) 3.5 hData not availableData not availableData not available
Oral Bioavailability 64%Data not availableOrally bioavailableGood CNS exposure
Brain Penetration CNS-penetrantElevates brain 2-AGElevates brain 2-AGGood CNS distribution
MAGL Inhibition (ED50) 0.5–1.4 mg/kg (p.o.) in rodents[1][2]~8 mg/kg (i.p.) produces significant 2-AG elevation~20 mg/kg (p.o.) for maximal inhibitionIC50 = 3 nM
Key Findings Favorable ADME properties, currently in clinical trials.[1]Widely used tool compound, chronic high doses may lead to CB1 receptor desensitization.Highly selective, reduces inflammatory and neuropathic pain without strong cannabimimetic side effects.[3]Potent and selective with improved physicochemical properties.

Data for JZL184, KML29, and this compound are less complete in publicly accessible literature regarding specific pharmacokinetic parameters from oral administration studies. The provided information reflects their established effective doses and qualitative properties.

Signaling Pathway of MAGL Inhibition

The following diagram illustrates the central role of MAGL in the endocannabinoid system and the consequences of its inhibition.

MAGL_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_inflammation Pro-inflammatory Pathway PL Phospholipids PLC PLC PL->PLC DAG Diacylglycerol (DAG) PLC->DAG DAGL DAGL DAG->DAGL TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG MAGL MAGL TwoAG->MAGL CB1R CB1 Receptor TwoAG->CB1R Binds to and activates AA Arachidonic Acid (AA) MAGL->AA Glycerol Glycerol MAGL->Glycerol COX COX enzymes AA->COX MAGL_Inhibitor MAGL Inhibitor (e.g., ABX-1431) MAGL_Inhibitor->MAGL Signaling Downstream Signaling CB1R->Signaling PGs Prostaglandins (Pro-inflammatory) COX->PGs

MAGL signaling pathway and point of inhibition.

Experimental Protocols

The pharmacokinetic data presented in this guide were derived from studies employing standardized preclinical methodologies. Below are representative protocols for key experiments.

Pharmacokinetic Analysis in Rodents
  • Animal Models: Studies are typically conducted in male Sprague-Dawley rats or C57BL/6 mice, which are common models for pharmacokinetic screening. Animals are housed under standard laboratory conditions with controlled light-dark cycles and access to food and water. For oral dosing studies, animals are often fasted overnight prior to administration.

  • Drug Administration:

    • Oral (p.o.): The MAGL inhibitor is formulated in a suitable vehicle (e.g., a mixture of ethanol, Kolliphor, and saline) and administered via oral gavage to ensure precise dosing.

    • Intravenous (i.v.): For determining absolute bioavailability, the compound is also administered intravenously, typically via the tail vein, in a separate cohort of animals.

  • Sample Collection: Blood samples are collected at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood is typically drawn from the tail vein or via cardiac puncture at the terminal time point and collected into tubes containing an anticoagulant. Plasma is separated by centrifugation and stored at -80°C until analysis. For brain penetration studies, animals are euthanized at specified time points, and brain tissue is rapidly harvested, weighed, and flash-frozen.

  • Bioanalytical Method (LC-MS/MS):

    • Sample Preparation: Plasma or homogenized brain tissue samples are subjected to protein precipitation with a solvent like acetonitrile, often containing an internal standard. The supernatant is then isolated for analysis.

    • Chromatography: The extracted samples are injected into a liquid chromatography system, typically a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, equipped with a C18 column. A gradient mobile phase is used to separate the analyte from endogenous matrix components.

    • Mass Spectrometry: The eluent from the LC system is introduced into a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. This allows for highly selective and sensitive quantification of the drug and its metabolites.

  • Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated from the plasma concentration-time profiles using non-compartmental analysis software. Oral bioavailability (F%) is calculated as (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

In Vivo MAGL Target Engagement
  • Experimental Workflow: To confirm that the MAGL inhibitor reaches its target in the central nervous system, brain tissue from treated animals is analyzed for MAGL activity and 2-AG levels.

    • Dosing: Animals are administered the MAGL inhibitor at various doses.

    • Tissue Harvest: At a specified time after dosing (e.g., 4 hours), animals are euthanized, and brains are rapidly removed and dissected.

    • Quantification of 2-AG: Brain tissue is homogenized in a solvent containing internal standards. Lipids are extracted, and the levels of 2-AG and arachidonic acid are quantified using LC-MS/MS. A significant increase in 2-AG and a corresponding decrease in arachidonic acid indicate successful MAGL inhibition.

    • Activity-Based Protein Profiling (ABPP): This technique can be used to directly measure the activity of MAGL and other serine hydrolases in the brain proteome. Brain homogenates are treated with a fluorescently tagged probe that covalently binds to the active site of serine hydrolases. In the presence of an inhibitor like ABX-1431, the binding of the probe to MAGL will be blocked. The protein-probe complexes are then separated by SDS-PAGE, and the fluorescence is visualized. A reduction in the fluorescent signal for MAGL indicates target engagement by the inhibitor.

Experimental_Workflow cluster_animal In Vivo Experiment cluster_pk Pharmacokinetic Analysis cluster_pd Pharmacodynamic Analysis A1 Animal Dosing (Oral Gavage) A2 Blood & Brain Sample Collection (Time Points) A1->A2 B1 Plasma & Brain Homogenate Preparation A2->B1 C1 Brain Homogenate for 2-AG/AA Levels A2->C1 B2 LC-MS/MS Analysis B1->B2 B3 Calculate PK Parameters (Cmax, Tmax, AUC, F%) B2->B3 C2 LC-MS/MS Quantification C1->C2 C3 Confirm MAGL Inhibition (Increased 2-AG) C2->C3

Workflow for PK/PD studies of MAGL inhibitors.

References

A Comparative Guide to the MAGL Inhibitors PF-06795071 and JZL184: Effects on the Arachidonic Acid Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the endocannabinoid system and its role in inflammation and neurotransmission, the selective inhibition of monoacylglycerol lipase (MAGL) presents a key therapeutic strategy. MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a critical signaling molecule. By hydrolyzing 2-AG, MAGL not only terminates its signaling but also liberates arachidonic acid, a precursor to pro-inflammatory prostaglandins. This guide provides an objective comparison of two widely used MAGL inhibitors, PF-06795071 and JZL184, focusing on their effects on the arachidonic acid pathway, supported by experimental data and detailed methodologies.

Mechanism of Action: Interruption of the Arachidonic Acid Cascade

Both this compound and JZL184 are potent inhibitors of monoacylglycerol lipase (MAGL). Their primary mechanism of action involves the covalent modification of the catalytic serine residue in the active site of MAGL, leading to its irreversible inactivation. This inhibition blocks the hydrolysis of 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol. The consequence of this action is twofold: a significant elevation of 2-AG levels, which enhances endocannabinoid signaling, and a reduction in the pool of free arachidonic acid available for conversion into prostaglandins and other inflammatory mediators by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

Arachidonic_Acid_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Membrane Phospholipids DAG Diacylglycerol (DAG) PL->DAG PLC TwoAG 2-Arachidonoylglycerol (2-AG) DAG->TwoAG DAGL MAGL MAGL TwoAG->MAGL AA Arachidonic Acid (AA) COX COX Enzymes AA->COX PGs Prostaglandins (PGs) PF_JZL This compound / JZL184 PF_JZL->MAGL Inhibition MAGL->AA Hydrolysis COX->PGs

Figure 1: Mechanism of MAGL Inhibition.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for this compound and JZL184, based on available in vitro and in vivo data. It is important to note that a direct head-to-head in vivo comparison under identical experimental conditions has not been reported in the literature found.

ParameterThis compoundJZL184
MAGL IC50 3 nM8 nM
FAAH IC50 3.1 µM4 µM
Selectivity (FAAH/MAGL) >1000-fold>300-fold
In Vivo Effect on 2-AG Levels Data not available in the provided search results.8-fold increase in mouse brain (at 40 mg/kg, i.p.)
In Vivo Effect on Arachidonic Acid Levels Data not available in the provided search results.Significant decrease in mouse brain

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are generalized protocols for key assays used to characterize MAGL inhibitors.

MAGL Inhibition Assay (IC50 Determination)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against MAGL using a substrate hydrolysis assay.

MAGL_IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis recombinant_magl Prepare Recombinant MAGL Enzyme preincubation Pre-incubate MAGL with Inhibitor or Vehicle recombinant_magl->preincubation inhibitor_dilutions Prepare Serial Dilutions of Test Inhibitor inhibitor_dilutions->preincubation substrate_solution Prepare 2-AG Substrate Solution reaction_initiation Initiate Reaction by Adding 2-AG Substrate substrate_solution->reaction_initiation preincubation->reaction_initiation incubation Incubate at 37°C reaction_initiation->incubation reaction_termination Terminate Reaction incubation->reaction_termination quantification Quantify Arachidonic Acid (e.g., LC-MS) reaction_termination->quantification data_analysis Plot % Inhibition vs. Inhibitor Concentration quantification->data_analysis ic50_calc Calculate IC50 Value data_analysis->ic50_calc

Figure 2: MAGL IC50 Determination Workflow.

Protocol:

  • Enzyme Preparation: Recombinant human or mouse MAGL is prepared and diluted to a working concentration in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Inhibitor Preparation: The test inhibitor (e.g., this compound or JZL184) is serially diluted in DMSO to generate a range of concentrations.

  • Pre-incubation: The MAGL enzyme solution is pre-incubated with the diluted inhibitor or vehicle (DMSO) for a specified time (e.g., 30 minutes) at room temperature to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, 2-arachidonoylglycerol (2-AG), to the pre-incubated mixture.

  • Incubation: The reaction is allowed to proceed for a defined period (e.g., 10-20 minutes) at 37°C.

  • Reaction Termination: The reaction is stopped by adding an organic solvent (e.g., a mixture of chloroform and methanol).

  • Quantification: The amount of arachidonic acid produced is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The percentage of MAGL activity inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor against a whole class of enzymes in a complex biological sample.

ABPP_Workflow cluster_sample_prep Sample Preparation cluster_inhibition_labeling Inhibition and Labeling cluster_analysis Analysis proteome_prep Prepare Proteome Lysate (e.g., brain tissue) inhibitor_incubation Incubate Proteome with Inhibitor or Vehicle proteome_prep->inhibitor_incubation probe_labeling Add Activity-Based Probe (e.g., FP-Rhodamine) inhibitor_incubation->probe_labeling sds_page Separate Proteins by SDS-PAGE probe_labeling->sds_page gel_imaging Visualize Labeled Proteins by In-Gel Fluorescence sds_page->gel_imaging band_quantification Quantify Band Intensity gel_imaging->band_quantification

Figure 3: Competitive ABPP Workflow.

Protocol:

  • Proteome Preparation: A proteome lysate is prepared from a relevant biological source (e.g., mouse brain tissue) by homogenization in a suitable buffer.

  • Inhibitor Incubation: Aliquots of the proteome are incubated with the test inhibitor at various concentrations or with a vehicle control for a specified time (e.g., 30 minutes) at 37°C.

  • Probe Labeling: A broad-spectrum activity-based probe for serine hydrolases, such as a fluorophosphonate coupled to a reporter tag (e.g., FP-Rhodamine), is added to the proteome-inhibitor mixture and incubated for a further period (e.g., 30 minutes). The probe will covalently label the active site of serine hydrolases that are not blocked by the inhibitor.

  • SDS-PAGE: The reaction is quenched, and the proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • In-Gel Fluorescence Scanning: The gel is scanned using a fluorescence scanner to visualize the probe-labeled proteins. A reduction in the fluorescence intensity of a specific band in the inhibitor-treated lanes compared to the vehicle lane indicates that the inhibitor has bound to and blocked the activity of that particular enzyme.

  • Data Analysis: The intensity of the bands corresponding to MAGL and other serine hydrolases (like FAAH) are quantified to determine the potency and selectivity of the inhibitor.

Summary and Conclusion

Both this compound and JZL184 are potent and selective inhibitors of MAGL that effectively modulate the arachidonic acid pathway by increasing 2-AG levels and reducing arachidonic acid production. Based on the available in vitro data, this compound exhibits a slightly lower IC50 for MAGL and a higher selectivity over FAAH compared to JZL184.

The choice between these inhibitors may depend on the specific requirements of the study. The higher selectivity of this compound may be advantageous in experiments where off-target effects on FAAH are a significant concern. However, JZL184 has been more extensively characterized in in vivo studies, with a well-documented impact on brain endocannabinoid levels.

Ultimately, the selection of an appropriate MAGL inhibitor should be guided by a thorough consideration of the available data and the specific experimental context. The information and protocols provided in this guide aim to facilitate this decision-making process for researchers in the field.

A Comparative Analysis of Covalent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Monoacylglycerol lipase (MAGL) has emerged as a critical therapeutic target for a range of pathological conditions, including neurodegenerative diseases, cancer, and inflammatory pain. As the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), its inhibition offers a promising strategy to modulate the endocannabinoid system. This guide provides a comparative analysis of two major classes of MAGL inhibitors: covalent and reversible. By examining their mechanisms of action, performance data, and the experimental protocols used for their evaluation, this document aims to equip researchers with the necessary information to make informed decisions in the pursuit of novel therapeutics.

Mechanism of Action: A Tale of Two Binding Modes

The fundamental difference between covalent and reversible MAGL inhibitors lies in their interaction with the enzyme's active site.

Covalent inhibitors form a stable, long-lasting bond with a key amino acid residue, typically the catalytic serine (Ser122), within the MAGL active site. This irreversible interaction leads to a sustained blockade of enzyme activity. The duration of action for these inhibitors is primarily dictated by the turnover rate of the MAGL protein itself, rather than the pharmacokinetic properties of the inhibitor. This can result in a prolonged pharmacological effect from a single dose.

Reversible inhibitors , in contrast, bind to the MAGL active site through non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. This binding is transient, and the inhibitor can dissociate from the enzyme, allowing for the restoration of MAGL activity as the inhibitor is cleared from the system. This characteristic may offer a greater degree of control over the pharmacological effect and potentially mitigate side effects associated with long-term, complete inhibition of MAGL. A potential drawback of chronic administration of irreversible inhibitors is the downregulation of the CB1 receptor and the development of physical dependence.

Performance Data: A Quantitative Comparison

The following table summarizes key quantitative data for a selection of well-characterized covalent and reversible MAGL inhibitors, highlighting their potency and selectivity.

Inhibitor Type Target IC50 (nM) Selectivity vs. FAAH Selectivity vs. ABHD6 Reference(s)
JZL184 CovalenthMAGL8>100-foldModerate[1][2]
mMAGL8>100-foldModerate[1]
rMAGL350>100-foldModerate[3]
KML29 CovalenthMAGL5.9>50,000-fold>20-fold[4]
mMAGL15>50,000-fold>20-fold
rMAGL43>50,000-fold>20-fold
ABX-1431 CovalenthMAGL14HighMinor cross-reactivity
SAR127303 CovalenthMAGL29HighHigh
mMAGL3.8HighHigh
Pristimerin ReversiblehMAGL93 - 130--
rMAGL93--
WWL70 ReversibleABHD670--
JNJ-42226314 ReversiblehMAGL-HighHigh
Compound 13 ReversiblehMAGL2.0High (IC50 > 10 µM)High (IC50 > 10 µM)
MAGLi 432 ReversiblehMAGL4.2HighHigh
mMAGL3.1HighHigh

hMAGL: human MAGL, mMAGL: mouse MAGL, rMAGL: rat MAGL. IC50 values can vary depending on the assay conditions.

Key Experimental Protocols

The characterization and comparison of MAGL inhibitors rely on a suite of biochemical and cellular assays. Below are summaries of the core methodologies.

MAGL Activity Assay (Fluorometric)

This assay is a common method for determining the potency of MAGL inhibitors (IC50 values).

  • Principle: A fluorogenic substrate, which is non-fluorescent, is cleaved by MAGL to produce a fluorescent product. The rate of increase in fluorescence is directly proportional to MAGL activity.

  • General Protocol:

    • Recombinant human MAGL enzyme is incubated with the test inhibitor at various concentrations in an appropriate assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA).

    • Following a pre-incubation period to allow for inhibitor-enzyme binding, the fluorogenic substrate is added to initiate the reaction.

    • The increase in fluorescence is monitored over time using a fluorescence plate reader.

    • The rate of reaction is calculated from the linear portion of the fluorescence curve.

    • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Competitive Activity-Based Protein Profiling (ABPP)

ABPP is a powerful technique used to assess the selectivity of inhibitors against a panel of related enzymes in a complex biological sample, such as a cell or tissue lysate.

  • Principle: A broad-spectrum, fluorescently tagged activity-based probe (ABP) that covalently binds to the active site of multiple serine hydrolases is used. Pre-incubation with a selective inhibitor will block the binding of the ABP to its target enzyme, resulting in a decrease in the fluorescent signal for that specific enzyme.

  • General Protocol:

    • A proteome sample (e.g., mouse brain lysate) is pre-incubated with the test inhibitor at various concentrations.

    • A fluorescently tagged ABP (e.g., FP-TAMRA) is then added to the mixture.

    • The probe is allowed to react with the active serine hydrolases in the proteome.

    • The reaction is quenched, and the proteins are separated by SDS-PAGE.

    • The gel is imaged using a fluorescence scanner. A decrease in the fluorescence intensity of a specific protein band in the presence of the inhibitor indicates target engagement.

    • The selectivity of the inhibitor is determined by comparing the inhibition of MAGL to other serine hydrolases, such as FAAH and ABHD6, at various inhibitor concentrations.

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.

MAGL_Signaling_Pathway cluster_ECS Endocannabinoid System cluster_Inhibitors Inhibitor Action MAGL MAGL Arachidonic_Acid Arachidonic Acid MAGL->Arachidonic_Acid FAAH FAAH FAAH->Arachidonic_Acid CB1R CB1 Receptor CB2R CB2 Receptor two_AG 2-AG two_AG->MAGL Hydrolysis two_AG->CB1R Activation two_AG->CB2R Activation Anandamide Anandamide Anandamide->FAAH Hydrolysis Anandamide->CB1R Activation Anandamide->CB2R Activation Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX enzymes Covalent_Inhibitor Covalent Inhibitor Covalent_Inhibitor->MAGL Irreversible Inhibition Reversible_Inhibitor Reversible Inhibitor Reversible_Inhibitor->MAGL Reversible Inhibition

Caption: MAGL's role in the endocannabinoid signaling pathway.

Experimental_Workflow cluster_Potency Potency Determination (IC50) cluster_Selectivity Selectivity Profiling (ABPP) A1 Incubate MAGL with Inhibitor A2 Add Fluorogenic Substrate A1->A2 A3 Measure Fluorescence A2->A3 A4 Calculate IC50 A3->A4 B1 Incubate Proteome with Inhibitor B2 Add Activity-Based Probe B1->B2 B3 SDS-PAGE B2->B3 B4 Fluorescence Imaging B3->B4 B5 Assess Selectivity B4->B5

References

Safety Operating Guide

Essential Guide to the Safe Disposal of PF-06795071

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory and Drug Development Professionals

This document provides critical safety and logistical information for the proper handling and disposal of PF-06795071, a potent and selective monoacylglycerol lipase (MAGL) inhibitor. Adherence to these procedures is essential to ensure personnel safety and environmental protection.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below for easy reference.

PropertyValue
Chemical Name (2R)-1,1,1-Trifluoro-3-hydroxypropan-2-yl (1R,5S,6r)-6-[1-(4-Fluorophenyl)-1H-pyrazol-3-yl]-3-azabicyclo[3.1.0]hexane-3-carboxylate[1]
CAS Number 2075629-81-9[2]
Molecular Formula C18H17F4N3O3[2]
Molecular Weight 399.346 g/mol [2]
Appearance White Solid Powder
Storage Conditions Store at -20°C (powder) or -80°C (in solvent)[2]

Hazard Identification and Safety Precautions

This compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.

  • Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE) and Handling:

  • Handling: Avoid inhalation, and contact with eyes and skin. Avoid the formation of dust and aerosols. Use only in areas with appropriate exhaust ventilation. Do not eat, drink, or smoke when using this product.

  • Eye Protection: Wear safety goggles with side shields.

  • Hand Protection: Use protective gloves.

  • Skin and Body Protection: Wear impervious clothing.

  • Respiratory Protection: Use a suitable respirator.

Disposal Protocol

The primary directive for the disposal of this compound is to dispose of the contents and container to an approved waste disposal plant . Do not release into the environment.

Experimental Disposal Workflow

While specific experimental protocols for the destruction of this compound are not publicly available, a logical workflow for its disposal in a laboratory setting, based on the available safety data, is outlined below. This workflow is intended as a guide and should be adapted to comply with all applicable local, state, and federal regulations.

G cluster_prep Preparation for Disposal cluster_handling Safe Handling cluster_disposal Disposal Pathway A Identify this compound waste for disposal (unused product, contaminated labware, etc.) B Segregate waste into a designated, properly labeled, and sealed container. A->B C Wear appropriate PPE: - Safety goggles - Protective gloves - Impervious clothing D Store the sealed container in a cool, well-ventilated area away from incompatible materials. E Arrange for collection by a licensed hazardous waste disposal contractor. D->E F Ensure the contractor is aware of the chemical's properties and aquatic toxicity. E->F G Complete all necessary waste disposal documentation. F->G

Caption: Logical workflow for the safe disposal of this compound.

Accidental Release Measures

In the event of a spill or accidental release, follow these procedures:

  • Personal Precautions: Use full personal protective equipment. Avoid breathing vapors, mist, dust, or gas. Ensure adequate ventilation and evacuate personnel to safe areas.

  • Environmental Precautions: Prevent further leakage or spillage. Keep the product away from drains and water courses.

  • Containment and Cleaning:

    • For solutions, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).

    • Decontaminate surfaces and equipment by scrubbing with alcohol.

    • Collect spillage and dispose of contaminated material according to the approved waste disposal procedures outlined above.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.